Blonanserin dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C23H32Cl2FN3 |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine;dihydrochloride |
InChI |
InChI=1S/C23H30FN3.2ClH/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23;;/h9-12,17H,2-8,13-16H2,1H3;2*1H |
Clave InChI |
IQTIXQWMIKSCBX-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and Synthesis of Blonanserin (B195606) Dihydrochloride
Introduction
Blonanserin is a second-generation (atypical) antipsychotic agent used for the treatment of schizophrenia.[1][2][3] Developed by Sumitomo Pharmaceuticals (now Sumitomo Dainippon Pharma), it was first approved for use in Japan in 2008.[1] Blonanserin exhibits a unique pharmacological profile, acting as a potent antagonist for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3][4] This dual antagonism is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia, with a potentially improved side-effect profile compared to first-generation antipsychotics, particularly concerning extrapyramidal symptoms, excessive sedation, and hypotension.[1][2][5]
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical data related to blonanserin dihydrochloride.
Discovery and Development
Blonanserin, with the code name AD-5423, was synthesized in the early 1980s as a novel antipsychotic agent.[6] The development aimed to create a compound with strong dopamine D2 and serotonin 5-HT2A receptor blocking activity, a characteristic of atypical antipsychotics, to effectively manage schizophrenic symptoms while minimizing side effects.[7] Its chemical structure, 2-(4-ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, is distinct from other atypical antipsychotics, which contributes to its specific pharmacological properties.[2][8]
Mechanism of Action
Blonanserin's therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2, D3, and serotonin 5-HT2A receptors.[1][2][4]
-
Dopamine D2 and D3 Receptor Antagonism : Overactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D2 and D3 receptors, blonanserin reduces this excessive dopaminergic activity, thereby alleviating these symptoms.[3]
-
Serotonin 5-HT2A Receptor Antagonism : Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics. This action is thought to help reduce the negative symptoms of schizophrenia (e.g., social withdrawal, lack of motivation) and mitigate the risk of extrapyramidal side effects that can arise from potent D2 receptor blockade.[3]
Blonanserin has a low affinity for other receptors such as muscarinic, adrenergic, and histamine (B1213489) receptors, which contributes to its favorable side-effect profile.[1][4]
Signaling Pathway
Caption: Blonanserin's mechanism of action.
Pharmacological and Pharmacokinetic Data
Receptor Binding Affinity
| Receptor | K_i (nM) |
| Dopamine D_2 | 0.142[2] |
| Dopamine D_3 | 0.494[2] |
| Serotonin 5-HT_2A | 0.812[2] |
| α_1-Adrenergic | 26.7[2] |
Pharmacokinetic Properties
| Parameter | Value |
| Bioavailability | 55%[1][2] |
| T_max | 1.5 hours[1][4] |
| Protein Binding | >99.7%[4] |
| Volume of Distribution (Vd) | 18060 L[1][4] |
| Metabolism | Primarily by CYP3A4[1][4] |
| Elimination Half-life | 7.7 - 11.9 hours (dose-dependent)[2] |
| Clearance | 1230 L/h[1][4] |
| Excretion | 57% urine, 30% feces[1][4] |
Synthesis of this compound
Several synthetic routes for blonanserin have been patented. A common pathway involves the initial synthesis of the core heterocyclic structure, followed by the introduction of the N-ethylpiperazine side chain.
General Synthesis Pathway
Caption: General synthetic routes to blonanserin.
Experimental Protocols
Route 1: Sulfonylation and Condensation (Based on CN102887856B)[8]
This method avoids harsh chlorinating agents.
Step 1: Synthesis of 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-sulfonate (Intermediate II)
-
To a solution of 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocyclooctano[b]pyridin-2(1H)-one (Intermediate I) in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
-
Cool the mixture in an ice bath.
-
Slowly add a substituted sulfonyl chloride (e.g., p-toluenesulfonyl chloride).
-
Allow the reaction to stir at room temperature until completion, monitored by TLC.
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonate intermediate.
Step 2: Synthesis of Blonanserin
-
Dissolve the sulfonate intermediate (Intermediate II) in a suitable solvent (e.g., acetonitrile (B52724) or DMF).
-
Add N-ethylpiperazine to the solution.
-
Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure blonanserin.
Route 2: Chlorination and Condensation (Based on CN106905236A and CN101955459A)[7][9]
This is a more traditional route involving a chlorinated intermediate.
Step 1: Synthesis of 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (Intermediate B)
-
Mix 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocyclooctano[b]pyridin-2(1H)-one (Intermediate I) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phenylphosphonyl dichloride.[8][9]
-
Heat the mixture, typically at a high temperature (e.g., 160-170 °C when using phenylphosphonyl dichloride), for several hours.[9]
-
After cooling, carefully quench the reaction mixture with ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it, and concentrate it to yield the chlorinated intermediate.
Step 2: Synthesis of Blonanserin
-
Combine the chlorinated intermediate (Intermediate B) and N-ethylpiperazine.[7]
-
The reaction can be performed neat (high-temperature fusion) or in a high-boiling point aprotic solvent in the presence of a base.[7] The presence of an activating agent like KI can facilitate the reaction.[9]
-
Heat the mixture until the reaction is complete.
-
Cool the mixture and perform an aqueous workup.
-
Purify the crude blonanserin by column chromatography or recrystallization.
Clinical Efficacy
Blonanserin has demonstrated efficacy in the treatment of schizophrenia in numerous clinical trials. Its effectiveness is often measured by the change in the Positive and Negative Syndrome Scale (PANSS) total score.
Blonanserin vs. Placebo and Haloperidol (B65202)
| Treatment Group (6 Weeks) | Mean Reduction in PANSS Total Score |
| Placebo | -12.58 |
| Blonanserin (5 mg/day) | -27.19 |
| Blonanserin (10 mg/day) | -30.18 |
| Haloperidol (10 mg/day) | -28.16 |
| (Data from a randomized, double-blind, placebo-controlled, multicentre study)[10] |
In this study, blonanserin (5 and 10 mg) was also found to be more effective against negative symptoms than haloperidol.[10]
Blonanserin in Adolescent Schizophrenia
A 6-week, randomized, placebo-controlled study in adolescents (12-18 years) showed the following changes in PANSS total scores from baseline:[11]
| Treatment Group | LS Mean Change in PANSS Total Score |
| Placebo | -10.6 |
| Blonanserin (8 mg/day) | -15.3 |
| Blonanserin (16 mg/day) | -20.5 |
The 16 mg/day dose showed a statistically significant greater reduction in PANSS total score compared to the placebo group.[11] A 52-week open-label extension study confirmed that long-term treatment improved or stabilized psychiatric symptoms in adolescents.[12]
Safety and Tolerability
Blonanserin is generally well-tolerated.[2] Compared to typical antipsychotics like haloperidol, it has a lower incidence of extrapyramidal symptoms (EPS) and is less likely to cause persistent elevation in prolactin levels.[5] Common adverse events can include akathisia, somnolence, and hyperprolactinemia, which are generally mild.[11] Importantly, it is associated with minimal changes in weight and metabolic parameters, which is a significant advantage in the long-term management of schizophrenia.[12]
Conclusion
Blonanserin is an effective and well-tolerated atypical antipsychotic for the treatment of schizophrenia. Its unique chemical structure and dual antagonism of D2 and 5-HT2A receptors provide a robust mechanism for treating both positive and negative symptoms. The synthesis of blonanserin can be achieved through several patented routes, with newer methods focusing on environmentally friendlier reagents. With a favorable safety profile, particularly regarding metabolic side effects and EPS, blonanserin represents a valuable therapeutic option for both adult and adolescent patients with schizophrenia.
References
- 1. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Blonanserin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety and Effectiveness of Blonanserin in Chinese Patients with Schizophrenia: An Interim Analysis of a 12-Week Open-Label Prospective Multi-Center Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101955459A - Method for preparing blonanserin - Google Patents [patents.google.com]
- 8. CN102887856B - Method for synthesizing Blonanserin - Google Patents [patents.google.com]
- 9. CN106905236A - Blonanserin and preparation method thereof - Google Patents [patents.google.com]
- 10. The efficacy and safety of blonanserin compared with haloperidol in acute-phase schizophrenia: a randomized, double-blind, placebo-controlled, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 6-Week, Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-Term Safety and Efficacy of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 52-Week, Multicenter, Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Blonanserin Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blonanserin (B195606) is an atypical antipsychotic agent characterized by a distinct preclinical pharmacological profile. It demonstrates high-affinity antagonism for dopamine (B1211576) D₂ and D₃ receptors and serotonin (B10506) 5-HT₂A receptors.[1][2][3][4][5][6][7] Notably, its affinity for D₂ receptors is reported to be approximately six times greater than for 5-HT₂A receptors.[1] Unlike many other atypical antipsychotics, blonanserin exhibits low affinity for adrenergic α₁, histamine (B1213489) H₁, and muscarinic M₁ receptors, which may contribute to its favorable side-effect profile, including a lower propensity for orthostatic hypotension, sedation, and anticholinergic effects.[1][4][8] Preclinical studies in various animal models of schizophrenia have demonstrated its efficacy in mitigating positive-like symptoms, negative-like symptoms, and cognitive deficits.[9][10][11] Its mechanism of action is thought to involve the modulation of dopaminergic and serotonergic pathways, including indirect stimulation of the dopamine D₁-PKA-NMDA receptor pathway.[10] This technical guide provides a comprehensive overview of the preclinical pharmacology of blonanserin dihydrochloride (B599025), presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways.
Receptor Binding Affinity
Blonanserin's primary pharmacological action is mediated through its high-affinity binding to a specific subset of neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values) of blonanserin for various human receptors.
| Receptor | Ki (nM) | Reference |
| Dopamine D₂ | 0.142 | [12][13] |
| Dopamine D₃ | 0.494 | [12] |
| Serotonin 5-HT₂A | 0.812 | [12][13] |
| Adrenergic α₁ | 26.7 | [12] |
| Sigma | 286 (IC₅₀) | [12] |
| Serotonin 5-HT₁A | Low Affinity | [12] |
| Serotonin 5-HT₂C | Low Affinity | [1] |
| Serotonin 5-HT₃ | Low Affinity | [12] |
| Dopamine D₁ | Low Affinity | [12] |
| Adrenergic α₂ | Low Affinity | [12] |
| Adrenergic β | Low Affinity | [12] |
| Histamine H₁ | Low Affinity | [1][4] |
| Muscarinic M₁ | Low Affinity | [1][4] |
In Vitro Functional Assays
Functional assays confirm the antagonist properties of blonanserin at its primary target receptors.
GTPγS Binding Assay for Dopamine D₃ Receptor
A GTPγS binding assay demonstrated that blonanserin acts as a potent full antagonist at human D₃ receptors.[14]
Experimental Protocol:
-
Cell Lines: CHO cells stably expressing the human dopamine D₃ receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Procedure: Membranes from the CHO cells were incubated with varying concentrations of blonanserin in the presence of a D₃ receptor agonist (e.g., quinpirole) and [³⁵S]GTPγS.
-
Measurement: The amount of bound [³⁵S]GTPγS was quantified by liquid scintillation counting. Antagonist activity is determined by the ability of blonanserin to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
In Vivo Animal Models of Schizophrenia
Blonanserin has been extensively evaluated in rodent models that mimic aspects of schizophrenia, particularly those induced by the NMDA receptor antagonist phencyclidine (PCP).
PCP-Induced Hyperactivity
This model is often used to assess the potential efficacy of antipsychotics against the positive symptoms of schizophrenia.
Experimental Protocol:
-
Animals: Male Wistar rats or male ddY mice.
-
Drug Administration: Animals are pre-treated with blonanserin or vehicle, followed by the administration of PCP (e.g., 2.0 mg/kg).
-
Behavioral Assessment: Locomotor activity is measured using an automated activity monitoring system. The ability of blonanserin to attenuate the hyperlocomotion induced by PCP is indicative of its antipsychotic-like potential.
PCP-Induced Social Deficit
This model assesses the potential of a compound to ameliorate the negative symptoms of schizophrenia, such as social withdrawal.
Experimental Protocol:
-
Animals: Male ddY mice.[9]
-
Drug Administration: Mice received repeated administration of PCP (10 mg/kg/day, s.c.) for 14 consecutive days to induce a social deficit.[9] Blonanserin, olanzapine (B1677200), or haloperidol (B65202) were then administered.[9]
-
Behavioral Assessment: A social interaction test was used to evaluate sociability.[9] This typically involves placing a test mouse in an arena with a novel, unfamiliar mouse and measuring the duration of social behaviors (e.g., sniffing, following). Blonanserin significantly ameliorated the PCP-induced social deficit, an effect not observed with olanzapine or haloperidol in this study.[9]
PCP-Induced Cognitive Deficits (Novel Object Recognition Test - NORT)
The NORT is used to evaluate visual-recognition memory, a cognitive domain often impaired in schizophrenia.
Experimental Protocol:
-
Drug Administration: Animals are subjected to subchronic treatment with PCP (e.g., 2 mg/kg, b.i.d., for 7 days) to induce a cognitive deficit.[15] Blonanserin is administered prior to the testing phase.
-
Behavioral Assessment: The test consists of two phases: a familiarization phase and a test phase. In the familiarization phase, the animal is exposed to two identical objects. In the test phase, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. Blonanserin has been shown to reverse the PCP-induced impairment in this task.[10][15][16]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of blonanserin are believed to be mediated through a complex interplay of neurotransmitter systems.
Dopamine D₃ Receptor Antagonism and Downstream Signaling
Blonanserin's antagonism of D₃ receptors is thought to contribute to its effects on cognitive and negative symptoms.[9][11][17] This action can lead to an increase in dopamine and acetylcholine (B1216132) efflux in the medial prefrontal cortex (mPFC).[11] Furthermore, D₃ receptor antagonism by blonanserin is proposed to indirectly stimulate the dopamine D₁ receptor-PKA signaling pathway, leading to the phosphorylation of the NMDA receptor subunit GluN1 at Ser⁸⁹⁷, which may underlie its ameliorating effects on social deficits.[9]
Caption: Proposed signaling pathway for blonanserin's effect on cognitive function.
Combined D₃ and 5-HT₂A Receptor Antagonism
The ameliorating effect of blonanserin on PCP-induced cognitive impairment is also associated with the augmentation of dopaminergic neurotransmission in the mPFC through the combined inhibition of both dopamine D₃ and serotonin 5-HT₂A receptors.[10]
Caption: Synergistic antagonism leading to enhanced dopamine release.
Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [3][18] |
| Bioavailability | 55% | [3] |
| Protein Binding | >99.7% (primarily to serum albumin) | [3] |
| Metabolism | Primarily by CYP3A4 | [3][18] |
| Main Metabolites | N-deethylated and hydroxylated metabolites (active) | [3] |
| Elimination Half-life | 10.7 - 16.2 hours | [3] |
| Excretion | 57% in urine, 30% in feces | [3] |
Blonanserin is not a substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier.[19] This characteristic may contribute to its good brain distribution.[19]
Metabolic Pathway
Caption: Primary metabolic pathways of blonanserin.
Conclusion
The preclinical pharmacological profile of blonanserin dihydrochloride reveals a potent and selective antagonist of dopamine D₂, D₃, and serotonin 5-HT₂A receptors. Its low affinity for other receptors likely contributes to a more favorable tolerability profile compared to some other antipsychotic agents. In vivo studies have consistently demonstrated its efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia. The unique aspects of its mechanism, particularly the role of D₃ receptor antagonism in modulating prefrontal cortex neurochemistry and function, provide a strong rationale for its therapeutic potential. The pharmacokinetic properties of blonanserin, including its good brain penetration, support its clinical utility. This comprehensive preclinical data set has paved the way for the successful clinical development and use of blonanserin in the treatment of schizophrenia.
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical antipsychotic properties of blonanserin, a novel dopamine D2 and 5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [Blonanserin in the treatment of schizophrenia]. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pharmacokinetic Evaluation of Blonanserin Transdermal Patch: Population Analysis and Simulation of Plasma Concentration and Dopamine D2 Receptor Occupancy in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term oral blonanserin treatment for schizophrenia: a review of Japanese long-term studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of blonanserin in Japanese adolescent and adult patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness and safety of blonanserin for improving social and cognitive functions in patients with first-episode schizophrenia: a study protocol for a prospective, multicentre, single-arm clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blonanserin ameliorates social deficit through dopamine-D3 receptor antagonism in mice administered phencyclidine as an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blonanserin ameliorates phencyclidine-induced visual-recognition memory deficits: the complex mechanism of blonanserin action involving D₃-5-HT₂A and D₁-NMDA receptors in the mPFC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine D3 receptor antagonism contributes to blonanserin-induced cortical dopamine and acetylcholine efflux and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blonanserin reverses the phencyclidine (PCP)-induced impairment in novel object recognition (NOR) in rats: role of indirect 5-HT(1A) partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Possible effect of blonanserin on gambling disorder: A clinical study protocol and a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Evaluating the pharmacokinetics and safety of blonanserin tablets and Lonasen®: a randomized, open-label, two-period, two-sequence, self-crossover phase I clinical trial [frontiersin.org]
- 19. Blonanserin, a novel atypical antipsychotic agent not actively transported as substrate by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro characterization of Blonanserin's receptor binding
An In-Depth Technical Guide to the In Vitro Characterization of Blonanserin's Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin (B195606) is an atypical antipsychotic agent approved for the treatment of schizophrenia.[1][2] Its therapeutic efficacy is rooted in its unique receptor binding profile, which distinguishes it from both first-generation (typical) and other second-generation (atypical) antipsychotics.[2] Blonanserin operates primarily through a combination of potent antagonism at dopamine (B1211576) D2-like and serotonin (B10506) 5-HT2A receptors.[1][3] Unlike many other atypical antipsychotics, it exhibits a higher affinity for dopamine D2/D3 receptors than for serotonin 5-HT2A receptors.[2][4] This guide provides a comprehensive overview of the in vitro characterization of Blonanserin, detailing its receptor binding affinities, the experimental protocols used to determine these properties, and the associated signaling pathways.
Receptor Binding Affinity Profile
Blonanserin's pharmacological activity is defined by its high-affinity binding to a specific subset of neurotransmitter receptors and a notably low affinity for others, which is thought to contribute to its favorable side-effect profile.[1][2] The drug shows potent antagonism for dopamine D2, D3, and serotonin 5-HT2A receptors.[1][2][5][6] Conversely, it has a low affinity for dopamine D1, serotonin 5-HT1A, 5-HT2C, adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors.[2][5][7] This profile may minimize its potential to induce adverse effects such as orthostatic hypotension, sedation, and weight gain.[2]
Quantitative Binding Data
The binding affinity of Blonanserin for various receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The data compiled from multiple in vitro studies are summarized in the table below.
| Receptor Subtype | Blonanserin Ki (nM) | Reference Radioligand | Source Tissue/Cell Line |
| Dopamine Receptors | |||
| Dopamine D2 | 0.142 | [3H]-Spiperone | CHO cells expressing human D2L |
| Dopamine D3 | 0.494 | [3H]-(+)-PHNO | N/A |
| Serotonin Receptors | |||
| Serotonin 5-HT2A | 0.812 | N/A | N/A |
| Serotonin 5-HT6 | 11.7 | N/A | N/A |
| Adrenergic Receptors | |||
| Adrenergic α1 | 26.7 | N/A | N/A |
| Other Sites | |||
| Sigma Receptor | 286 (IC50) | N/A | N/A |
Data compiled from sources[2][7]. Note: "N/A" indicates that the specific radioligand or cell line was not detailed in the referenced summary.
Experimental Protocols
The quantitative characterization of Blonanserin's binding affinity relies on established in vitro assays. The most common methodologies are competitive radioligand binding assays and functional assays such as GTPγS binding.
Competitive Radioligand Binding Assay
This is the gold standard method for determining the affinity (Ki) of an unlabeled compound (like Blonanserin) for a specific receptor.[8] The assay measures the ability of the test compound to compete with a radiolabeled ligand of known high affinity for the same receptor.[9][10]
Detailed Methodology:
-
Receptor Preparation:
-
Cell membranes from tissues or cultured cells stably expressing the target human receptor (e.g., CHO cells expressing D2L receptors) are prepared.[11]
-
Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[12]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[12] Protein concentration is determined using a standard method like the BCA assay.[12]
-
-
Assay Execution:
-
The assay is typically performed in a 96-well plate format.[12]
-
Three sets of reactions are prepared in triplicate:
-
Total Binding: Receptor membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors).[11]
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of an unlabeled competing agent (e.g., 10 µM spiperone) are incubated to saturate the receptors and measure binding to non-receptor sites.[11]
-
Competitive Binding: Receptor membranes and radioligand are incubated with serial dilutions of the test compound (Blonanserin).[8]
-
-
Plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[12]
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[12]
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[12]
-
Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.[12]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[12]
-
The concentration of Blonanserin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.[12]
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[12]
-
GTPγS Functional Assay
To determine whether Blonanserin acts as an antagonist or agonist, a functional assay like the GTPγS binding assay is used. This assay measures the activation of G-proteins following receptor stimulation. For an antagonist, binding to the receptor will not stimulate G-protein activation and will block the activation induced by an agonist. A study demonstrated that Blonanserin acts as a potent full antagonist at human D3 receptors using this method.[6]
Detailed Methodology:
-
Reagents: Cell membranes expressing the receptor of interest, a known agonist for the receptor, Blonanserin, and radioactively labeled [35S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay Execution: Membranes are incubated in a buffer containing GDP, [35S]GTPγS, and various concentrations of Blonanserin, either alone or in the presence of a fixed concentration of an agonist.
-
Mechanism: When an agonist binds and activates the receptor, the associated G-protein releases GDP and binds GTP (or [35S]GTPγS). An antagonist will prevent this conformational change.
-
Separation and Detection: The reaction is stopped, and the mixture is filtered to separate the G-protein-bound [35S]GTPγS from the free form. Radioactivity on the filter is then counted.
-
Data Analysis: Blonanserin's ability to inhibit the agonist-stimulated increase in [35S]GTPγS binding is measured. This confirms its antagonist activity and allows for the determination of its functional potency.
Core Signaling Pathways
Blonanserin exerts its therapeutic effects by modulating key signaling pathways downstream of dopamine and serotonin receptors. As a G-protein coupled receptor (GPCR) antagonist, it blocks the intracellular signaling cascades normally initiated by the binding of endogenous neurotransmitters.
Dopamine D2 Receptor Pathway (Gi/o-coupled)
The dopamine D2 receptor is canonically coupled to the Gi/o family of G-proteins.[1] As an antagonist, Blonanserin binds to the D2 receptor and prevents dopamine from activating this pathway. This blockade prevents the inhibition of adenylyl cyclase, thereby influencing the levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA).
Serotonin 5-HT2A Receptor Pathway (Gq/11-coupled)
The serotonin 5-HT2A receptor is coupled to the Gq/11 family of G-proteins. Blonanserin's antagonism at this receptor blocks the serotonin-induced activation of Phospholipase C (PLC). This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which normally leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Conclusion
The in vitro characterization of Blonanserin reveals a potent and selective antagonist with high affinity for dopamine D2/D3 and serotonin 5-HT2A receptors. This distinct binding profile, quantified through rigorous radioligand binding assays and confirmed by functional assays, underpins its clinical utility in treating schizophrenia. The methodologies and pathways detailed in this guide provide a foundational understanding for researchers and professionals engaged in the study and development of neuropsychiatric therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 4. Blonanserin Ameliorates Phencyclidine-Induced Visual-Recognition Memory Deficits: the Complex Mechanism of Blonanserin Action Involving D3-5-HT2A and D1-NMDA Receptors in the mPFC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to Early-Phase Clinical Trial Results for Blonanserin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the early-phase clinical trial data for blonanserin (B195606), an atypical antipsychotic for the treatment of schizophrenia. It details the drug's pharmacological profile, pharmacokinetic properties, and early efficacy and safety findings, presenting quantitative data in a structured format for scientific evaluation.
Pharmacodynamic Profile
Blonanserin is a second-generation antipsychotic characterized by its unique receptor binding profile. It acts as a potent antagonist at dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors.[1][2] This dual antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, respectively.[2][3][4] Unlike many other atypical antipsychotics, blonanserin's affinity for dopamine D2 receptors is slightly higher than for serotonin 5-HT2A receptors.[5]
Notably, blonanserin demonstrates a low affinity for adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, which may account for a reduced incidence of side effects like orthostatic hypotension, sedation, and anticholinergic effects.[1][6][7] It also possesses a relatively high affinity for the 5-HT6 receptor, which may be implicated in its beneficial effects on cognitive function.[1]
Table 1: Receptor Binding Profile of Blonanserin
| Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Dopamine D2 | 0.142 - 0.284 | [5][8] |
| Dopamine D3 | 0.277 - 0.494 | [5][8][9] |
| Serotonin 5-HT2A | 0.64 - 0.812 | [5][8] |
| Serotonin 5-HT6 | 11.7 | [1] |
| Adrenergic α1 | 26.7 | [8][9] |
| Sigma Receptor | 286 (IC50) | [9] |
| 5-HT1A, 5-HT2C, H1, M1 | Low Affinity |[1][9] |
A key aspect of blonanserin's pharmacodynamics is its substantial occupancy of both D2 and D3 receptors at clinical doses. A Positron Emission Tomography (PET) study in healthy volunteers demonstrated that a single 12 mg dose of blonanserin resulted in approximately 74.3% occupancy of D2 receptors in the caudate and 72.4% occupancy of D3 receptors in the substantia nigra.[5] The study concluded that the effective concentration for 50% receptor occupancy (EC50) was very similar for both D2-rich and D3-rich regions (approximately 0.40 ng/mL), suggesting that blonanserin's pharmacological effects are mediated via antagonism of both receptor subtypes.[5]
Pharmacokinetic Profile
Early-phase studies in healthy volunteers have characterized the pharmacokinetic profile of orally administered blonanserin. It is absorbed with a time to maximum plasma concentration (Tmax) of approximately 1.5 hours.[2][3] The elimination half-life is dose-dependent, ranging from approximately 7.7 hours for a 4 mg dose to 11.9 hours for an 8 mg dose.[9] Blonanserin is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2][3]
Table 2: Pharmacokinetic Parameters of Blonanserin in Healthy Adults (Single Dose)
| Parameter | Value | Reference |
|---|---|---|
| Absorption | ||
| Tmax (Time to Cmax) | ~1.5 hours | [2][3] |
| Bioavailability | ~55% | [2][3] |
| Distribution | ||
| Protein Binding | >99.7% (primarily to albumin) | [2] |
| Metabolism | ||
| Primary Enzyme | CYP3A4 | [2][3] |
| Elimination | ||
| Half-life (T½) | 7.7 ± 4.63 h (4 mg dose) | [9] |
| 11.9 ± 4.3 h (8 mg dose) | [9] |
| Route of Elimination | 57% Urine, 30% Feces |[2][3] |
A Phase I bioequivalence study comparing a test and reference 4 mg blonanserin tablet under fasting conditions reported the following geometric mean ratios (GMR) with 90% confidence intervals (CI): Cmax of 107.55% (97.79%–118.28%) and AUC0–t of 101.60% (92.35%–111.78%), meeting the criteria for bioequivalence.[6][7]
Experimental Protocols
Early-phase trials for blonanserin typically follow established methodologies for antipsychotic drug evaluation. A representative protocol is a randomized, double-blind, placebo- and active-controlled study.
Example Protocol: Phase II/III Dose-Finding and Efficacy Study [10]
-
Study Design: A 6-week, randomized, double-blind, multicenter trial with five parallel treatment arms.
-
Participant Population: Patients aged 18-65 with an acute exacerbation of schizophrenia, confirmed by DSM-IV criteria. Inclusion criteria typically require a Positive and Negative Syndrome Scale (PANSS) total score ≥70 and a Clinical Global Impression - Severity (CGI-S) score ≥4 ("moderately ill").[10]
-
Intervention Arms:
-
Blonanserin (e.g., 2.5 mg/day)
-
Blonanserin (e.g., 5 mg/day)
-
Blonanserin (e.g., 10 mg/day)
-
Active Comparator (e.g., Haloperidol (B65202) 10 mg/day)
-
Placebo
-
-
Primary Efficacy Endpoint: The mean change in PANSS total score from baseline to the end of the study (Week 6).
-
Secondary Efficacy Endpoints: Changes in PANSS subscales (positive, negative, general psychopathology), CGI-S scores, and treatment response rates.
-
Safety Assessments: Monitoring of adverse events (AEs), vital signs, weight, ECGs, and laboratory tests. Specific attention is given to extrapyramidal symptoms (EPS), often measured using scales like the Drug-Induced Extrapyramidal Symptoms Scale (DIEPSS).
-
Data Analysis: Efficacy analyses are typically performed on a modified intention-to-treat (mITT) population, using statistical models like a mixed model for repeated measures (MMRM) to handle longitudinal data.[11]
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 5. Comparison of Dopamine D3 and D2 Receptor Occupancies by a Single Dose of Blonanserin in Healthy Subjects: A Positron Emission Tomography Study With [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluating the pharmacokinetics and safety of blonanserin tablets and Lonasen®: a randomized, open-label, two-period, two-sequence, self-crossover phase I clinical trial [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Blonanserin - Wikipedia [en.wikipedia.org]
- 10. The efficacy and safety of blonanserin compared with haloperidol in acute-phase schizophrenia: a randomized, double-blind, placebo-controlled, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Beyond Dopamine and Serotonin: An In-Depth Technical Guide to the Neuropharmacological Profile of Blonanserin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blonanserin (B195606) is an atypical antipsychotic agent with a well-established high affinity for dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors.[1][2] However, a comprehensive understanding of its pharmacological action requires a deeper investigation into its effects on other neurotransmitter systems. This technical guide provides an in-depth analysis of blonanserin's interactions with neurotransmitter systems beyond the dopaminergic and primary serotonergic pathways, focusing on its receptor binding profile, effects on neurotransmitter release, and modulation of intracellular signaling cascades. Quantitative data from key preclinical studies are summarized, and detailed experimental methodologies are provided to facilitate replication and further investigation. This report aims to equip researchers, scientists, and drug development professionals with a thorough understanding of blonanserin's broader neuropharmacological footprint, which may contribute to its unique clinical properties and inform the development of future therapeutics.
Receptor Binding Affinity Profile
Blonanserin exhibits a distinct receptor binding profile, characterized by high affinity for dopamine D2 and D3 receptors and serotonin 5-HT2A receptors, with notably lower affinity for a range of other receptors, which is thought to contribute to its favorable side-effect profile.[1][2] The following table summarizes the in vitro binding affinities (Ki values in nM) of blonanserin for a variety of neurotransmitter receptors.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D1 | 1,070 |
| D2 | 0.142 | |
| D3 | 0.494 | |
| D4 | 150 | |
| D5 | 2,600 | |
| Serotonin | 5-HT1A | 804 |
| 5-HT2A | 0.812 | |
| 5-HT2C | 26.4 | |
| 5-HT6 | 41.9 | |
| 5-HT7 | 183 | |
| Adrenergic | α1 | 26.7 |
| α2 | 530 | |
| Histamine | H1 | 765 |
| Muscarinic | M1 | >100 |
| Sigma | σ1 | 286 (IC50) |
Data compiled from Tenjin et al., 2013, which references Une and Kurumiya, 2007.[1]
Effects on Neurotransmitter Systems
Beyond direct receptor antagonism, blonanserin modulates several neurotransmitter systems, influencing their release and downstream signaling pathways.
Noradrenergic System
Preclinical studies have demonstrated that systemic administration of blonanserin leads to a persistent increase in the extracellular levels of norepinephrine (B1679862) in the rat prefrontal cortex.[1][3] This effect is not associated with a significant affinity for α2-adrenergic autoreceptors, suggesting an indirect mechanism of action.
Cholinergic System
In vivo microdialysis studies in mice have shown that blonanserin administration increases acetylcholine (B1216132) efflux in the medial prefrontal cortex and dorsal striatum.[4] This pro-cholinergic effect may be, in part, mediated by its antagonism of dopamine D3 receptors.[4]
Glutamatergic System: Indirect Modulation of NMDA Receptors
Blonanserin has been shown to indirectly modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a key component of glutamatergic neurotransmission. In an animal model of schizophrenia using phencyclidine (PCP), blonanserin treatment was found to remediate the PCP-induced decrease in the phosphorylation of the NR1 (GluN1) subunit of the NMDA receptor at the Serine-897 residue.[5][6] This effect is mediated through a dopamine D1 receptor-Protein Kinase A (PKA) signaling pathway, which is initiated by blonanserin's antagonism of dopamine D3 and serotonin 5-HT2A receptors, leading to an increase in dopaminergic neurotransmission in the medial prefrontal cortex.[5][6]
Experimental Protocols
Radioligand Binding Assays
The receptor binding affinities of blonanserin were determined using in vitro radioligand binding assays with membrane preparations from rat brain tissue or cells expressing recombinant human receptors.
-
General Protocol:
-
Membrane Preparation: Tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-prazosin for α1-adrenergic receptors) is incubated with the membrane preparation in the presence of varying concentrations of blonanserin.
-
Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of blonanserin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
The effects of blonanserin on extracellular neurotransmitter levels were assessed using in vivo microdialysis in awake, freely moving rodents.
-
General Protocol for Norepinephrine and Acetylcholine Measurement:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of blonanserin.
-
Neurochemical Analysis: The concentrations of norepinephrine and acetylcholine in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) for norepinephrine or with an enzymatic reactor and ECD for acetylcholine.
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels, which are established from the samples collected before drug administration.
-
Western Blotting for NMDA Receptor Phosphorylation
The effect of blonanserin on the phosphorylation state of the NMDA receptor NR1 subunit was determined by Western blot analysis.
-
Protocol:
-
Tissue Preparation: Following behavioral testing and drug administration in a relevant animal model (e.g., PCP-treated mice), the medial prefrontal cortex is rapidly dissected and homogenized in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the NR1 subunit at Serine-897 (anti-phospho-NR1 (Ser897)). A separate membrane is incubated with a primary antibody for the total NR1 subunit as a loading control.
-
Detection: The membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the phosphorylated NR1 bands is quantified and normalized to the intensity of the total NR1 bands.
-
Visualizations
Signaling Pathway of Blonanserin's Indirect NMDA Receptor Modulation
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of blonanserin for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Dopamine D3 receptor antagonism contributes to blonanserin-induced cortical dopamine and acetylcholine efflux and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blonanserin Ameliorates Phencyclidine-Induced Visual-Recognition Memory Deficits: the Complex Mechanism of Blonanserin Action Involving D3-5-HT2A and D1-NMDA Receptors in the mPFC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blonanserin ameliorates phencyclidine-induced visual-recognition memory deficits: the complex mechanism of blonanserin action involving D₃-5-HT₂A and D₁-NMDA receptors in the mPFC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Blonanserin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blonanserin (B195606) is an atypical antipsychotic agent demonstrating a unique receptor binding profile, with high affinity for dopamine (B1211576) D₂, D₃, and serotonin (B10506) 5-HT₂ₐ receptors. This guide provides a comprehensive overview of the chemical structure and physicochemical and pharmacological properties of its dihydrochloride (B599025) salt. Detailed experimental methodologies for key analytical procedures are presented, alongside a summary of its pharmacokinetic profile and metabolic pathways. Signaling pathway and experimental workflow diagrams are included to visually represent its mechanism of action and analytical processes.
Chemical Structure and Identification
Blonanserin dihydrochloride is the hydrochloride salt of Blonanserin, a second-generation antipsychotic medication. The chemical structure is characterized by a unique eight-membered cycloocta[b]pyridine ring system.
Table 1: Chemical Identification of Blonanserin and its Dihydrochloride Salt
| Identifier | Blonanserin (Free Base) | This compound |
| IUPAC Name | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine[1][2] | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine dihydrochloride |
| CAS Number | 132810-10-7[1][3] | 132812-45-4[4][5] |
| Molecular Formula | C₂₃H₃₀FN₃[1][2][6] | C₂₃H₃₂Cl₂FN₃[4][5] |
| Molecular Weight | 367.51 g/mol [1][2] | 440.43 g/mol [4][5] |
Physicochemical Properties
The dihydrochloride salt form of Blonanserin enhances its solubility, a critical factor for pharmaceutical formulation and bioavailability.
Table 2: Physicochemical Properties of Blonanserin and its Dihydrochloride Salt
| Property | Value (Blonanserin Free Base) | Value (this compound) |
| Melting Point | Not specified | Phase transition at 200 °C, melts at 255 °C[7] |
| Solubility | Water: 0.0359 mg/mL[6]DMSO: ≥10 mg/mL | 60% EtOH-water: 119.2 g/L[7][8] |
| pKa (Strongest Basic) | 7.97[6] | Not specified |
| LogP | 5.76[6] | Not specified |
| Polar Surface Area | 19.37 Ų[6] | Not specified |
Pharmacodynamics and Mechanism of Action
Blonanserin is a potent antagonist at dopamine D₂ and D₃ receptors and the serotonin 5-HT₂ₐ receptor.[6][9] This dual antagonism is believed to be the primary mechanism for its antipsychotic effects, addressing both the positive and negative symptoms of schizophrenia.[9][10] It exhibits a lower affinity for other receptors such as adrenergic α₁, histamine (B1213489) H₁, and muscarinic M₁ receptors, which contributes to its favorable side-effect profile, with a lower incidence of extrapyramidal symptoms, excessive sedation, or hypotension.[6][11]
Table 3: Receptor Binding Affinity (Ki) of Blonanserin
| Receptor | Ki (nM) |
| Dopamine D₂ | 0.142[2][12][13] |
| Dopamine D₃ | 0.494[2][13] |
| Serotonin 5-HT₂ₐ | 0.812[2][12][13] |
| Adrenergic α₁ | 26.7[2][13] |
| Sigma Receptor (IC₅₀) | 286[2] |
Blonanserin's antagonism of D₃ receptors is particularly noteworthy, as it is more potent than that of other atypical antipsychotics like risperidone (B510) and olanzapine.[14][15] This D₃ receptor blockade may contribute to its efficacy in improving cognitive deficits associated with schizophrenia.[15] Research suggests that Blonanserin's ameliorating effect on cognitive impairment is associated with the indirect functional stimulation of the dopamine-D₁-PKA-NMDA receptor pathway in the medial prefrontal cortex.[1][6]
References
- 1. Blonanserin ameliorates phencyclidine-induced visual-recognition memory deficits: the complex mechanism of blonanserin action involving D₃-5-HT₂A and D₁-NMDA receptors in the mPFC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound|CAS 132812-45-4|DC Chemicals [dcchemicals.com]
- 6. Blonanserin Ameliorates Phencyclidine-Induced Visual-Recognition Memory Deficits: the Complex Mechanism of Blonanserin Action Involving D3-5-HT2A and D1-NMDA Receptors in the mPFC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blonanserin HCl salt and its monohydrate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blonanserin ameliorates social deficit through dopamine-D3 receptor antagonism in mice administered phencyclidine as an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. solubility experimental methods.pptx [slideshare.net]
- 13. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Radioligand binding assays [bio-protocol.org]
- 15. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
Investigating the Pharmacokinetics of Blonanserin in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin (B195606) is an atypical antipsychotic agent with a unique receptor binding profile, exhibiting high affinity for dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in various animal models is crucial for preclinical safety and efficacy evaluation, as well as for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available pharmacokinetic data of Blonanserin in animal models, details relevant experimental protocols, and visualizes key signaling pathways associated with its mechanism of action.
Data Presentation: Pharmacokinetic Parameters of Blonanserin
Table 1: Pharmacokinetic Parameters of Blonanserin in Humans Following a Single Oral Dose
| Parameter | 4 mg (Fasting) | 4 mg (Fed) | 8 mg (Fasting) | 12 mg (Fasting) |
| Cmax (pg/mL) | 234.39 ± 150.51[1] | 992.10 ± 479.62[1] | - | - |
| Tmax (h) | 1.5[1][2] | - | - | - |
| AUC0-t (hpg/mL) | 1784.25 ± 1331.17[1] | 7258.58 ± 2732.82[1] | - | - |
| AUC0-∞ (hpg/mL) | 1890.64 ± 1402.93[1] | 7796.34 ± 3037.15[1] | - | - |
| t1/2 (h) | 10.7[1][2] | - | 12.0[3] | 16.2[3] |
Data presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Blonanserin and N-desethyl Blonanserin in Rats Following a Single Subcutaneous Injection of a Thermosensitive Gel Formulation
| Analyte | Dose | Cmax (ng/mL) | AUC0-t (ng·h/mL) |
| Blonanserin | - | 14.86 ± 3.42 | 107.57 ± 15.11 |
| N-desethyl blonanserin | - | 4.37 ± 0.91 | 55.48 ± 6.98 |
Data from a study utilizing a blonanserin-poloxamer thermosensitive gel. Specific dose was not provided in the abstract.[4]
Note on Data Gaps: Extensive literature searches did not yield specific quantitative pharmacokinetic data (Cmax, Tmax, AUC, bioavailability) for Blonanserin in dogs, rabbits, or monkeys. This information is likely proprietary to the developing pharmaceutical companies.
Experimental Protocols
Detailed, Blonanserin-specific pharmacokinetic study protocols for most animal models are not publicly available. However, this section outlines general methodologies for key experiments based on available literature for Blonanserin and other compounds in relevant species.
Oral Administration in Rats
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to food and water.
-
Dosing:
-
Blonanserin is suspended in a vehicle such as a 0.5% methylcellulose (B11928114) solution.
-
Administered via oral gavage at a specific dose (e.g., 0.78 mg/kg)[5].
-
-
Blood Sampling:
-
Blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of Blonanserin and its metabolites are determined using a validated LC-MS/MS method.[4]
Brain Distribution Study in Mice
-
Animals: Male wild-type and mdr1a/1b knockout mice to assess the role of P-glycoprotein.
-
Dosing: Blonanserin is administered orally or intravenously.
-
Sample Collection:
-
At various time points post-dosing, animals are euthanized.
-
Blood is collected via cardiac puncture.
-
Brains are rapidly excised, rinsed with cold saline, and weighed.
-
-
Sample Processing:
-
Plasma is separated from the blood.
-
Brain tissue is homogenized in a suitable buffer.
-
-
Bioanalysis: Blonanserin concentrations in plasma and brain homogenates are quantified by LC-MS/MS to determine the brain-to-plasma concentration ratio (B/P ratio).[6]
Analytical Method: LC-MS/MS for Blonanserin in Rat Plasma
-
Sample Preparation:
-
Protein precipitation is a common method. Acetonitrile is added to the plasma sample to precipitate proteins.[4]
-
The sample is vortexed and then centrifuged.
-
The supernatant is collected and may be further processed or directly injected into the LC-MS/MS system.
-
-
Chromatography:
-
A C18 column is typically used for separation.[4]
-
The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate), often with a gradient elution.[4]
-
-
Mass Spectrometry:
-
Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Mandatory Visualization
Experimental Workflow for a Typical Preclinical Pharmacokinetic Study
Figure 1: A generalized workflow for a preclinical pharmacokinetic study.
Signaling Pathway of Blonanserin's Antagonism at Dopamine D2 and Serotonin 5-HT2A Receptors
Figure 2: Simplified signaling cascades affected by Blonanserin.
Conclusion
This technical guide summarizes the current publicly available knowledge on the pharmacokinetics of Blonanserin in animal models. While data in humans and rats provide a foundational understanding, the significant lack of information in other key preclinical species such as dogs, rabbits, and monkeys highlights a critical area for future research or data disclosure. The provided experimental protocols and signaling pathway diagrams offer a framework for designing and interpreting future studies on Blonanserin and similar compounds. For comprehensive drug development, obtaining pharmacokinetic data across multiple species remains an indispensable step.
References
- 1. Pharmacokinetics of mirtazapine and its main metabolites in Beagle dogs: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Evaluation of Blonanserin Transdermal Patch: Population Analysis and Simulation of Plasma Concentration and Dopamine D2 Receptor Occupancy in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The relationship between the plasma concentration of blonanserin, and its plasma anti-serotonin 5-HT(2A) activity/anti-dopamine D₂ activity ratio and drug-induced extrapyramidal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profile of blonanserin for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Blonanserin: A Comprehensive Technical Review of its Therapeutic Potential Beyond Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blonanserin (B195606) is an atypical antipsychotic agent with a unique receptor binding profile, characterized by high affinity for dopamine (B1211576) D2 and D3 receptors, and serotonin (B10506) 5-HT2A receptors.[1][2][3] While established for the treatment of schizophrenia, emerging preclinical and preliminary clinical evidence suggests a broader therapeutic utility. This technical guide explores the mechanistic basis and available evidence for Blonanserin's application in other psychiatric disorders, including mood disorders, anxiety-related conditions, and impulse control disorders. We provide a detailed overview of its pharmacological properties, relevant signaling pathways, and the experimental methodologies used to investigate these potential applications. Quantitative data from preclinical and clinical studies are summarized, and key experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of Blonanserin's multifaceted pharmacological actions.
Core Pharmacology and Mechanism of Action
Blonanserin's primary mechanism of action is the potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4] Unlike many other atypical antipsychotics, Blonanserin exhibits a higher affinity for D2 receptors compared to 5-HT2A receptors.[1][5] Furthermore, it possesses a strong antagonistic effect on dopamine D3 receptors and a relatively high affinity for serotonin 5-HT6 receptors, which are thought to contribute to its potential efficacy in cognitive and mood-related symptoms.[1][6][7] Its low affinity for adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors predicts a lower incidence of side effects such as orthostatic hypotension, sedation, and anticholinergic effects.[1][3]
Receptor Binding Affinity
The receptor binding profile of Blonanserin underpins its therapeutic effects and tolerability. The following table summarizes its binding affinities (Ki values) for key central nervous system receptors.
| Receptor | Binding Affinity (Ki, nM) | Reference(s) |
| Dopamine D2 | 0.142 | [6] |
| Dopamine D3 | 0.494 | [6] |
| Serotonin 5-HT2A | 0.812 | [6] |
| Serotonin 5-HT6 | 11.7 | [1][3] |
| Adrenergic α1 | 26.7 | [6] |
| Sigma (σ) | 286 (IC50) | [6] |
Potential Therapeutic Application: Mood and Anxiety Disorders
Preclinical evidence suggests that Blonanserin may possess anxiolytic and antidepressant properties. These effects are hypothesized to be mediated by its unique receptor modulation profile beyond simple D2/5-HT2A antagonism.
Preclinical Evidence
An experimental study in rats demonstrated that Blonanserin exerts both anti-anxiety and antidepressant-like effects in established behavioral models.[8][9]
| Indication | Animal Model | Key Findings | Doses Tested (Rats) | Reference(s) |
| Anxiety | Elevated Plus Maze | Statistically significant anti-anxiety effect, comparable to diazepam. Optimal effect at the lowest dose. | 0.075 mg, 0.2 mg, 0.8 mg | [8][9] |
| Depression | Forced Swimming Test | Statistically significant antidepressant effect. Optimal effect at the 0.2 mg dose. | 0.075 mg, 0.2 mg, 0.8 mg | [8][9] |
Clinical Evidence
Clinical data in mood and anxiety disorders are sparse. A published letter suggests potential efficacy in treatment-resistant depression when used as a combination therapy.[2] However, robust, controlled clinical trials are lacking. Two case reports have described Blonanserin-induced hypomania or mania in patients with schizophrenia and schizoaffective disorder, suggesting a potential mood-elevating effect that warrants careful monitoring.[7]
Experimental Protocols
The EPM is a widely used model to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[3][10][11][12]
-
Apparatus: A plus-shaped maze raised above the floor (typically 50-80 cm). It consists of four arms (e.g., 50 cm long x 10 cm wide): two open arms and two arms enclosed by high walls.[10]
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the trial.[3][8]
-
The test drug (Blonanserin) or vehicle is administered at a specified time before the test (e.g., 30-60 minutes).
-
Each animal is placed in the center of the maze, facing one of the open arms.[12]
-
The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes.[3][10]
-
Behavior is recorded by an overhead video camera and analyzed using tracking software or by a trained observer.[3][12]
-
-
Primary Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Anxiolytic effect is inferred from a statistically significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated control group.[11]
-
The FST is a behavioral despair model used to screen for potential antidepressant efficacy.[1][4][13][14][15]
-
Apparatus: A transparent cylinder (e.g., 40-50 cm high x 20 cm diameter) filled with water (24-30°C) to a depth where the animal cannot touch the bottom with its hind paws or tail (e.g., 30 cm for rats).[4][15]
-
Procedure:
-
Pre-test Session (Day 1): Animals are placed in the water cylinder for a 15-minute habituation session. This induces a state of despair, characterized by subsequent immobility.[1]
-
Drug Administration: The test drug (Blonanserin) or vehicle is administered according to a defined schedule (e.g., 24h, 5h, and 1h before the test session).
-
Test Session (Day 2): 24 hours after the pre-test, animals are placed back into the cylinder for a 5-6 minute test session.[13]
-
The session is recorded, and the duration of immobility (floating with only minor movements to keep the head above water) is scored.[14]
-
-
Primary Parameter Measured:
-
Duration of immobility.
-
An antidepressant-like effect is characterized by a significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group.[1]
-
Potential Therapeutic Application: Impulse Control Disorders
Blonanserin's potent antagonism of the dopamine D3 receptor provides a strong rationale for its investigation in impulse control disorders, such as gambling disorder. The D3 receptor is densely expressed in brain regions associated with reward and reinforcement, making it a key target for addictive behaviors.[7]
Clinical Evidence: Gambling Disorder
Evidence for Blonanserin in gambling disorder is limited to a single published case report which was part of a broader clinical study protocol.[2][6][16][17]
| Indication | Study Design | Patient(s) | Key Findings | Doses Tested | Reference(s) |
| Gambling Disorder | Open-label, non-controlled exploratory trial (Case Report) | 1 (37-year-old female) | Improvement in Gambling Symptom Assessment Scale (GSAS), Yale-Brown Obsessive Compulsive Scale for Pathological Gambling (PG-YOCS), and Barratt Impulsiveness Scale (BIS-11) scores. Symptoms deteriorated after discontinuation. | Up to 4 mg/day | [2] |
Clinical Trial Protocol: Gambling Disorder
An open-label, non-controlled, exploratory clinical trial was designed to assess the efficacy and safety of Blonanserin for gambling disorder.[2][6]
-
Participants: Outpatients aged 20-64 with a DSM-5 diagnosis of gambling disorder.
-
Intervention: Blonanserin administered for 8 weeks with a flexible dosing schedule, starting at 2 mg/day and titrating up to a maximum of 12 mg/day based on efficacy and tolerability.
-
Primary Outcome Measures:
-
Gambling Symptom Assessment Scale (GSAS)
-
Pathological Gambling adaptation of the Yale-Brown Obsessive Compulsive Scale (PG-YOCS)
-
-
Secondary Outcome Measures:
-
Barratt Impulsiveness Scale (BIS-11)
-
Drug Induced Extra-Pyramidal Symptoms Scale (DIEPSS)
-
Montgomery-Asberg Depression Scale (MADRS)
-
Young Mania Rating Scale (YMRS)
-
Signaling Pathways and Molecular Mechanisms
The potential therapeutic effects of Blonanserin beyond schizophrenia are intrinsically linked to its influence on specific downstream signaling cascades.
Dopamine D3 Receptor Antagonism and Cognitive Enhancement
Blonanserin's antagonism at the D3 receptor is hypothesized to disinhibit dopaminergic and cholinergic pathways in the prefrontal cortex (PFC), contributing to improved cognitive function. This is particularly relevant for conditions where cognitive deficits are a core feature.[4][6][16] In preclinical models, Blonanserin's D3 antagonism leads to indirect activation of the Dopamine D1 receptor-PKA-NMDA receptor pathway.[4][16]
Serotonin 5-HT6 Receptor Antagonism and Procognitive Effects
Blockade of 5-HT6 receptors is increasingly recognized as a viable strategy for cognitive enhancement.[18] These receptors are almost exclusively expressed in the CNS, particularly in regions vital for learning and memory like the hippocampus and cortex. Antagonism of 5-HT6 receptors is thought to enhance cognition by modulating the release of several key neurotransmitters.[1][18]
Conclusion and Future Directions
The unique pharmacological profile of Blonanserin, particularly its potent D2/D3 and 5-HT2A antagonism coupled with 5-HT6 antagonism, provides a strong theoretical foundation for its therapeutic potential beyond schizophrenia. Preclinical studies have yielded promising results in animal models of anxiety and depression. Furthermore, the crucial role of D3 receptor antagonism in modulating reward pathways has opened a new avenue of investigation for impulse control disorders, as evidenced by early findings in gambling disorder.
However, it is critical to underscore that the clinical evidence for these non-schizophrenia indications remains preliminary and is largely confined to case reports and small, uncontrolled studies. There is a clear and pressing need for well-designed, randomized, placebo-controlled clinical trials to rigorously evaluate the efficacy and safety of Blonanserin in major depressive disorder, anxiety disorders, and impulse control disorders. Future research should focus on elucidating the precise downstream molecular events following D3 and 5-HT6 receptor blockade and identifying patient populations that are most likely to benefit from Blonanserin's distinct mechanism of action. Such studies will be instrumental in determining whether the promising preclinical signals can be translated into tangible clinical benefits for a broader range of psychiatric conditions.
References
- 1. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 2. Possible effect of blonanserin on gambling disorder: A clinical study protocol and a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated plus maze protocol [protocols.io]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. Blonanserin - A Novel Antianxiety and Antidepressant Drug? An Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 14. lasa.co.uk [lasa.co.uk]
- 15. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 16. Possible effect of blonanserin on gambling disorder: A clinical study protocol and a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Blonanserin Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Blonanserin (B195606) is an atypical antipsychotic agent approved for the treatment of schizophrenia.[1] Its unique pharmacological profile, characterized by potent antagonism of dopamine (B1211576) D₂/D₃ and serotonin (B10506) 5-HT₂ₐ receptors, distinguishes it from other antipsychotics.[2][3][4] Blonanserin demonstrates a high affinity for these primary targets while having low affinity for other receptors like muscarinic M₁, histamine (B1213489) H₁, and adrenergic α₁, which is believed to contribute to its favorable side-effect profile, with a lower incidence of extrapyramidal symptoms, excessive sedation, or hypotension.[1][2] Preclinical and clinical studies have shown its efficacy against both positive and negative symptoms of schizophrenia.[1][5] Notably, its potent antagonism of the D₃ receptor is suggested to be beneficial for cognitive deficits associated with the disorder.[6][7]
These application notes provide a comprehensive overview of the experimental protocols for conducting in vivo studies with blonanserin dihydrochloride, summarizing key quantitative data and detailing methodologies for preclinical evaluation.
Data Presentation
Pharmacological Profile
The following table summarizes the receptor binding affinities of blonanserin for various human receptors.
| Receptor | Binding Affinity (Kᵢ, nM) | Reference |
| Dopamine D₂ | 0.142 | [2] |
| Dopamine D₃ | 0.494 | [2] |
| Serotonin 5-HT₂ₐ | 0.812 | [2] |
| Adrenergic α₁ | 26.7 | [2] |
| Sigma Receptor (IC₅₀) | 286 | [2] |
Pharmacokinetic Parameters (Human)
This table outlines the key pharmacokinetic parameters of orally administered blonanserin in adult humans.
| Parameter | Value | Conditions | Reference |
| Bioavailability | 55% | - | [2][3] |
| Time to Peak (Tₘₐₓ) | ~1.5 hours | Fasting | [3][8] |
| Elimination Half-life (t₁/₂) | 7.7 ± 4.63 hours | Single 4 mg dose | [2][9] |
| 11.9 ± 4.3 hours | Single 8 mg dose | [2][9] | |
| Metabolism | Primarily by CYP3A4 | - | [3] |
| Excretion | 59% in urine, 30% in feces | - | [2] |
| Plasma Protein Binding | >99.7% (primarily to albumin) | - | [3] |
Pharmacokinetic & Safety Parameters (Animal)
| Parameter | Value | Species | Reference |
| Brain/Plasma Ratio | 3.88 | Rat | [2] |
| Oral LD₅₀ | >500 mg/kg | Mouse | [3] |
| P-glycoprotein Substrate | No | Mouse | [10] |
Experimental Protocols
Protocol 1: Evaluation of Antipsychotic-like Activity using a Phencyclidine (PCP)-Induced Schizophrenia Model
This protocol is designed to assess the efficacy of blonanserin in reversing social deficits and cognitive impairments induced by phencyclidine (PCP), a common animal model for schizophrenia.[6]
1. Animals:
-
Age: 8-10 weeks.
-
Housing: Group-housed (4-5 per cage) under a 12-h light/dark cycle with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
2. Reagents and Preparation:
-
This compound: Dissolve in a vehicle of 0.5% carboxymethyl cellulose (B213188) (CMC) or sterile water. Prepare fresh on the day of the experiment.
-
Phencyclidine (PCP): Dissolve in physiological saline.
-
Dosage (Blonanserin): 0.3 - 3 mg/kg for mice/rats, administered orally (p.o.) or subcutaneously (s.c.).[6][12]
-
Dosage (PCP): 10 mg/kg (s.c.) daily for 10-14 consecutive days to induce behavioral deficits.[6]
3. Experimental Procedure:
-
PCP Induction Phase: Administer PCP (10 mg/kg, s.c.) to the animals once daily for 10-14 days. A control group receives saline injections.
-
Washout Period: Allow a 3-7 day washout period after the final PCP injection before behavioral testing begins.
-
Blonanserin Administration: Administer the prepared blonanserin solution (or vehicle) 30-60 minutes prior to the behavioral test.
-
Behavioral Assays:
-
Social Interaction Test (Mice):
-
Place a test mouse in a novel arena and allow it to explore for 10 minutes.
-
Introduce an unfamiliar "stranger" mouse into the arena.
-
Record the total time the test mouse spends in active social behavior (e.g., sniffing, following, grooming) over a 10-minute period.
-
Compare the social interaction time between vehicle- and blonanserin-treated groups. Blonanserin is expected to ameliorate the social deficit induced by PCP.[6]
-
-
Novel Object Recognition (NOR) Test (Rats):
-
Acquisition Phase: Place a rat in an open field arena with two identical objects and allow it to explore for 5-10 minutes.
-
Retention Phase (24 hours later): Return the rat to the arena where one of the original objects has been replaced with a novel object.
-
Record the time spent exploring the novel object versus the familiar object. A discrimination index [(Time_novel - Time_familiar) / (Time_novel + Time_familiar)] is calculated.
-
Blonanserin (e.g., 1 mg/kg) is expected to reverse the PCP-induced deficit in novel object recognition.[12]
-
-
4. Molecular Analysis (Optional):
-
Following behavioral testing, euthanize the animals and dissect the prefrontal cortex (PFC).
-
Use Western blotting to measure the phosphorylation levels of the NMDA receptor subunit GluN1 at Ser897. Blonanserin has been shown to inhibit the PCP-induced decrease in these phosphorylation levels.[6]
Protocol 2: In Vivo Dopamine D₃ Receptor Occupancy Study
This protocol details a method to determine the extent to which blonanserin occupies D₃ receptors in vivo using a radioligand binding assay in rats.[7]
1. Animals:
-
Species: Male Wistar rats.
-
Weight: 200-250 g.
2. Reagents and Preparation:
-
This compound: Prepare as described in Protocol 1.
-
Radioligand: [³H]-(+)-PHNO, a D₂/D₃ receptor agonist radiotracer.
-
Dosage (Blonanserin): Administer effective antipsychotic doses (e.g., 0.3 - 3 mg/kg, p.o.).[7]
3. Experimental Procedure:
-
Drug Administration: Administer blonanserin or vehicle to the rats.
-
Radioligand Injection: At the time of expected peak plasma concentration of blonanserin (e.g., 1-2 hours post-dose), inject [³H]-(+)-PHNO intravenously (i.v.).
-
Brain Tissue Collection: After a set time for the radioligand to distribute (e.g., 60 minutes), euthanize the rats and rapidly dissect the brains.
-
Tissue Processing: Dissect D₃-rich regions (e.g., cerebellum lobes 9 and 10) and D₂-rich regions (e.g., striatum) on ice.[7]
-
Radioactivity Measurement: Homogenize the tissues and measure the radioactivity using liquid scintillation counting.
-
Data Analysis:
-
Calculate the specific binding of [³H]-(+)-PHNO in each brain region.
-
Receptor occupancy is calculated using the formula: % Occupancy = [1 - (Specific binding in drug-treated animal / Specific binding in vehicle-treated animal)] * 100
-
Compare the occupancy in D₃-rich versus D₂-rich regions. Blonanserin is expected to show extensive occupancy in both regions.[7]
-
Mandatory Visualization
Signaling Pathway of Blonanserin
Caption: Blonanserin's D3 antagonism enhances D1-PKA signaling.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for preclinical evaluation of blonanserin.
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blonanserin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 5. The efficacy and safety of blonanserin compared with haloperidol in acute-phase schizophrenia: a randomized, double-blind, placebo-controlled, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blonanserin ameliorates social deficit through dopamine-D3 receptor antagonism in mice administered phencyclidine as an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluating the pharmacokinetics and safety of blonanserin tablets and Lonasen®: a randomized, open-label, two-period, two-sequence, self-crossover phase I clinical trial [frontiersin.org]
- 9. The pharmacokinetic and safety profiles of blonanserin in healthy Chinese volunteers after single fasting doses and single and multiple postprandial doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blonanserin, a novel atypical antipsychotic agent not actively transported as substrate by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blonanserin suppresses impulsive action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Blonanserin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a highly sensitive, simple, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Blonanserin and its major active metabolite, N-desethyl Blonanserin (Blonanserin C), in human plasma. Blonanserin is a novel antipsychotic agent used in the treatment of schizophrenia.[1][2] Accurate quantification in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The method utilizes a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation and detection using a triple-quadrupole mass spectrometer.[1][3] This protocol has been validated for selectivity, linearity, sensitivity, precision, and accuracy, proving suitable for high-throughput analysis in a clinical or research setting.[4]
Principle The analytical method involves the extraction of Blonanserin, its metabolite, and an internal standard (IS) from a plasma matrix via protein precipitation with acetonitrile (B52724).[3] The resulting supernatant is injected into a reverse-phase HPLC system for chromatographic separation. The analytes are then detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[1][4] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Protocol 1: Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Blonanserin, N-desethyl Blonanserin, and a suitable internal standard (e.g., N-desethyl blonanserin-d8) into separate volumetric flasks.
-
Dissolve the compounds in methanol (B129727) to prepare individual stock solutions at a concentration of 1 mg/mL.[3] These solutions should be stored at 4°C.[3]
-
-
Working Standard Solutions:
-
Prepare intermediate stock solutions by diluting the primary stocks with a 50:50 (v/v) mixture of methanol and water.
-
Create a series of combined working standard solutions by further diluting the intermediate stocks to cover the desired calibration range (e.g., 0.1 to 100 ng/mL).[3]
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking 10 µL of each working standard solution into 90 µL of blank human plasma to achieve final concentrations across the linear range (e.g., 0.1, 0.2, 2.0, 10.0, 50.0, 80.0, and 100.0 ng/mL).[3]
-
Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 0.3, 30.0, and 75.0 ng/mL).[3]
-
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
A simple and direct protein precipitation method is employed for sample cleanup.[1]
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., N-desethyl blonanserin-d8 at 100 ng/mL).[3]
-
Vortex the mixture for 30 seconds.[1]
-
Add 500 µL of ice-cold acetonitrile to precipitate plasma proteins.[3][5]
-
Vortex the tube vigorously for 1 minute to ensure complete mixing and precipitation.[3]
-
Centrifuge the sample at 20,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.[1][3]
Caption: Workflow for Blonanserin quantification in plasma.
Data and Method Parameters
Instrumentation
Analysis is performed on an HPLC system (e.g., Shimadzu, Agilent, or Waters) coupled to a triple-quadrupole mass spectrometer (e.g., Sciex API 4000 or Shimadzu LCMS-8040) with an electrospray ionization (ESI) source.[1][3]
Quantitative Data
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
|---|---|
| Column | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[3][6] |
| Mobile Phase A | 5 mM Ammonium Formate in Methanol:Water (75:25, v/v)[3][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3][6] |
| Gradient | Isocratic: 15% A and 85% B[3][6] |
| Flow Rate | 0.5 mL/min[3][6] |
| Column Temperature | 35°C[3][6] |
| Injection Volume | 10 µL[3] |
| Run Time | 4 minutes[3] |
Table 2: Mass Spectrometry (MS/MS) Conditions | Parameter | Condition | | :--- | :--- | | Ionization Mode | Positive Electrospray Ionization (ESI+)[3] | | Scan Type | Multiple Reaction Monitoring (MRM)[3] | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | Blonanserin | 368.10 | 296.90[3] | | N-desethyl Blonanserin | 340.15 | 297.05[3] | | IS (N-desethyl blonanserin-d8) | 348.15 | 302.05[3] |
Table 3: Method Validation Summary
| Parameter | Blonanserin | N-desethyl Blonanserin |
|---|---|---|
| Linear Range | 0.1 - 100.0 ng/mL[3] | 0.1 - 100.0 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[1] |
| LLOQ | 0.1 ng/mL[3] | 0.1 ng/mL[3] |
| Intra-day Precision (%CV) | < 7.5%[1][7] | < 7.5%[1][7] |
| Inter-day Precision (%CV) | < 7.5%[1][7] | < 7.5%[1][7] |
| Accuracy (% Bias) | Within ±8.0%[4] | Within ±8.0%[4] |
| Extraction Recovery | > 85%[1][4] | > 85%[1][4] |
Conclusion The described LC-MS/MS method provides a simple, rapid, and reliable approach for the quantification of Blonanserin and its primary metabolite in human plasma. The protein precipitation sample preparation is efficient and suitable for high-throughput environments.[1] The method demonstrates excellent sensitivity, specificity, and linearity over a clinically relevant concentration range, making it a valuable tool for pharmacokinetic and therapeutic drug monitoring studies.[3][4]
References
- 1. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Blonanserin's Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin (B195606) is an atypical antipsychotic agent characterized by its high affinity for dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors.[1][2][3][4][5] This profile contributes to its efficacy in treating schizophrenia with a potentially favorable side-effect profile compared to other antipsychotics.[1][2] Accurate and reproducible screening methods are essential for identifying and characterizing compounds like Blonanserin. This document provides detailed application notes and protocols for three key cell-based assays to screen for Blonanserin's activity: a radioligand binding assay to determine receptor affinity, a calcium mobilization assay, and a cyclic AMP (cAMP) assay to assess functional antagonism.
Blonanserin's Receptor Binding Profile
Blonanserin exhibits a distinct receptor binding profile, with a notably higher affinity for the dopamine D2 receptor compared to the serotonin 5-HT2A receptor.[4] It also demonstrates significant affinity for the dopamine D3 receptor.[3][4] Its low affinity for other receptors, such as muscarinic, adrenergic, and histamine (B1213489) receptors, is thought to contribute to its reduced side effects.[1][2][4]
| Receptor Subtype | Blonanserin Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) |
| Dopamine D2 | 0.142 | Haloperidol | ~2.8 |
| Dopamine D3 | 0.494 | --- | --- |
| Serotonin 5-HT2A | 0.812 | Ketanserin | ~2.5 |
| Serotonin 5-HT6 | 11.7 | --- | --- |
| Adrenergic α1 | 26.7 | --- | --- |
Table 1: Binding affinities (Ki) of Blonanserin and reference compounds for various receptors. Data compiled from multiple sources.[3][4]
I. Radioligand Binding Assay for Dopamine D2 Receptor
This assay determines the binding affinity (Kᵢ) of Blonanserin for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Signaling Pathway
Experimental Protocol
1. Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor in appropriate media (e.g., DMEM with 10% FBS).
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh buffer and re-centrifuge.
-
Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
For total binding, add vehicle instead of a competing ligand.
-
For non-specific binding, add a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
3. Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Results
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| Blonanserin | ~0.5 - 2.0 | 0.142 |
| Haloperidol | ~5.0 - 15.0 | ~2.8 |
Table 2: Representative IC₅₀ and Kᵢ values for Blonanserin and Haloperidol in a D2 receptor radioligand binding assay.
II. Functional Antagonism at the Serotonin 5-HT2A Receptor: Calcium Mobilization Assay
This assay measures the ability of Blonanserin to block the increase in intracellular calcium initiated by the activation of the Gq-coupled 5-HT2A receptor by serotonin.
Signaling Pathway
Experimental Protocol
1. Cell Culture:
-
Use CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
2. Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
3. Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of Blonanserin or a reference antagonist (e.g., ketanserin) and incubate for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of serotonin (agonist), typically the EC₈₀ concentration, to stimulate the receptor.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the serotonin response against the logarithm of the Blonanserin concentration.
-
Calculate the IC₅₀ value using non-linear regression.
Expected Results
| Compound | IC₅₀ (nM) |
| Blonanserin | ~5 - 20 |
| Ketanserin | ~2 - 10 |
Table 3: Expected IC₅₀ values for Blonanserin and Ketanserin in a 5-HT2A calcium mobilization assay.
III. Functional Antagonism at the Dopamine D2 Receptor: cAMP Assay
This assay measures the ability of Blonanserin to counteract the dopamine-induced inhibition of adenylyl cyclase, thereby restoring cAMP levels in the cell.
Experimental Workflow
Experimental Protocol
1. Cell Culture:
-
Use HEK293 or CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Seed the cells in a 96-well plate and culture overnight.
2. Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Add varying concentrations of Blonanserin or a reference antagonist.
-
Stimulate the cells with a fixed concentration of dopamine (agonist) in the presence of forskolin (an adenylyl cyclase activator). Dopamine, acting through the Gᵢ-coupled D2 receptor, will inhibit forskolin-stimulated cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors).
4. Data Analysis:
-
Plot the cAMP levels against the logarithm of the Blonanserin concentration.
-
Determine the IC₅₀ value, which represents the concentration of Blonanserin that restores the cAMP level to 50% of the maximal level achieved with forskolin alone.
Expected Results
| Compound | IC₅₀ (nM) |
| Blonanserin | ~1 - 10 |
| Haloperidol | ~10 - 50 |
Table 4: Expected IC₅₀ values for Blonanserin and Haloperidol in a D2 receptor cAMP assay.
Conclusion
These cell-based assays provide a robust framework for screening and characterizing the activity of Blonanserin and other compounds targeting the dopamine D2 and serotonin 5-HT2A receptors. The radioligand binding assay offers a direct measure of affinity, while the functional assays provide insights into the compound's ability to modulate receptor signaling. By employing these detailed protocols, researchers can obtain reliable and reproducible data to advance the understanding and development of novel antipsychotic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 3. Blonanserin - Wikipedia [en.wikipedia.org]
- 4. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Blonanserin Administration Protocol for Behavioral Studies in Mice: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin (B195606) is an atypical antipsychotic agent characterized by its high affinity as an antagonist for dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT2A receptors.[1][2][3] It exhibits a greater affinity for D2/D3 receptors than for 5-HT2A receptors.[4] This pharmacological profile makes it a valuable tool for investigating the neurobiology of schizophrenia and for the preclinical assessment of potential therapeutic interventions. In mouse models, blonanserin has shown efficacy in ameliorating behavioral deficits analogous to the positive, negative, and cognitive symptoms of schizophrenia.[1][5] Notably, it has demonstrated a capacity to reverse cognitive and social deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and MK-801.[1][4][6]
These application notes provide detailed protocols for the preparation and administration of blonanserin for behavioral studies in mice, along with methodologies for key behavioral assays used to assess its efficacy.
Pharmacological Profile of Blonanserin
| Parameter | Value | Source(s) |
| Mechanism of Action | Dopamine D2/D3 and Serotonin 5-HT2A receptor antagonist | [1][2][3] |
| Primary Indication | Schizophrenia | [7] |
| Metabolism | Primarily by CYP3A4 in the liver | [2] |
| Brain/Plasma Ratio | High, indicating good blood-brain barrier penetration | [2][8] |
Experimental Protocols
Blonanserin Formulation and Administration
For behavioral studies in mice, blonanserin is typically administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Due to its low aqueous solubility, it is prepared as a suspension.
Protocol 1: Preparation of Blonanserin Suspension (0.5% Methylcellulose)
This protocol describes the preparation of a 0.5% (w/v) methylcellulose (B11928114) solution, a common vehicle for suspending hydrophobic compounds for oral gavage.
Materials:
-
Blonanserin powder
-
Methylcellulose powder (e.g., 400 cP)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately one-third of the final required volume of deionized water to 70-80°C.
-
While stirring vigorously with a magnetic stirrer, slowly add 0.5 g of methylcellulose powder for every 100 mL of the final volume. Continue stirring to ensure the powder is thoroughly wetted and a homogenous milky suspension is formed.
-
Remove the suspension from the heat and add the remaining two-thirds of the required volume as cold deionized water.
-
Continue stirring the solution in a cold water bath or at 4°C overnight until the solution becomes clear and viscous.
-
Store the prepared vehicle at 4°C.
-
-
Prepare the Blonanserin Suspension:
-
Calculate the required amount of blonanserin and vehicle based on the desired final concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 25 g mouse receiving 0.25 mL) and the number of animals to be dosed. Prepare a slight excess.
-
Weigh the calculated amount of blonanserin powder.
-
Using a mortar and pestle, grind the powder to a fine consistency.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate to form a smooth, uniform paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure the drug is evenly suspended.
-
-
Storage and Use:
-
Store the suspension at 4°C.
-
Before each use, vortex the suspension thoroughly to ensure a homogenous dose is drawn into the syringe.
-
Protocol 2: Administration via Oral Gavage (p.o.)
Materials:
-
Prepared blonanserin suspension
-
1 mL syringes
-
20-22 gauge, 1.5-inch curved, ball-tipped oral gavage needles
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the required dosing volume (typically 10 mL/kg).
-
Draw the calculated volume of the well-suspended blonanserin formulation into the syringe.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Position the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth and down the esophagus into the stomach.
-
Administer the suspension slowly and smoothly.
-
Carefully withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any signs of distress.
Protocol 3: Administration via Intraperitoneal (i.p.) Injection
Materials:
-
Prepared blonanserin suspension
-
1 mL syringes
-
25-27 gauge needles
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the required dosing volume (typically <10 mL/kg).
-
Draw the calculated volume of the well-suspended blonanserin formulation into the syringe.
-
Restrain the mouse by scruffing the neck and back.
-
Position the mouse to expose the abdomen.
-
Insert the needle at a 30-40° angle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Administer the suspension.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any signs of distress.
Behavioral Assays
The following are detailed protocols for behavioral assays commonly used to evaluate the efficacy of blonanserin in mouse models of schizophrenia. These models often involve the administration of NMDA receptor antagonists like phencyclidine (PCP) or MK-801 to induce behavioral deficits.
Protocol 4: Novel Object Recognition Test (NORT)
The NORT assesses cognitive deficits, particularly recognition memory.
Apparatus:
-
An open-field arena (e.g., a 40 cm x 40 cm x 40 cm box made of opaque material).
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough to not be displaced by the mice.
-
A novel object that is distinct from the familiar objects in shape, color, and texture.
Procedure:
-
Habituation:
-
Handle the mice for several days prior to the experiment.
-
On the day before testing, allow each mouse to freely explore the empty arena for 10 minutes.
-
-
Training (Familiarization) Phase:
-
Administer blonanserin (e.g., 1 or 3 mg/kg, p.o.) or vehicle 30 minutes before the training session.[9]
-
Place two identical objects in opposite corners of the arena.
-
Place a mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Retention (Test) Phase:
-
After a retention interval (e.g., 24 hours), return the mouse to the arena.
-
The arena now contains one of the familiar objects from the training phase and one novel object, placed in the same locations.
-
Allow the mouse to explore for 5-10 minutes and record the time spent exploring each object.
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Quantitative Data from NORT Studies with Blonanserin
| Mouse Model | Blonanserin Dose (p.o.) | Effect on Discrimination Index (DI) | Source(s) |
| PCP-induced cognitive deficit | 1 mg/kg | No significant improvement | [9] |
| PCP-induced cognitive deficit | 3 mg/kg | Significantly ameliorated the reduction in DI caused by PCP | [9] |
Protocol 5: Social Interaction Test
This test evaluates social withdrawal, a negative symptom of schizophrenia.
Apparatus:
-
A three-chambered social interaction arena. The two outer chambers contain wire cages to hold "stranger" mice.
-
Stranger mice of the same sex and strain that have had no prior contact with the test mice.
Procedure:
-
Habituation:
-
Allow the test mouse to explore all three chambers of the empty arena for 10 minutes.
-
-
Sociability Phase:
-
Place an unfamiliar "Stranger 1" mouse in the wire cage in one of the outer chambers. The other outer chamber's cage remains empty.
-
Place the test mouse in the central chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in the chamber with Stranger 1 versus the chamber with the empty cage, and the time spent sniffing each wire cage.
-
-
Social Novelty Phase:
-
Place a new unfamiliar "Stranger 2" mouse in the previously empty wire cage. Stranger 1 remains in its cage.
-
Place the test mouse back in the central chamber and allow it to explore for 10 minutes.
-
Record the time spent in the chamber with the now familiar Stranger 1 versus the novel Stranger 2, and the time spent sniffing each cage.
-
Quantitative Data from Social Interaction Studies with Blonanserin
| Mouse Model | Blonanserin Dose | Effect on Social Interaction | Source(s) |
| PCP-induced social deficit | Not specified in abstract | Significantly ameliorated the PCP-induced social deficit | [1] |
| Chronic administration | Not specified in abstract | Effects on social behavior in non-pathological models can vary | [10] |
Protocol 6: Locomotor Activity Test
This test can be used to assess hyperactivity (a model for positive symptoms) or potential sedative effects of a drug.
Apparatus:
-
An open-field arena, often equipped with infrared beams to automatically track movement.
Procedure:
-
Habituation:
-
Allow the mouse to acclimate to the testing room for at least 30 minutes before the test.
-
-
Testing:
-
Administer blonanserin or vehicle at the desired time point before the test (e.g., 30 minutes).
-
If modeling hyperactivity, administer an agent like PCP or amphetamine after the blonanserin pretreatment.
-
Place the mouse in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, number of line crossings, rearing frequency) for a set duration (e.g., 30-60 minutes).
-
Representative Quantitative Data for Antipsychotics in Locomotor Activity Test
| Mouse Model | Drug (Dose) | Effect on Locomotor Activity | Source(s) |
| PCP-induced hyperactivity | Olanzapine (0.03 mg/kg) | Reversed hyperactivity | [2][3] |
| PCP-induced hyperactivity | Clozapine (B1669256) (0.3 mg/kg) | Reversed hyperactivity | [2][3] |
| Normal | Blonanserin (3 mg/kg, p.o.) | No significant effect on total exploration time in NORT arena | [11] |
Protocol 7: Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, which is deficient in schizophrenia.
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a small animal enclosure on a sensitive platform to detect movement, a speaker to deliver acoustic stimuli, and a computer to control the stimuli and record the response.
Procedure:
-
Acclimation:
-
Place the mouse in the enclosure within the chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
-
Testing Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + Pulse trials: A weaker, non-startling prepulse stimulus (e.g., 75, 80, or 85 dB for 20 ms) presented 100 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Administer blonanserin or vehicle prior to the test. To model PPI deficits, an NMDA antagonist like MK-801 (e.g., 0.3-1 mg/kg, i.p.) can be administered.[12][13]
-
Record the startle amplitude for each trial.
-
-
Data Analysis:
-
Calculate the percent PPI for each prepulse intensity as: 100 - [(Startle response on Prepulse + Pulse trial) / (Startle response on Pulse-alone trial)] x 100.
-
Representative Quantitative Data for Antipsychotics in PPI Test
| Mouse Model | Drug (Dose, i.p.) | Effect on PPI Deficit | Source(s) |
| MK-801-induced deficit | Clozapine (4 mg/kg) | Reversed the disruption in PPI | [12] |
| MK-801-induced deficit | Cannabidiol (5 mg/kg) | Reversed the disruption in PPI | [12][13] |
Signaling Pathways and Experimental Workflows
Blonanserin's Proposed Mechanism of Action for Cognitive Enhancement
Blonanserin's ability to ameliorate cognitive deficits in PCP-treated mice is thought to be mediated by a complex signaling cascade in the medial prefrontal cortex (mPFC). By acting as an antagonist at D3 and 5-HT2A receptors, blonanserin indirectly leads to the activation of the D1 receptor-PKA-NMDA receptor pathway.[4][5][8]
Caption: Blonanserin's antagonism of D3 and 5-HT2A receptors enhances cognition.
Experimental Workflow for a Behavioral Study
The following diagram illustrates a typical workflow for a preclinical behavioral pharmacology study in mice, from animal model creation to data analysis.
Caption: Workflow for a typical mouse behavioral pharmacology study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blonanserin Ameliorates Phencyclidine-Induced Visual-Recognition Memory Deficits: the Complex Mechanism of Blonanserin Action Involving D3-5-HT2A and D1-NMDA Receptors in the mPFC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Paeoniflorin Rescued MK-801-Induced Schizophrenia–Like Behaviors in Mice via Oxidative Stress Pathway [frontiersin.org]
- 7. Blonanserin ameliorates social deficit through dopamine-D3 receptor antagonism in mice administered phencyclidine as an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Blonanserin suppresses impulsive action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cannabidiol reverses MK-801-induced disruption of prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. realmofcaring.org [realmofcaring.org]
Application Note and Protocol for HPLC Determination of Blonanserin Purity
This document provides a detailed application note and protocol for the determination of Blonanserin purity in bulk drug substances and pharmaceutical dosage forms using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is designed for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.
Introduction
Blonanserin is an atypical antipsychotic agent used in the treatment of schizophrenia.[1] It is crucial to have a reliable analytical method to determine its purity and to identify and quantify any related substances or degradation products. This ensures the safety and efficacy of the final drug product. As Blonanserin is not yet official in major pharmacopoeias such as the I.P., B.P., or U.S.P., a validated, stability-indicating HPLC method is essential for quality control.[1][2][3][4][5] This application note describes a robust RP-HPLC method that effectively separates Blonanserin from its potential impurities and degradation products.
Principle of the Method
The method utilizes reversed-phase chromatography with a C18 column and a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. The separation is achieved based on the differential partitioning of Blonanserin and its impurities between the stationary phase and the mobile phase. Detection is performed using a UV detector at a wavelength where Blonanserin exhibits maximum absorbance. The method has been shown to be stability-indicating through forced degradation studies, where the drug was exposed to various stress conditions such as acid, base, oxidation, heat, and light.[2][6]
Materials and Reagents
-
Blonanserin Working Standard: Purity ≥ 99.8%[3]
-
Acetonitrile (B52724): HPLC grade
-
Methanol: HPLC grade
-
Potassium Dihydrogen Orthophosphate: AR grade
-
Orthophosphoric Acid: AR grade
-
Trifluoroacetic Acid (TFA): HPLC grade
-
Water: HPLC grade or Milli-Q water
-
Triethylamine: For pH adjustment[2]
-
Hydrogen Peroxide: 30% solution
-
Hydrochloric Acid: 1N solution
-
Sodium Hydroxide: 1N solution
Instrumentation and Chromatographic Conditions
Several HPLC methods have been reported for the analysis of Blonanserin. Below is a summary of typical chromatographic conditions. Method 1 is a rapid RP-HPLC method, while Method 2 offers a different selectivity. Method 3 is a UPLC method for faster analysis.
| Parameter | Method 1 | Method 2 | Method 3 (UPLC) |
| Column | Symmetry Shield RP18 (250 x 4.6 mm, 5 µm)[2] | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[3] | DIKMA Endoversil C18 (50 x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase | 10 mM Potassium Dihydrogen Orthophosphate : Acetonitrile (70:30 v/v), pH 5.0 adjusted with Triethylamine[2] | Water : Acetonitrile : TFA (65:35:0.05 v/v)[3] | 25% Phosphate Buffer (pH 4.7) : 75% Acetonitrile[1][7] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3] | 0.4 mL/min[1] |
| Detection Wavelength | 236 nm[2] | 237 nm[3][4] | Not specified, PDA detector used[1] |
| Injection Volume | 10 µL[2] | Not specified | Not specified |
| Column Temperature | Ambient[3] | Ambient | Not specified |
| Runtime | < 5 minutes[2] | ~ 5 minutes[3] | < 1 minute[7] |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation (Method 1):
-
Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to make a 10 mM solution.[2]
-
Mix the phosphate buffer and acetonitrile in a 70:30 (v/v) ratio.[2]
-
Adjust the pH of the mixture to 5.0 using triethylamine.[2]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 10 minutes using an ultrasonic bath.[2][7]
Diluent Preparation: Use the mobile phase as the diluent for the preparation of standard and sample solutions.
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh about 25 mg of Blonanserin working standard and transfer it to a 25 mL volumetric flask.[1][7]
-
Add about 10 mL of acetonitrile and sonicate to dissolve the standard completely.[1][7]
-
Make up the volume to the mark with the mobile phase and mix well.
Working Standard Solution Preparation (e.g., 10 µg/mL):
-
Pipette 0.1 mL of the Standard Stock Solution into a 10 mL volumetric flask.[2]
-
Dilute to the mark with the mobile phase and mix well.[2]
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to about 4 mg of Blonanserin and transfer it to a 250 mL volumetric flask.[3]
-
Add approximately 125 mL of diluent and sonicate for 20 minutes to ensure complete dissolution of the drug.[3]
-
Cool the solution to room temperature and make up the volume with the diluent.[3]
-
Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate.[3]
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 10-40 µg/mL).
System Suitability
Before starting the analysis, the chromatographic system must meet predefined system suitability criteria. Inject the working standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0%[2][4] |
| % RSD of Retention Time | ≤ 1.0% |
Analytical Procedure
-
Inject the blank (mobile phase) to ensure there are no interfering peaks at the retention time of Blonanserin.
-
Inject the working standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The retention time of the peak in the sample chromatogram should match that of the standard chromatogram.
-
Calculate the purity of Blonanserin in the sample using the peak area.
Method Validation Summary
The described HPLC methods have been validated according to ICH guidelines. The following table summarizes the typical validation parameters.
| Parameter | Typical Value/Range |
| Linearity Range | 5 - 50 µg/mL[2][8] |
| Correlation Coefficient (r²) | ≥ 0.999[4][8] |
| Limit of Detection (LOD) | 1.49 - 2.0 µg/mL[2][4] |
| Limit of Quantitation (LOQ) | 4.53 - 6.09 µg/mL[2][4] |
| Accuracy (% Recovery) | 98 - 102%[8] |
| Precision (% RSD) | < 2.0%[2][4] |
| Robustness | The method is robust to small, deliberate changes in chromatographic parameters.[2] |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Blonanserin has been shown to degrade significantly under acidic, alkaline, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[2][6] The method should be able to separate the degradation products from the main Blonanserin peak.
Protocol for Forced Degradation:
-
Acid Degradation: Treat the drug substance with 1N HCl at 60°C for a specified period.
-
Base Degradation: Treat the drug substance with 1N NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the drug substance with 30% H₂O₂ at room temperature.[9]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the drug substance solution to UV light.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
Data Presentation
The results of the purity analysis should be presented in a clear and organized manner.
Table for Purity Analysis Results:
| Sample ID | Retention Time (min) | Peak Area | % Purity |
|---|---|---|---|
| Standard | |||
| Sample 1 |
| Sample 2 | | | |
Table for Impurity Profile:
| Impurity | Retention Time (min) | Relative Retention Time | Area % |
|---|---|---|---|
| Impurity 1 |
| Impurity 2 | | | |
Visualizations
The following diagrams illustrate the experimental workflow for determining Blonanserin purity.
Caption: Experimental workflow for Blonanserin purity determination by HPLC.
Caption: Workflow for forced degradation studies of Blonanserin.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. ijpsr.com [ijpsr.com]
- 9. research.monash.edu [research.monash.edu]
Application Notes and Protocols for Radiolabeling Blonanserin for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the radiolabeling of Blonanserin with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) for use in Positron Emission Tomography (PET) imaging studies. Blonanserin is a novel antipsychotic agent with high affinity for dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors. PET imaging with radiolabeled Blonanserin can provide invaluable in vivo information about its binding, pharmacokinetics, and receptor occupancy in the brain.
Overview of Radiolabeling Strategies for Blonanserin
The chemical structure of Blonanserin offers several potential sites for the introduction of positron-emitting radionuclides such as ¹¹C and ¹⁸F.
For Carbon-11 Labeling: The most direct approach is the methylation of the piperazine (B1678402) nitrogen. This involves the synthesis of a des-ethyl precursor of Blonanserin and its subsequent reaction with a ¹¹C-methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
For Fluorine-18 Labeling: Two primary strategies can be considered:
-
Nucleophilic Aromatic Substitution: This would involve replacing a leaving group (e.g., a nitro or trimethylammonium group) on the phenyl ring with [¹⁸F]fluoride. However, this can be challenging on electron-rich aromatic systems.
-
Alkylfluorination: A more feasible approach involves the introduction of a fluoroalkyl chain, such as a 2-[¹⁸F]fluoroethyl group, onto the piperazine nitrogen. This requires the synthesis of a suitable precursor, such as a des-ethyl or N-hydroxyethyl derivative of Blonanserin.
Proposed Radiolabeling Protocols
The following are detailed, proposed protocols for the synthesis of [¹¹C]Blonanserin and [¹⁸F]Blonanserin.
Synthesis of [¹¹C]Blonanserin via N-Alkylation
This protocol describes the synthesis of [¹¹C]Blonanserin by the methylation of its des-ethyl precursor.
Experimental Protocol:
-
Precursor Synthesis: Synthesize des-ethylblonanserin (2-(piperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine) using established organic chemistry methods.
-
[¹¹C]Methyl Iodide Production: Produce [¹¹C]CH₄ via the ¹⁴N(p,α)¹¹C reaction in a cyclotron. Convert [¹¹C]CH₄ to [¹¹C]CH₃I using gas-phase iodination. Trap the [¹¹C]CH₃I in a solution of the des-ethylblonanserin precursor (0.5-1.0 mg) in 250 µL of anhydrous dimethylformamide (DMF).
-
Radiolabeling Reaction: Heat the reaction mixture at 80-100°C for 5 minutes in a sealed vessel.
-
Purification: After cooling, purify the reaction mixture using high-performance liquid chromatography (HPLC). A C18 reverse-phase column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer is recommended.
-
Formulation: Collect the fraction containing [¹¹C]Blonanserin, remove the HPLC solvent under a stream of nitrogen, and formulate the product in a sterile saline solution for injection, optionally containing a small amount of ethanol.
-
Quality Control: Perform quality control tests to determine radiochemical purity (by HPLC), specific activity, and residual solvent levels.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 35-50% |
| Molar Activity | > 37 GBq/µmol (> 1000 mCi/µmol) |
| Radiochemical Purity | > 98% |
| Synthesis Time | 25-30 minutes from end of bombardment |
Synthesis of [¹⁸F]Blonanserin via N-Fluoroalkylation
This protocol describes the synthesis of [¹⁸F]Blonanserin by the introduction of a 2-[¹⁸F]fluoroethyl group.
Experimental Protocol:
-
Precursor Synthesis: Synthesize N-(2-hydroxyethyl)-des-ethylblonanserin. Activate the hydroxyl group by converting it to a suitable leaving group, such as a tosylate, to yield N-(2-tosyloxyethyl)-des-ethylblonanserin.
-
[¹⁸F]Fluoride Production and Activation: Produce [¹⁸F]fluoride ion via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron. Trap the [¹⁸F]F⁻ on an anion exchange cartridge. Elute the [¹⁸F]F⁻ with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) and dry the mixture by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: Add a solution of the tosylated precursor (1-2 mg) in anhydrous acetonitrile (500 µL) to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at 100-120°C for 10-15 minutes.
-
Purification: Purify the reaction mixture using solid-phase extraction (SPE) followed by semi-preparative HPLC.
-
Formulation: Collect the HPLC fraction containing the product, remove the solvent, and formulate in a sterile injectable solution.
-
Quality Control: Analyze the final product for radiochemical purity, specific activity, residual solvents, and Kryptofix levels.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 20-35% |
| Molar Activity | > 74 GBq/µmol (> 2000 mCi/µmol) |
| Radiochemical Purity | > 98% |
| Synthesis Time | 50-60 minutes from end of bombardment |
Diagrams
The following diagrams illustrate the proposed experimental workflows for the radiolabeling of Blonanserin.
Caption: Proposed workflow for the synthesis of [¹¹C]Blonanserin.
Caption: Proposed workflow for the synthesis of [¹⁸F]Blonanserin.
Signaling Pathways and Logical Relationships
The utility of radiolabeled Blonanserin lies in its ability to probe the dopamine D₂ and serotonin 5-HT₂ₐ receptor systems in the brain. The following diagram illustrates the logical relationship between the radiotracer, its targets, and the imaging outcome.
Caption: Logical flow of PET imaging with radiolabeled Blonanserin.
Disclaimer: The provided protocols are proposed synthetic routes based on established radiochemical principles. Researchers should conduct their own optimization and validation studies to ensure the safety, efficacy, and quality of the final radiopharmaceutical product. All work with radioactive materials must be performed in compliance with local and institutional regulations and safety guidelines.
Application of Blonanserin Transdermal Patch in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical application of the blonanserin (B195606) transdermal patch, focusing on its development, pharmacokinetic and pharmacodynamic evaluation, and safety assessment in animal models. The information is intended to guide researchers in designing and executing preclinical studies for novel transdermal drug delivery systems for antipsychotic medications.
Introduction
Blonanserin is an atypical antipsychotic with high affinity for dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors.[1][2] The development of a transdermal patch formulation, LONASEN® Tape, was initiated to provide a stable drug concentration, reduce adverse effects associated with fluctuating plasma levels, and offer a new therapeutic option for patients with schizophrenia.[1][3] Transdermal delivery circumvents first-pass metabolism, which can contribute to a different pharmacokinetic and pharmacodynamic profile compared to oral administration. Preclinical research has been instrumental in optimizing the patch formulation to balance skin permeability, irritation, and adhesion.[1]
Mechanism of Action: Signaling Pathway
Blonanserin exerts its antipsychotic effects primarily through the blockade of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. The diagram below illustrates the simplified signaling pathway.
Caption: Blonanserin's antagonism of D2 and 5-HT2A receptors.
Studies in animal models of schizophrenia using oral blonanserin have shown that its ameliorating effect on social deficits induced by phencyclidine (PCP) is linked to dopamine-D3 receptor antagonism and subsequent activation of NMDA receptors in the prefrontal cortex.[4]
Preclinical Formulation Development
The primary challenge in developing the blonanserin transdermal patch was to enhance skin permeability to achieve therapeutic plasma concentrations while minimizing skin irritation.[1] This was addressed by screening various formulation additives in animal models.
Key Experiments and Protocols
Objective: To identify additives that enhance transdermal flux of blonanserin without causing significant skin irritation.
Experimental Workflow:
Caption: Workflow for preclinical formulation development.
Protocol 1: Pharmacokinetic Screening in Dogs
-
Animal Model: Dogs.
-
Objective: To evaluate the effect of permeability-enhancing additives on the systemic absorption of blonanserin from the transdermal patch.
-
Methodology:
-
Prepare blonanserin patches with different candidate additives (e.g., Additive A).
-
Apply the patches to the skin of the dogs.
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of blonanserin using a validated analytical method (e.g., LC-MS/MS).
-
Compare the plasma concentration profiles achieved with different formulations.
-
-
Results: The addition of a permeability enhancer ("Additive A") was shown to markedly increase the plasma concentration of blonanserin in dogs.[1]
Protocol 2: Skin Irritation Assessment in Rabbits
-
Animal Model: Rabbits.
-
Objective: To assess the skin irritation potential of different patch formulations.
-
Methodology:
-
Apply patches with varying amounts of permeability enhancers to the prepared skin on the backs of rabbits.
-
Remove patches after a specified duration (e.g., 24 hours).
-
Score the application site for signs of irritation (erythema and edema) at multiple time points post-removal, according to a standardized scale (e.g., Draize scale).
-
Calculate a Primary Irritation Index (PII).
-
-
Results: While Additive A improved skin permeability, it also increased skin irritation in a dose-dependent manner. A second component, "Additive B," was identified that could reduce skin irritation without compromising the permeability enhancement provided by Additive A.[1]
Data Summary
The following tables summarize the qualitative and semi-quantitative findings from the preclinical formulation studies.
Table 1: Effect of Additives on Blonanserin Plasma Concentration in Animal Models
| Formulation | Animal Model | Relative Plasma Concentration | Source |
|---|---|---|---|
| Patch with Additive A | Dogs | Increased | [1] |
| Patch with Additive A only | Rats | Lower | [1] |
| Patch with Additive A + B | Rats | Higher | [1] |
(Data interpreted from graphical representations in the source material)
Table 2: Effect of Additives on Skin Irritation in Rabbits
| Formulation | Application Method | Mean Skin Irritation Score | Source |
|---|---|---|---|
| Patch with Additive A only | Not specified | Higher | [1] |
| Patch with Additive A + B | Not specified | Lower | [1] |
| Patch with Additive A + B | Rotational site application (every 4 days) | ≤ 2.0 | [1] |
(Data interpreted from graphical representations in the source material)
This relationship between additives, permeability, and irritation is crucial for formulation design.
Caption: Balancing permeability and skin tolerability.
Preclinical Pharmacokinetics and Pharmacodynamics
While detailed preclinical pharmacokinetic data for the final patch formulation is limited in the public domain, the goal of the transdermal system is to achieve stable plasma concentrations, thereby minimizing the fluctuations seen with oral dosing.[2][3]
Pharmacokinetic Profile
Human studies have confirmed that the blonanserin patch maintains a stable plasma concentration with minimal daily fluctuation (Cmax/Cmin ratio of approximately 1.10 at steady state).[2] A preclinical study in an appropriate animal model (e.g., minipigs, whose skin is morphologically similar to human skin) would aim to demonstrate a similar stable pharmacokinetic profile.
Protocol 3: Steady-State Pharmacokinetics in an Animal Model (Proposed)
-
Animal Model: Minipig or other suitable large animal model.
-
Objective: To determine the steady-state pharmacokinetic profile of the blonanserin transdermal patch.
-
Methodology:
-
Apply the blonanserin patch daily for a period sufficient to reach steady state (e.g., 7-10 days).
-
On the final day of dosing, collect serial blood samples over a 24-hour period.
-
Analyze plasma for blonanserin concentration.
-
Calculate key pharmacokinetic parameters: Cmax, Cmin, Tmax, and AUC(0-24).
-
Assess dose proportionality if multiple patch strengths are tested.
-
Pharmacodynamics (Receptor Occupancy)
Positron Emission Tomography (PET) studies in humans have been crucial for determining the relationship between plasma concentration and dopamine D2 receptor occupancy, guiding dose selection for clinical trials.[5] Preclinical receptor occupancy studies can be valuable for early-stage development.
Protocol 4: Dopamine D2 Receptor Occupancy in Rodents (Proposed)
-
Animal Model: Rats or mice.
-
Objective: To measure brain dopamine D2 receptor occupancy after application of the blonanserin transdermal patch.
-
Methodology:
-
Apply the transdermal patch to the animals.
-
At the time of expected peak plasma concentration, administer a radiolabeled D2 receptor ligand (e.g., [11C]raclopride or a suitable preclinical equivalent).
-
Measure the binding of the radioligand in the striatum and a reference region (e.g., cerebellum) using ex vivo autoradiography or in vivo imaging.
-
Calculate receptor occupancy as the percentage reduction in specific binding in blonanserin-treated animals compared to vehicle-treated controls.
-
Table 3: Dopamine D2 Receptor Occupancy Data (from Human PET Studies for Reference)
| Formulation | Dose | Median Predicted D2 Occupancy | Source |
|---|---|---|---|
| Transdermal Patch | 40 mg/day | 48.7% | [5] |
| Transdermal Patch | 80 mg/day | 62.5% | [5] |
| Oral Tablet | 8 mg/day | 60.8% | [6] |
| Oral Tablet | 16 mg/day | 73.4% | [6] |
| Oral Tablet | 24 mg/day | 79.7% |[6] |
This clinical data serves as a benchmark for preclinical target engagement studies.
Preclinical Safety and Toxicology
Safety studies are essential to characterize any potential local or systemic toxicity of the transdermal patch.
Protocol 5: Dermal Toxicity Study (General Protocol)
-
Animal Model: Rabbit or Guinea Pig.
-
Objective: To evaluate the potential for skin sensitization and local toxicity after repeated patch application.
-
Methodology (based on OECD guidelines):
-
Induction Phase: Repeatedly apply the patch to the same or adjacent skin sites for a defined period (e.g., 3 times per week for 3 weeks).
-
Challenge Phase: After a rest period, apply a challenge patch to a naive skin site.
-
Evaluation: Score for skin reactions (erythema, edema) after the challenge dose to determine if sensitization has occurred. Include a positive control group (e.g., a known sensitizer) and a negative control group (placebo patch).
-
-
Endpoints: Skin irritation scores, histopathological examination of the application site, and systemic toxicity monitoring (clinical signs, body weight, hematology, clinical chemistry).
Conclusion
The preclinical development of the blonanserin transdermal patch provides a clear example of the iterative process required to optimize a transdermal drug delivery system. Key preclinical studies in dogs, rabbits, and rats were fundamental in creating a formulation that successfully balanced enhanced drug delivery with acceptable local tolerability. While detailed public data on preclinical efficacy and receptor occupancy for the patch is limited, the established protocols and the extensive clinical data provide a strong framework for researchers working on novel transdermal antipsychotics. Future preclinical work could focus on head-to-head comparisons with long-acting injectables in animal models or exploring the patch's efficacy on specific symptom domains, such as cognitive deficits, in relevant behavioral paradigms.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. Pharmacokinetic Evaluation of Blonanserin Transdermal Patch: Population Analysis and Simulation of Plasma Concentration and Dopamine D2 Receptor Occupancy in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Safety and Efficacy of Blonanserin Transdermal Patches in Japanese Patients with Schizophrenia: A 52-Week Open-Label, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blonanserin ameliorates social deficit through dopamine-D3 receptor antagonism in mice administered phencyclidine as an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Safety and Efficacy of Blonanserin Transdermal Patches in Japanese Patients with Schizophrenia: A 52-Week Open-Label, Multicenter Study | springermedizin.de [springermedizin.de]
- 6. Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against ({+/-}) anatoxin-a poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Dissolution Testing of Blonanserin Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Blonanserin is an atypical antipsychotic agent used in the treatment of schizophrenia. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] The low solubility of Blonanserin presents a significant challenge in the development of oral dosage forms, as dissolution can be the rate-limiting step for drug absorption and bioavailability.
These application notes provide detailed protocols for in vitro dissolution testing of Blonanserin formulations, specifically tablets and liquisolid compacts. The methods described are essential for formulation development, quality control, and ensuring batch-to-batch consistency.
Physicochemical Properties of Blonanserin
A summary of the key physicochemical properties of Blonanserin relevant to dissolution testing is presented in Table 1.
| Property | Value | Reference |
| BCS Class | II | [1][2] |
| Water Solubility | 0.0359 mg/mL | [2] |
| pKa | 7.97 | [2] |
| Log P | 5.76 | [2] |
| Melting Point | 117-119°C | [2] |
Dissolution Testing Methods for Blonanserin Formulations
The following sections detail the recommended dissolution testing methods for Blonanserin tablets and liquisolid compacts.
Standard Dissolution Testing for Blonanserin Tablets
This method is suitable for routine quality control and formulation comparison of conventional Blonanserin tablets.
Experimental Workflow:
Caption: Workflow for the in vitro dissolution testing of Blonanserin tablets.
Protocol:
Apparatus: USP Apparatus II (Paddle)
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2).[1][2][3] Other media such as water, pH 4.0 acetate (B1210297) buffer, and pH 6.8 phosphate (B84403) buffer can also be used to investigate pH-dependent dissolution.[4][5]
Temperature: 37 ± 0.5°C[1][2][3]
Paddle Speed: 50 or 75 rpm.[1][2][3] The speed should be selected to provide adequate discrimination between formulations without causing excessive turbulence.
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.[2]
Procedure:
-
Prepare the dissolution medium and degas it.
-
Assemble the dissolution apparatus and equilibrate the medium to 37 ± 0.5°C.
-
Place one Blonanserin tablet in each dissolution vessel.
-
Start the paddles at the specified speed.
-
Withdraw an aliquot of the sample (e.g., 10 mL) from each vessel at the specified time points.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtrate for Blonanserin concentration using a validated analytical method.
Analytical Method:
-
UV-Visible Spectrophotometry: Measure the absorbance of the sample solutions at a wavelength of 237 nm, using the dissolution medium as a blank.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): A validated RP-HPLC method can also be used for quantification.[3] A typical method might involve a C18 column with a mobile phase of Phosphate Buffer: Acetonitrile: Methanol (40:40:20 v/v/v) at a pH of 4.0, with UV detection at 237 nm.[3]
Data Presentation:
The results of the dissolution study should be presented as the cumulative percentage of drug dissolved versus time.
| Time (min) | % Drug Dissolved (Mean ± SD, n=6) |
| 5 | |
| 10 | |
| 15 | |
| 30 | |
| 45 | |
| 60 |
Dissolution Testing for Blonanserin Liquisolid Compacts
Liquisolid compacts are formulated to enhance the dissolution of poorly soluble drugs like Blonanserin. The dissolution testing method is similar to that for conventional tablets but may show a significantly faster release profile.
Protocol:
The protocol for liquisolid compacts is identical to that for standard tablets. However, due to the expected rapid release, earlier sampling times may be necessary to adequately characterize the dissolution profile.
Recommended Sampling Times: 2, 5, 10, 15, 20, and 30 minutes.
Data Presentation:
| Time (min) | Formulation A (% Dissolved) | Formulation B (% Dissolved) | Marketed Product (% Dissolved) |
| 2 | |||
| 5 | |||
| 10 | |||
| 15 | |||
| 20 | |||
| 30 |
Biorelevant Dissolution Testing
For a more in-depth understanding of how Blonanserin formulations may behave in vivo, dissolution testing in biorelevant media is recommended. These media simulate the composition of gastrointestinal fluids in the fasted (FaSSIF) and fed (FeSSIF) states.[6][7][8]
Logical Relationship of Biorelevant Media:
Caption: Relationship between biorelevant media and in vivo conditions.
Protocol:
The dissolution procedure is the same as for standard tablets, with the substitution of the dissolution medium.
Biorelevant Media Composition:
| Component | FaSSIF (Fasted State) | FeSSIF (Fed State) |
| Sodium Taurocholate | 3 mM | 15 mM |
| Lecithin | 0.75 mM | 3.75 mM |
| Buffer | pH 6.5 Phosphate Buffer | pH 5.0 Acetate Buffer |
| Osmolality | ~270 mOsmol/kg | ~670 mOsmol/kg |
Reference for compositions:[6]
Data Presentation:
| Time (min) | % Dissolved in 0.1 N HCl | % Dissolved in FaSSIF | % Dissolved in FeSSIF |
| 10 | |||
| 20 | |||
| 30 | |||
| 45 | |||
| 60 | |||
| 90 | |||
| 120 |
Method Validation
The analytical method used for quantifying Blonanserin in dissolution samples should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The method should be able to accurately measure Blonanserin in the presence of excipients and components of the dissolution media.
-
Linearity: A linear relationship should be established between the analyte concentration and the analytical response. For Blonanserin, linearity has been reported in the range of 32 ppm to 48 ppm.[3]
-
Accuracy: The closeness of the test results to the true value should be determined.
-
Precision: The degree of scatter between a series of measurements should be assessed (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified. For Blonanserin, LOD and LOQ have been reported as 1.49 µg/mL and 4.53 µg/mL, respectively.[3]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The in vitro dissolution testing methods outlined in these application notes provide a comprehensive framework for the evaluation of Blonanserin formulations. The selection of the appropriate method will depend on the stage of development and the specific objectives of the study. For routine quality control, a simple method using 0.1 N HCl is often sufficient. For formulation development and to gain a better understanding of potential in vivo performance, the use of a range of pH media and biorelevant media is highly recommended. A properly validated analytical method is crucial for obtaining accurate and reliable dissolution data.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. CN107028903A - Blonanserin tablet pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
- 5. CN107028903B - Blonanserin tablet pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. biorelevant.com [biorelevant.com]
- 8. dissolutiontech.com [dissolutiontech.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Blonanserin Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Blonanserin and its dihydrochloride (B599025) salt.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Blonanserin and its dihydrochloride salt?
Blonanserin is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] The aqueous solubility of Blonanserin base is extremely low, reported to be 0.033 mg/L (or 0.000033 mg/mL). The hydrochloride salt, while a common strategy to improve solubility, still exhibits poor aqueous solubility at 0.112 mg/L (or 0.000112 mg/mL).[2]
Q2: Why is the aqueous solubility of Blonanserin dihydrochloride a concern for researchers?
The poor aqueous solubility of this compound can lead to several challenges in research and development, including:
-
Difficulty in preparing stock solutions for in vitro and in vivo experiments.
-
Inaccurate and irreproducible results in biological assays.
-
Low and variable oral bioavailability, hindering preclinical and clinical development.[3]
-
Challenges in developing parenteral and other aqueous-based formulations.
Q3: What are the primary strategies for improving the aqueous solubility of Blonanserin?
Several techniques have been successfully employed to enhance the aqueous solubility of Blonanserin. These can be broadly categorized as:
-
Salt Formation and Co-crystals: Creating different salt forms or co-crystals with pharmaceutically acceptable coformers.[1][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level.
-
Liquisolid Compacts: Formulating the drug in a liquid vehicle and adsorbing it onto a carrier and coating material to form a compressible powder.[4][5]
-
Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization.
-
Use of Solubilizing Agents: Employing co-solvents, surfactants, or cyclodextrins to increase solubility in aqueous media.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the solubility of this compound.
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or low solubility measurements | - Incomplete equilibration of the drug in the solvent. - Degradation of the compound. - Inaccurate measurement techniques. | - Ensure sufficient time for equilibration (typically 24-48 hours) with continuous agitation. - Perform stability studies under the experimental conditions. - Use a validated analytical method (e.g., HPLC, UV-Vis spectroscopy) for concentration determination. |
| Precipitation of the drug from a formulated solution upon standing or dilution | - The formulation is a supersaturated system. - Change in pH or solvent composition upon dilution. | - Incorporate precipitation inhibitors into the formulation. - Assess the physical stability of the formulation over time and under different conditions (e.g., temperature, light). - Evaluate the effect of dilution on the formulation's stability. |
| Poor flowability and compressibility of powder formulations (e.g., solid dispersions, liquisolid compacts) | - Inappropriate carrier or coating material. - High liquid load in liquisolid compacts. - Unoptimized particle size and morphology. | - Screen different carrier and coating materials to find a combination that provides good flow and compressibility. - Optimize the liquid load factor in liquisolid compacts. - Characterize the powder properties (e.g., angle of repose, Carr's index) to guide formulation adjustments. |
| Limited improvement in dissolution rate despite using a solubility enhancement technique | - The drug may have recrystallized into a less soluble form within the formulation. - Insufficient molecular dispersion of the drug in the carrier. - The chosen technique is not optimal for this specific drug. | - Perform solid-state characterization (e.g., XRD, DSC) to check for crystallinity. - Optimize the preparation method to ensure molecular dispersion (e.g., higher drug-to-carrier ratio, use of a different solvent system). - Explore alternative solubility enhancement techniques. |
Quantitative Data on Solubility Enhancement
The following table summarizes the reported solubility of Blonanserin in its base form and with various solubility enhancement techniques.
| Form of Blonanserin | Solvent | Solubility | Fold Increase vs. Base in Water |
| Blonanserin Base | Water | 0.000033 mg/mL[1] | 1 |
| Blonanserin Hydrochloride | Water | 0.000112 mg/mL[2] | ~3.4 |
| Blonanserin Base | 60% EtOH-Water | 1.6 mg/mL[6] | 48,485 |
| Blonanserin HCl Monohydrate | 60% EtOH-Water | 119.2 mg/mL[6] | 3,612,121 |
| Blonanserin Methanesulfonate (B1217627) Salt Hydrate (B1144303) | 60% EtOH-Water | ~742.4 mg/mL (calculated)[1] | ~22,500,000 |
Note: The significant increase in solubility in the ethanol-water mixture highlights the potential for co-solvency as a strategy. The methanesulfonate salt hydrate showed a 464-fold increase over the base in this solvent system.
Experimental Protocols
Preparation of Blonanserin Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a Blonanserin solid dispersion using a hydrophilic polymer.
Materials:
-
Blonanserin
-
Polyvinylpyrrolidone (PVP K-30) or Polyethylene Glycol (PEG 4000)
-
Ethanol (B145695) (or other suitable solvent)
-
Rotary evaporator
-
Mortar and pestle or milling equipment
-
Sieves
Procedure:
-
Dissolve Blonanserin and the chosen polymer (e.g., in a 1:8 drug-to-polymer ratio) in a minimal amount of ethanol with stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film completely in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle or a suitable mill.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (XRD, DSC).
Preparation of Blonanserin Liquisolid Compacts
This protocol outlines the formulation of Blonanserin into a liquisolid compact to improve its dissolution.
Materials:
-
Blonanserin
-
Non-volatile solvent (e.g., PEG 600)
-
Carrier material (e.g., Avicel PH 200)
-
Coating material (e.g., Aerosil/Cab-o-sil)
-
Blender or mortar and pestle
-
Tablet press
Procedure:
-
Dissolve the Blonanserin in the non-volatile solvent (e.g., PEG 600) to form a liquid medication. Gentle heating may be applied if necessary.
-
In a separate container, blend the carrier and coating materials.
-
Slowly add the liquid medication to the powder blend while mixing continuously to ensure uniform distribution.
-
Continue mixing until a dry-looking, free-flowing powder is obtained.
-
Evaluate the flow properties of the resulting powder.
-
Compress the powder into tablets using a tablet press.
-
Evaluate the tablets for hardness, friability, disintegration time, and dissolution rate.[4][5]
Visualizations
Caption: Workflow for the preparation and characterization of Blonanserin solid dispersion.
Caption: Logical relationship between the problem and solubility enhancement strategies.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. CN107028903B - Blonanserin tablet pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceijsar.com [scienceijsar.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Overcoming poor oral bioavailability of Blonanserin in rats
Technical Support Center: Blonanserin (B195606) Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Blonanserin in rats. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Blonanserin inherently poor?
A1: The poor oral bioavailability of Blonanserin is attributed to two primary factors:
-
Low Aqueous Solubility: As a poorly soluble drug, Blonanserin has limited dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2]
-
High First-Pass Metabolism: After absorption from the gut, Blonanserin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[3][4] This means a significant fraction of the drug is inactivated before it can reach systemic circulation.[5]
Q2: What is the primary mechanism of action for Blonanserin?
A2: Blonanserin is an atypical antipsychotic that acts as a potent antagonist at dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors.[3][6][7] Its low affinity for other receptors, such as adrenergic α1, histamine (B1213489) H1, and muscarinic M1, contributes to a more favorable side-effect profile compared to some other antipsychotics.[3]
Q3: What are the main strategies to improve the oral bioavailability of a drug like Blonanserin?
A3: Common strategies focus on overcoming poor solubility and protecting the drug from metabolism.[8] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, enhancing its dissolution rate.[1][9]
-
Lipid-Based Formulations: Encapsulating the drug in lipid carriers, such as Solid Lipid Nanoparticles (SLNs), can improve solubility, protect it from degradation in the GI tract, and facilitate absorption through lymphatic pathways, thereby bypassing some first-pass metabolism.[1][10][11][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution characteristics.[2][13]
Q4: How do Solid Lipid Nanoparticles (SLNs) enhance the oral bioavailability of Blonanserin?
A4: SLNs are a promising approach for Blonanserin. They are thought to work through several mechanisms:
-
Increased Solubility: The drug is encapsulated within a lipid matrix, improving its dispersion in the aqueous environment of the GI tract.
-
Protection from Metabolism: The lipid carrier protects the encapsulated Blonanserin from enzymatic degradation in the gut and liver.
-
Enhanced Absorption: SLNs can be absorbed through the lymphatic system, which drains into the thoracic duct and then into the systemic circulation, bypassing the portal circulation and reducing first-pass metabolism in the liver.[10][12]
Troubleshooting Guide
This guide addresses common problems encountered during the formulation of Blonanserin-loaded SLNs and subsequent in vivo studies in rats.
Problem 1: Low Drug Entrapment Efficiency (<70%) in my Blonanserin-SLN formulation.
| Potential Cause | Recommended Solution |
| Drug partitioning into the external aqueous phase. | Optimize the formulation. Increase the lipid concentration or select a lipid in which Blonanserin has higher solubility. For methods involving pH-sensitive drugs, adjust the pH of the aqueous phase to minimize drug ionization and loss.[14] |
| Improper lipid selection. | Choose a lipid with a less-perfect crystalline structure, such as glyceryl behenate, which creates more space to accommodate the drug molecules.[15] |
| Suboptimal surfactant concentration. | The surfactant concentration is critical. Too little may lead to particle aggregation, while too much can increase drug solubility in the external phase. Perform a concentration optimization study for your chosen surfactant (e.g., Poloxamer 188, Polysorbate 80). |
Problem 2: The particle size of my SLNs is too large (>200 nm) or shows high polydispersity (PDI > 0.3).
| Potential Cause | Recommended Solution |
| Insufficient homogenization energy. | Increase the homogenization speed, pressure, or duration. For ultrasonication methods, increase the power or processing time.[16] Ensure the pre-emulsion is of good quality before the main homogenization step.[16] |
| Particle aggregation. | Ensure an adequate concentration of surfactant/stabilizer is used to provide a sufficient steric or electrostatic barrier between particles.[17] The zeta potential should ideally be above |30| mV for good electrostatic stability. |
| Incorrect temperature control. | When using hot homogenization, ensure the temperature of both the lipid and aqueous phases is maintained at least 5-10°C above the melting point of the lipid to ensure complete melting and proper emulsification.[17][18] |
Problem 3: High variability in plasma concentrations in my rat pharmacokinetic study.
| Potential Cause | Recommended Solution |
| Inconsistent gavage technique. | Ensure all personnel are thoroughly trained in oral gavage. The volume should not exceed 10 mL/kg body weight.[19] Improper technique can lead to accidental administration into the trachea or cause stress, affecting GI motility.[20] |
| Variable fasting times. | Standardize the overnight fasting period for all rats (typically 12 hours) before dosing to ensure an empty stomach and reduce variability in absorption.[21][22] Food can significantly affect Blonanserin's absorption.[23][24] |
| Formulation instability. | Ensure the SLN suspension is homogenous and properly dispersed before each administration. Gently vortex or sonicate the formulation if needed to prevent settling of nanoparticles. |
Quantitative Data Summary
The following table summarizes typical pharmacokinetic parameters for Blonanserin in different contexts. Note that values can vary significantly based on the specific formulation and experimental conditions.
Table 1: Example Pharmacokinetic Parameters of Blonanserin in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Blonanserin Suspension | 10 | 85.2 ± 15.6 | 1.5 ± 0.5 | 345.7 ± 55.2 | 100% (Reference) | Hypothetical Data |
| Blonanserin-SLN | 10 | 255.6 ± 40.1 | 2.0 ± 0.5 | 1382.8 ± 180.4 | ~400% | Hypothetical Data |
Note: This table is for illustrative purposes. Actual experimental results will vary. Researchers should always compare their developed formulations against a standard drug suspension.
Experimental Protocols
Protocol 1: Preparation of Blonanserin-Loaded SLNs (Modified Solvent Injection Method)
This protocol is a general guideline for preparing SLNs. Optimization of lipid, surfactant, and drug concentrations is essential.
Materials:
-
Blonanserin
-
Lipid (e.g., Glyceryl monostearate, Stearic acid)
-
Surfactant (e.g., Poloxamer 188, Polysorbate 80)
-
Organic Solvent (e.g., Ethanol, Acetone)
-
Deionized Water
Procedure:
-
Prepare the Organic Phase: Dissolve Blonanserin and the selected lipid in the organic solvent. Heat this mixture to a temperature approximately 5-10°C above the melting point of the lipid to ensure complete dissolution.
-
Prepare the Aqueous Phase: Dissolve the surfactant in deionized water. Heat the aqueous phase to the same temperature as the organic phase.
-
Form the Emulsion: Inject the hot organic phase into the hot aqueous phase under continuous high-speed stirring (e.g., 10,000 rpm) using a mechanical stirrer.
-
Form Nanoparticles: Immediately transfer the resulting hot pre-emulsion into an equal volume of cold deionized water (2-4°C) under continuous stirring. The rapid temperature drop causes the lipid to precipitate, forming SLNs and entrapping the drug.
-
Remove Solvent: Continue stirring at room temperature for 2-3 hours or use a rotary evaporator to ensure the complete removal of the organic solvent.
-
Characterization: Characterize the resulting SLN suspension for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
This protocol must be approved by an Institutional Animal Care and Use Committee (IACUC).
Animals:
Procedure:
-
Acclimatization & Fasting: Acclimatize rats for at least one week. Fast the animals overnight (approx. 12 hours) before the experiment, with free access to water.[21][22]
-
Dosing: Divide rats into groups (e.g., Control Group receiving Blonanserin suspension, Test Group receiving Blonanserin-SLN formulation). Administer the formulation via oral gavage at a fixed dose (e.g., 10 mg/kg).[19]
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).[21][22]
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Blonanserin in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluating the pharmacokinetics and safety of blonanserin tablets and Lonasen®: a randomized, open-label, two-period, two-sequence, self-crossover phase I clinical trial [frontiersin.org]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. Blonanserin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 8. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reinforcedplastics.com [reinforcedplastics.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Basics of Solid Lipid Nanoparticles Formulation [biomedrb.com]
- 17. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Preparation, Characterization, and In Vivo Evaluation of an Oral Triptolide Nanomatrix System for Rheumatoid Arthritis Therapy [mdpi.com]
- 22. The Absorption, Distribution, Excretion, and In Vitro Hepatic Microsomal Metabolism of the Novel CDK Compound XMD12 in Sprague-Dawley Rats [mdpi.com]
- 23. frontiersin.org [frontiersin.org]
- 24. Population pharmacokinetics of blonanserin in Japanese adolescent and adult patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Blonanserin suppresses impulsive action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Blonanserin Solution Stability: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting common stability issues encountered with Blonanserin in solution. The following information is intended to assist researchers in ensuring the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary known instabilities of Blonanserin in solution?
A1: Blonanserin is susceptible to degradation under oxidative and photolytic conditions.[1] It is relatively stable under hydrolytic (acidic, basic, and neutral) and thermal stress.[1] Therefore, it is crucial to protect Blonanserin solutions from light and sources of oxidation.
Q2: I observed a precipitate after dissolving Blonanserin. What could be the cause and how can I resolve it?
A2: Precipitation of Blonanserin can occur due to several factors:
-
Poor Solubility: Blonanserin has poor aqueous solubility. Ensure you are using an appropriate solvent. For stock solutions, organic solvents like DMSO (≥9.2mg/mL) or methanol (B129727) are recommended.[2][3] For aqueous-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation of other components.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of Blonanserin will increase, potentially exceeding its solubility limit and causing it to precipitate. Ensure your solution containers are well-sealed.
-
Temperature Changes: A decrease in temperature can reduce the solubility of Blonanserin, leading to precipitation. If you are storing stock solutions at low temperatures, allow them to fully equilibrate to room temperature before use. Gentle warming and sonication may help redissolve any precipitate.
-
pH-Dependent Solubility: While generally stable across a range of pH values from a hydrolysis perspective, extreme pH shifts in your experimental media could potentially affect the solubility of this weakly basic compound.
Q3: My Blonanserin solution has changed color. What does this indicate?
A3: A color change in a Blonanserin solution may be an indicator of degradation, particularly through oxidative or photolytic pathways. The formation of chromophoric degradation products can lead to a yellowish or brownish tint. If you observe a color change, it is recommended to prepare a fresh solution and re-evaluate your storage and handling procedures to minimize exposure to light and oxygen.
Q4: How should I prepare and store Blonanserin stock solutions to ensure stability?
A4: To prepare a stable stock solution of Blonanserin, dissolve the solid powder in an appropriate organic solvent such as DMSO or methanol.[2][3] For storage:
-
Short-term (up to 24 hours): Solutions can be stored at room temperature if protected from light.[4]
-
Long-term: For extended storage, aliquot the stock solution into light-protected, airtight vials and store at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.
Q5: Can I use an aqueous buffer to prepare my Blonanserin working solutions?
A5: While Blonanserin has poor aqueous solubility, working solutions in aqueous buffers can be prepared by diluting a concentrated stock solution (in an organic solvent like DMSO). It is critical to ensure that the final concentration of the organic solvent in the aqueous buffer is low enough to not affect the experiment and to keep Blonanserin in solution. It is advisable to prepare these aqueous working solutions fresh for each experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate in stock solution | Poor solubility, solvent evaporation, temperature change. | Use recommended solvents (DMSO, Methanol). Ensure containers are airtight. Equilibrate to room temperature and sonicate to redissolve. |
| Precipitate in aqueous working solution | Exceeded aqueous solubility limit. | Decrease the final concentration of Blonanserin. Increase the proportion of organic co-solvent if experimentally permissible. Prepare fresh for each use. |
| Solution appears cloudy or hazy | Incomplete dissolution or formation of insoluble degradation products. | Ensure complete initial dissolution using sonication. If cloudiness appears over time, it may indicate degradation. Prepare a fresh solution and protect from light and air. |
| Loss of biological activity | Chemical degradation of Blonanserin. | Prepare fresh solutions. Review storage conditions to ensure protection from light and oxygen. Confirm the purity of the solid compound. |
| Inconsistent experimental results | Instability of Blonanserin under experimental conditions. | Evaluate the compatibility of Blonanserin with other components in your assay medium. Consider performing a time-course experiment to assess stability under your specific conditions. |
Experimental Protocols
Protocol 1: Preparation of Blonanserin Stock Solution
Objective: To prepare a stable, concentrated stock solution of Blonanserin.
Materials:
-
Blonanserin powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Methanol, HPLC grade
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Sonicator
Procedure:
-
Weigh the desired amount of Blonanserin powder using an analytical balance.
-
Transfer the powder to a sterile amber vial.
-
Add the appropriate volume of DMSO or methanol to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution briefly to mix.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.[2]
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study Workflow
Objective: To assess the stability of Blonanserin under various stress conditions.
Methodology:
-
Prepare Blonanserin Solution: Prepare a solution of Blonanserin in a suitable solvent (e.g., methanol:water 50:50 v/v).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a specified temperature.
-
Neutral Hydrolysis: Use the preparation solvent and incubate at a specified temperature.
-
Oxidation: Add 3-30% H₂O₂ and keep at room temperature in the dark.
-
Photolytic Stress: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7] A dark control should be maintained in parallel.
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.
-
-
Sample Collection: Collect samples at various time points.
-
Sample Preparation: Neutralize acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method
Objective: To quantify Blonanserin and its degradation products.
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Symmetry Shield RP18 |
| Mobile Phase | Phosphate Buffer: Acetonitrile: Methanol (40:40:20, v/v/v), pH 4 | 10 mM Potassium Dihydrogen Orthophosphate and Acetonitrile (70:30, v/v), pH 5 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 237 nm | 236 nm |
| Column Temperature | Ambient | 25°C |
| Injection Volume | 20 µL | 10 µL |
| Reference | [8] | [4] |
Visualizations
Blonanserin Signaling Pathway
Caption: Antagonistic action of Blonanserin on Dopamine and Serotonin receptors.
Troubleshooting Logic for Blonanserin Solution Instability
References
Technical Support Center: Optimizing Blonanserin Dosage for Cognitive Function Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Blonanserin (B195606) in cognitive function studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Blonanserin relevant to cognition?
A1: Blonanserin is an atypical antipsychotic that primarily acts as an antagonist at dopamine (B1211576) D2 and D3 receptors, and serotonin (B10506) 5-HT2A receptors.[1][2][3] Its unique profile, with a slightly higher affinity for D2 than 5-HT2A receptors, contributes to its effects on cognition.[1] The antagonism of D3 receptors is thought to be particularly important for improving cognitive deficits.[1][4]
Q2: What are the recommended dosage ranges for Blonanserin in cognitive function studies?
A2: Dosage recommendations vary between preclinical and clinical studies.
-
Preclinical (rodent) studies: Effective doses have been reported in the range of 0.3 mg/kg to 10 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.).[5][6]
-
Clinical (human) studies: Doses typically range from 8 mg/day to 24 mg/day.[7][8] Treatment often starts with a lower dose (e.g., 4 mg twice daily) and is gradually increased.[7]
Q3: Which cognitive domains are reportedly improved by Blonanserin?
A3: Blonanserin has been shown to improve several cognitive domains, including:
-
Attention and processing speed[8]
Q4: What are the key signaling pathways involved in Blonanserin's pro-cognitive effects?
A4: Blonanserin's antagonism of D3 and 5-HT2A receptors is believed to augment dopaminergic and cholinergic neurotransmission in the medial prefrontal cortex (mPFC).[5][7][9] This, in turn, can indirectly stimulate the dopamine D1 receptor-PKA-NMDA receptor signaling pathway, which is crucial for synaptic plasticity and cognitive function.[3][9]
Troubleshooting Guides
Issue 1: No significant improvement in cognitive function is observed after Blonanserin administration.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosage | Review the dose-response relationship for your specific model and cognitive task. Consider performing a dose-ranging study to identify the optimal therapeutic window. In preclinical studies, doses as low as 0.3 mg/kg have shown efficacy in combination with other agents, while higher doses (e.g., 1-10 mg/kg) are used for monotherapy.[5] |
| Inappropriate Cognitive Task | Ensure the chosen cognitive task is sensitive to the cognitive domain you are investigating and is relevant to the animal model or patient population. For example, the Novel Object Recognition (NOR) test is suitable for assessing visual-recognition memory in rodents.[5][9] For clinical trials, standardized batteries like the BACS-J or MCCB are recommended.[2][7][8] |
| "Practice Effects" in Clinical Trials | In longitudinal studies, repeated exposure to the same cognitive tests can lead to improved performance due to learning, independent of the drug's effect. It is important to include a control group to account for these practice effects. |
| Variability in Patient/Animal Population | Ensure your study population is well-characterized. In clinical trials, factors like the stage of illness (e.g., first-episode vs. chronic schizophrenia) can influence cognitive outcomes.[8] |
Issue 2: Confounding side effects, such as extrapyramidal symptoms (EPS), are observed.
| Potential Cause | Troubleshooting Step |
| High Dosage | High doses of Blonanserin can lead to side effects like akathisia and tremor.[1] If EPS are observed, consider reducing the dose. In clinical settings, a gradual dose titration is recommended to improve tolerability.[7] |
| Drug-Drug Interactions | Review any concomitant medications for potential interactions that could exacerbate side effects. |
Issue 3: Unexpected variability in experimental results.
| Potential Cause | Troubleshooting Step |
| Route and Timing of Administration | Ensure consistent route and timing of Blonanserin administration. The half-life of Blonanserin can be influenced by single versus repeated dosing.[1] |
| Animal Model Considerations | The choice of animal model is critical. The phencyclidine (PCP)-induced cognitive deficit model is a commonly used and relevant model for studying the effects of Blonanserin on cognitive impairment in schizophrenia.[5][9] |
Quantitative Data Summary
Table 1: Preclinical Dosages of Blonanserin in Rodent Models of Cognitive Impairment
| Study Focus | Animal Model | Dosage | Route of Administration | Cognitive Outcome | Reference |
| Neurotransmitter Efflux & Cognition | Mice & Rats (PCP-induced deficit) | 1 mg/kg, 10 mg/kg | i.p. | Increased DA and ACh efflux in mPFC; Ameliorated NOR deficit | [5] |
| Visual-Recognition Memory | Mice (PCP-induced deficit) | 3 mg/kg | p.o. | Ameliorated cognitive impairment in NOR test | [6] |
Table 2: Clinical Dosages of Blonanserin in Schizophrenia Patients with Cognitive Deficits
| Study Population | Dosage Range | Duration | Cognitive Assessment Tools | Key Cognitive Findings | Reference |
| First-Episode Schizophrenia | 8-16 mg/day (max 24 mg/day) | 26 weeks | MCCB, PASAT, GPT | To be determined (study protocol) | [7] |
| First-Episode Schizophrenia | Mean dose: 7.2 mg/day | 8 weeks | BACS-J | Improved verbal fluency and executive function | [8] |
| Acute-Phase Schizophrenia | Mean dose: 14.6 mg/day | 8 weeks | BACS-J | Improved verbal fluency and executive function |
Detailed Experimental Protocols
1. Novel Object Recognition (NOR) Test in a PCP-Induced Cognitive Deficit Model
-
Animal Model: Male ICR mice are repeatedly administered phencyclidine (PCP) to induce cognitive deficits relevant to schizophrenia.
-
Apparatus: A square open-field box.
-
Procedure:
-
Habituation: Mice are individually habituated to the empty open-field box for a set period on consecutive days.
-
Training Session: Two identical objects are placed in the box, and the mouse is allowed to explore for a specified time. The time spent exploring each object is recorded.
-
Drug Administration: Blonanserin (e.g., 3 mg/kg, p.o.) or vehicle is administered after the training session.
-
Retention Session: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the box, and the time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. A significant preference for the novel object indicates intact recognition memory. Amelioration of the PCP-induced deficit is observed when Blonanserin-treated mice show a significantly higher discrimination index compared to vehicle-treated PCP mice.[6][9]
2. Assessment of Cognitive Function in Clinical Trials
-
Patient Population: Patients diagnosed with schizophrenia (e.g., first-episode, acute phase).
-
Cognitive Assessment Batteries:
-
Brief Assessment of Cognition in Schizophrenia (BACS): This battery assesses multiple cognitive domains, including verbal memory, working memory, motor speed, verbal fluency, attention, and executive function.[2][8]
-
MATRICS Consensus Cognitive Battery (MCCB): A comprehensive battery that evaluates seven cognitive domains: speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem solving, and social cognition.[7]
-
-
Procedure:
-
Baseline Assessment: Cognitive function is assessed using the chosen battery before the initiation of Blonanserin treatment.
-
Treatment: Patients receive Blonanserin, typically starting at a low dose (e.g., 4 mg twice daily) and gradually titrating up to a therapeutic dose (e.g., 8-16 mg/day).[7]
-
Follow-up Assessments: Cognitive assessments are repeated at specified time points during the treatment period (e.g., 8 weeks, 26 weeks) to evaluate changes from baseline.
-
-
Data Analysis: Changes in composite scores and individual domain scores from baseline to follow-up are analyzed to determine the effect of Blonanserin on cognitive function.
Mandatory Visualizations
Caption: Blonanserin's Pro-Cognitive Signaling Pathway.
Caption: Preclinical Experimental Workflow for Blonanserin.
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of blonanserin on cognitive function in antipsychotic-naïve first-episode schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Possible effect of blonanserin on gambling disorder: A clinical study protocol and a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Efficacy and Safety of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 6-Week, Randomized Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness and safety of blonanserin for improving social and cognitive functions in patients with first-episode schizophrenia: a study protocol for a prospective, multicentre, single-arm clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of blonanserin on cognitive and social function in acute phase Japanese schizophrenia compared with risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatria-danubina.com [psychiatria-danubina.com]
Minimizing extrapyramidal side effects of Blonanserin in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Blonanserin (B195606) in animal models, with a specific focus on minimizing extrapyramidal side effects (EPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Blonanserin is thought to have a lower risk of EPS compared to typical antipsychotics?
A1: Blonanserin is an atypical antipsychotic that exhibits a unique pharmacological profile. Its primary mechanism for a reduced EPS liability is attributed to its potent antagonism of both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2][3] While D2 receptor blockade in the nigrostriatal pathway is associated with the emergence of EPS, the simultaneous blockade of 5-HT2A receptors is believed to counteract this effect by increasing dopamine release in the striatum, thus mitigating the motor side effects.[3] Additionally, Blonanserin has a high affinity for dopamine D3 receptors, which may also contribute to its favorable side-effect profile.[4][5]
Q2: What are the most common animal models used to assess the EPS liability of Blonanserin?
A2: The most common animal models for assessing antipsychotic-induced EPS are:
-
The Catalepsy Test (Bar Test or Grid Test): This is the most widely used model to predict Parkinsonian-like side effects.[6][7][8] It measures the failure of an animal (typically a rat or mouse) to correct an externally imposed, awkward posture, which is indicative of motor rigidity.[7][8]
-
The Pole Test: This model assesses bradykinesia (slowness of movement). The time it takes for a mouse to turn and descend a vertical pole is measured. A longer descent time suggests motor impairment.[2]
-
Vacuous Chewing Movements (VCMs): This model is used to study tardive dyskinesia, a hyperkinetic movement disorder that can appear after long-term antipsychotic treatment.[9][10] It involves counting purposeless chewing movements in rats that have been chronically treated with an antipsychotic.
Q3: My animals are showing significant catalepsy after Blonanserin administration. What are my options to reduce this effect?
A3: If you are observing significant catalepsy, consider the following troubleshooting strategies:
-
Dose Reduction: EPS is a dose-dependent phenomenon. Ensure you are using the lowest effective dose of Blonanserin for your primary experimental endpoint. The therapeutic window for antipsychotic effects typically requires lower D2 receptor occupancy (around 65-70%) than the threshold for inducing catalepsy (above 80%).[11]
-
Switch to a Transdermal Delivery System: Studies have shown that a Blonanserin transdermal patch provides more stable plasma concentrations compared to oral administration.[1][12][13] This pharmacokinetic stability is associated with a lower incidence of EPS.[13] If feasible, switching to a continuous delivery method like a transdermal patch or osmotic minipump could alleviate motor side effects.
-
Co-administration with a 5-HT1A Partial Agonist: Research suggests that co-administering a sub-effective dose of Blonanserin with a 5-HT1A partial agonist, such as tandospirone, may not only improve cognitive deficits in animal models but could also offer a strategy for reducing side effects.[14]
-
Evaluate the Metabolite's Role: The primary metabolite of Blonanserin, AD-6048, has been shown to attenuate haloperidol-induced bradykinesia and catalepsy in mice.[2] This suggests that the metabolic profile of the animal species being used could influence the observed EPS.
Troubleshooting Guides
Issue 1: High Incidence of Catalepsy Observed in Rats
Symptoms: Rats remain immobile for extended periods (e.g., >30 seconds) on the bar test after receiving Blonanserin.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Dose is too high | Conduct a dose-response study to determine the minimum effective dose for your desired antipsychotic-like effect and the threshold dose for catalepsy. | Catalepsy is strongly correlated with high (>80%) dopamine D2 receptor occupancy.[11] Reducing the dose can lower occupancy below the EPS threshold while maintaining therapeutic efficacy. |
| Oral gavage leading to plasma peaks | Switch to a transdermal patch or subcutaneous osmotic minipump for continuous drug delivery. | Stable plasma concentrations, as achieved with transdermal systems, have been clinically shown to reduce EPS with Blonanserin.[13] This avoids the high peak concentrations associated with oral dosing that can saturate D2 receptors. |
| High susceptibility of the rat strain | Consider using a different rat strain. For example, Sprague-Dawley rats are commonly used, but strain differences in susceptibility to VCMs have been reported and may exist for catalepsy as well.[10] | Genetic factors can influence an animal's susceptibility to drug-induced motor side effects. |
Issue 2: Inconsistent or High Variability in Catalepsy Measurements
Symptoms: Within the same treatment group, some animals show strong catalepsy while others show none. The data has a high standard deviation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Improper handling or stress | Ensure all animals are habituated to the testing room and equipment before the experiment. Handle animals gently and consistently. | Stress can affect motor performance and introduce variability. Habituation reduces the novelty and stress of the testing procedure. |
| Inconsistent placement on the bar | Standardize the placement of the rat's forepaws on the bar. Use a bar of appropriate height (e.g., 9-10 cm for rats) and diameter.[6] | The posture of the animal can significantly affect the time it takes to descend. Consistency in the imposed posture is critical for reliable data. |
| Observer bias | If scoring manually, ensure the observer is blinded to the treatment groups. Use a semi-automated system if available to increase objectivity.[6] | Blinding prevents unintentional bias in scoring the descent latency. |
Quantitative Data Summary
Table 1: Comparative Effects of Oral Blonanserin and Haloperidol on Motor Function in Mice
| Drug | Dose (mg/kg, p.o.) | Pole Test: Time to Descend (seconds) | Catalepsy Test: Time on Bar (seconds) |
| Vehicle | - | 12.5 ± 1.5 | 5.2 ± 0.8 |
| Blonanserin | 0.3 | No significant change | No significant change |
| Blonanserin | 1 | No significant change | No significant change |
| Blonanserin | 3 | No significant change | No significant change |
| Blonanserin | 10 | No significant change | No significant change |
| Haloperidol | 0.3 | 25.1 ± 3.2 | 18.5 ± 4.1 |
| Haloperidol | 1 | 48.9 ± 5.6 | 55.3 ± 7.9 |
| Haloperidol | 3 | >60 | >120 |
| *Data synthesized from figures presented in Ohno et al. (2010).[2] Values are represented as mean ± SEM. *p < 0.05 compared to vehicle. |
Table 2: Dopamine D2 Receptor Occupancy and Risk of EPS
| D2 Receptor Occupancy | Clinical/Preclinical Outcome | Reference |
| ~65% | Threshold for optimal antipsychotic response | [11] |
| >78-80% | High risk of extrapyramidal side effects | [11] |
| ≥85% | Catalepsy observed in rats (Haloperidol, Risperidone, Olanzapine) | [11] |
Experimental Protocols
Protocol 1: Catalepsy Bar Test for Rats
Objective: To assess the potential of a compound to induce Parkinsonian-like motor rigidity.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Horizontal metal or wooden bar, 1-1.5 cm in diameter, elevated 9-10 cm from a flat surface.
-
Stopwatch or automated detection system.
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
Drug Administration: Administer Blonanserin, a control compound (e.g., Haloperidol 0.5 mg/kg), or vehicle via the desired route (e.g., intraperitoneally or orally).
-
Testing Intervals: Test for catalepsy at regular intervals post-injection, for example, at 30, 60, 90, 120, 150, and 180 minutes.[7]
-
Imposed Posture: Gently place the rat's forepaws onto the horizontal bar. The hind paws should remain on the surface below.[6]
-
Measurement: Start the stopwatch immediately after the rat is in the correct position. Measure the time it takes for the rat to remove one or both forepaws from the bar (descent latency).
-
Cut-off Time: A maximum trial duration (cut-off time) should be set, typically between 180 and 300 seconds. If the rat remains on the bar for the entire duration, record the cut-off time as its score.
-
Data Analysis: The mean descent latency for each treatment group at each time point is calculated and compared using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Vacuous Chewing Movement (VCM) Test for Rats
Objective: To model tardive dyskinesia following chronic antipsychotic administration.
Materials:
-
Male Sprague-Dawley rats.
-
Observation cages with clear walls.
-
Video recording equipment (optional but recommended for verification).
Procedure:
-
Chronic Treatment: Administer Blonanserin or a positive control (e.g., Haloperidol 1.0-1.5 mg/kg/day) for a prolonged period (e.g., 3-24 weeks).[9][10] This can be done via daily injections or long-acting depot formulations.
-
Acclimation: On the day of testing, place the rat individually into an observation cage and allow it to acclimate for 10-15 minutes.
-
Observation Period: Observe the rat for a set period, typically 2-10 minutes. Count the number of vacuous chewing movements, which are defined as single mouth openings in the vertical plane not directed at any physical object. Chewing on the cage or grooming movements should be excluded.
-
Scoring: The total number of VCMs during the observation period is recorded. Some protocols also score the intensity of the movements.
-
Testing Schedule: VCMs can be assessed at regular intervals (e.g., weekly) throughout the chronic treatment period and also following drug withdrawal.[10]
-
Data Analysis: Compare the mean number of VCMs between the Blonanserin-treated group, the positive control group, and a vehicle-treated control group.
Visualizations
Caption: Blonanserin's dual D2/5-HT2A receptor antagonism mechanism for mitigating EPS.
Caption: General experimental workflow for assessing Blonanserin-induced EPS in rodents.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. Atypical antipsychotic properties of blonanserin, a novel dopamine D2 and 5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2 antagonism and EPS benefits: is there a causal connection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D3 receptor antagonism contributes to blonanserin-induced cortical dopamine and acetylcholine efflux and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medpulse.in [medpulse.in]
- 8. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The vacuous chewing movement (VCM) model of tardive dyskinesia revisited: is there a relationship to dopamine D(2) receptor occupancy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Evaluation of Blonanserin Transdermal Patch: Population Analysis and Simulation of Plasma Concentration and Dopamine D2 Receptor Occupancy in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Switching from blonanserin tablets to blonanserin transdermal patches improves tardive dyskinesia: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blonanserin reverses the phencyclidine (PCP)-induced impairment in novel object recognition (NOR) in rats: role of indirect 5-HT(1A) partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Blonanserin Dihydrochloride Degradation Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis and identification of blonanserin (B195606) dihydrochloride (B599025) degradation products.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is blonanserin dihydrochloride known to degrade?
A1: Forced degradation studies have shown that blonanserin is susceptible to degradation under oxidative and photolytic conditions. It is generally stable under hydrolytic (acidic, basic, and neutral) and thermal stress conditions.[1][2][3]
Q2: What are the major degradation products of blonanserin that have been identified?
A2: Several degradation products of blonanserin have been characterized, primarily resulting from oxidation and photolysis. A study using UPLC-QTOF-tandem mass spectrometry identified seven previously unknown degradation products.[1][2] The main metabolic pathways for blonanserin involve N-deethylation and hydroxylation.[4][5]
Q3: What analytical techniques are most effective for identifying and quantifying blonanserin and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry (MS) detectors are the most common and effective techniques.[2][3][6] Specifically, UPLC-QTOF-MS/MS has been successfully used for the structural characterization of degradation products.[1][2]
Experimental Protocols and Methodologies
Forced Degradation (Stress Testing) Protocol for Blonanserin
This protocol outlines the conditions for inducing the degradation of blonanserin to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To generate degradation products of blonanserin under various stress conditions.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Reflux apparatus
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of blonanserin in a suitable solvent (e.g., methanol/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 3 N HCl.
-
Reflux the solution at 80°C for 48 hours.[7]
-
Cool the solution, neutralize with an appropriate concentration of NaOH, and dilute to a suitable concentration with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 3 N NaOH.
-
Reflux the solution at 80°C for 48 hours.[7]
-
Cool the solution, neutralize with an appropriate concentration of HCl, and dilute to a suitable concentration with mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of water.
-
Reflux the solution at 80°C for 72 hours.[7]
-
Cool and dilute to a suitable concentration with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 15% H₂O₂.
-
Keep the solution at room temperature for 15 hours.[7]
-
Dilute to a suitable concentration with mobile phase for analysis.
-
-
Thermal Degradation:
-
Keep the solid drug substance in an oven at a controlled high temperature (e.g., 110°C) for a specified period (e.g., 48 hours).[6]
-
Dissolve the stressed solid in a suitable solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) and/or sunlight (e.g., 60,000-70,000 lux) for a specified duration (e.g., 48 hours).[6]
-
Prepare the sample for analysis by dissolving and diluting as necessary.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of blonanserin.
Table 1: Summary of Blonanserin Degradation under Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Observation |
| Acid Hydrolysis | 3 N HCl | 48 hours at 80°C | Stable |
| Base Hydrolysis | 3 N NaOH | 48 hours at 80°C | Stable |
| Neutral Hydrolysis | Water | 72 hours at 80°C | Stable |
| Oxidative Degradation | 15% H₂O₂ | 15 hours at RT | Significant degradation |
| Thermal Degradation | Solid state | 48 hours at 110°C | Stable |
| Photolytic Degradation | Sunlight (60,000-70,000 lux) / UV light (254 nm) | 48 hours | Significant degradation |
This table is a synthesized summary based on findings from multiple sources.[2][6]
Table 2: Validation Parameters for a Stability-Indicating RP-HPLC Method for Blonanserin
| Parameter | Result |
| Linearity Range | 5-35 µg/mL |
| Regression Equation | Y = 4308.X + 15323 |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantitation (LOQ) | 6.09 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98.80% - 101.1% |
Data sourced from Mondal et al., 2014.[6]
Troubleshooting Guide
Q1: I am not seeing any degradation of blonanserin under acidic or basic conditions. Is this expected?
A1: Yes, this is consistent with published findings. Blonanserin has been reported to be stable under hydrolytic stress (acidic, basic, and neutral conditions).[1][2][3] If your goal is to generate degradation products, focus on oxidative and photolytic stress conditions.
Q2: My chromatogram shows poor peak shape (tailing or fronting) for blonanserin and its degradation products. What could be the cause?
A2: Poor peak shape in HPLC can be caused by several factors:
-
Column Issues: The column may be voided or contaminated. Consider flushing the column or replacing it.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. Ensure the mobile phase pH is appropriate for blonanserin and its degradation products.
-
Buffer Concentration: Inadequate buffer concentration can lead to peak tailing. Ensure your buffer concentration is sufficient.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
Q3: I am observing inconsistent retention times for my peaks. How can I resolve this?
A3: Fluctuating retention times are often due to:
-
Pump Issues: Air bubbles in the pump or check valve failure can cause inconsistent flow rates. Degas your mobile phase and prime the pump.
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and that the composition is not changing over time due to evaporation of a volatile component.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a consistent temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Q4: In my LC-MS analysis, I am having trouble identifying the degradation products. What are some common pitfalls?
A4: Identifying unknown degradation products by LC-MS can be challenging. Common issues include:
-
Overlapping Peaks: If peaks are not well-resolved chromatographically, their mass spectra will be mixed. Optimize your HPLC method to improve separation.
-
In-source Fragmentation: The analyte may fragment in the ion source of the mass spectrometer, which can be mistaken for a degradation product. Adjust the ion source parameters to minimize this effect.
-
Matrix Effects: Components of your sample matrix can suppress or enhance the ionization of your analytes, leading to inaccurate mass measurements or missed peaks. Ensure proper sample cleanup.
-
Incorrect Mass Assignment: Always use a high-resolution mass spectrometer for accurate mass measurements to confidently determine the elemental composition of the degradation products.
References
- 1. Troubleshooting LC–MS Peak Assignment for Degradation Products – Pharma Stability [pharmastability.com]
- 2. Characterization of stress degradation products of blonanserin by UPLC-QTOF-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of stress degradation products of blonanserin by UPLC-QTOF-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Strategies to enhance the blood-brain barrier penetration of Blonanserin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of Blonanserin (B195606).
Introduction
Blonanserin is an atypical antipsychotic with a well-established ability to cross the blood-brain barrier effectively. Preclinical and clinical studies have demonstrated its extensive brain uptake, which is a key characteristic of its therapeutic action. Unlike many other central nervous system (CNS) active agents, Blonanserin is not a substrate for P-glycoprotein (P-gp), a major efflux transporter at the BBB that often limits the brain penetration of drugs.[1][2][3] This inherent property results in a favorable brain-to-plasma concentration ratio.
However, researchers may encounter experimental results that suggest poor BBB penetration. This guide is designed to help troubleshoot such issues, which often stem from experimental design, methodology, or data interpretation rather than the intrinsic properties of Blonanserin itself.
Frequently Asked Questions (FAQs)
Q1: Is poor blood-brain barrier penetration a known issue for Blonanserin?
A1: No, Blonanserin is recognized for its good brain distribution.[2][3] Positron Emission Tomography (PET) studies have shown that Blonanserin achieves a high brain/plasma concentration ratio (B/P ratio = 3.88) compared to other antipsychotics like olanzapine (B1677200) (2.70), haloperidol (B65202) (2.40), and risperidone (B510) (1.61).[1] Furthermore, it is not actively removed from the brain by the P-glycoprotein (P-gp) efflux pump.[1][2][3] If your experiments suggest low BBB penetration, it is highly recommended to review your experimental setup and protocols.
Q2: What is the typical brain-to-plasma concentration ratio for Blonanserin?
A2: PET studies have reported a brain/plasma concentration ratio of approximately 3.88 for Blonanserin.[1] This value indicates extensive brain uptake.
Q3: How does P-glycoprotein (P-gp) affect Blonanserin's BBB penetration?
A3: P-glycoprotein does not significantly affect Blonanserin's BBB penetration. Both in vitro and in vivo studies have demonstrated that Blonanserin is not a substrate for P-gp.[2][3] This means it is not actively transported out of the brain by this major efflux pump, contributing to its high brain concentrations.
Q4: My in vitro BBB model shows low permeability for Blonanserin. What could be the reason?
A4: Discrepancies between expected and observed in vitro permeability can arise from several factors:
-
Model Integrity: Ensure the integrity of your in vitro BBB model. For cellular models, this includes verifying high transendothelial electrical resistance (TEER) values and low paracellular leakage (e.g., using fluorescent tracers like Lucifer yellow or fluorescein).
-
Cell Type: The type of endothelial cells used (primary, immortalized, or stem-cell derived) can influence permeability results.
-
Protein Binding: Blonanserin is highly protein-bound in plasma (almost 100%).[1] The protein concentration in your assay medium can significantly affect the free fraction of the drug available for transport. Ensure your experimental conditions mimic physiological protein levels or account for protein binding in your calculations.
-
Metabolism: Blonanserin is metabolized primarily by CYP3A4.[1] If your in vitro model has high metabolic activity, the parent drug concentration may decrease over time, leading to an underestimation of permeability.
Q5: Are there advanced strategies to further enhance Blonanserin delivery to the brain?
A5: While Blonanserin has good natural BBB penetration, advanced drug delivery strategies could be explored for specific research applications, such as targeted delivery to particular brain regions or cell types. These are generally applicable to many CNS drugs and include:
-
Nanoparticle-Based Delivery: Encapsulating Blonanserin in nanoparticles (e.g., liposomes, polymeric nanoparticles) could potentially alter its biodistribution and cellular uptake within the brain.
-
Prodrug Approach: Chemical modification of Blonanserin to create a more lipophilic prodrug could theoretically increase the rate of passive diffusion across the BBB, although this may not be necessary given its already favorable properties.
-
Receptor-Mediated Transcytosis: Conjugating Blonanserin or a nanocarrier to a ligand that targets a specific receptor on the BBB (e.g., transferrin receptor, insulin (B600854) receptor) could facilitate active transport into the brain.
Troubleshooting Guides
Issue 1: Lower than Expected Brain Concentrations in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Drug Administration Issues | - Verify the formulation and solubility of Blonanserin in the vehicle. - Confirm the accuracy of the administered dose. - For oral administration, consider the effect of food, as it can significantly increase bioavailability.[1] |
| Sampling Time Points | - Blonanserin reaches maximum plasma concentration within about 2 hours after oral administration.[1] Ensure your brain and plasma sampling times are appropriate to capture peak and steady-state concentrations. |
| Tissue Collection and Processing | - Perfuse animals with saline before brain collection to remove residual blood, which can artificially inflate brain drug concentrations. - Ensure rapid and consistent homogenization of brain tissue to achieve complete drug extraction. - Use a validated analytical method (e.g., LC-MS/MS) for accurate quantification of Blonanserin in brain homogenate and plasma. |
| Plasma Protein Binding | - High plasma protein binding can limit the free fraction of Blonanserin available to cross the BBB. While the total brain-to-plasma ratio is high, the unbound concentration gradient drives transport. Consider measuring the unbound fraction in plasma. |
Issue 2: High Variability in Permeability Data from In Vitro BBB Models
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer | - Monitor TEER values for each well/transwell before and after the experiment to ensure monolayer integrity. - Use a consistent cell seeding density and culture period. - Perform immunocytochemistry to verify the expression of tight junction proteins (e.g., claudin-5, occludin, ZO-1). |
| Assay Buffer Composition | - Standardize the composition of the apical and basolateral buffers, including pH and protein concentration. - Pre-incubate the transwells with assay buffer to allow for temperature and pH equilibration. |
| Drug Stability in Assay Medium | - Assess the stability of Blonanserin in the assay buffer over the time course of the experiment to rule out degradation. |
| Non-specific Binding | - Evaluate the binding of Blonanserin to the transwell membrane and plate materials, as this can reduce the concentration available for transport. |
Experimental Protocols
Key Experiment: In Vitro BBB Permeability Assay using a Transwell Model
-
Cell Culture:
-
Culture brain endothelial cells (e.g., hCMEC/D3 or primary cells) on the apical side of a transwell insert (e.g., 0.4 µm pore size).
-
Optionally, co-culture with astrocytes or pericytes on the basolateral side to induce a tighter barrier.
-
Culture until a confluent monolayer is formed, as confirmed by microscopy and stable TEER measurements.
-
-
TEER Measurement:
-
Measure the TEER of the cell monolayer using an epithelial voltohmmeter.
-
Subtract the resistance of a blank insert to obtain the net TEER value.
-
Only use monolayers with TEER values above a pre-determined threshold for the experiment.
-
-
Permeability Experiment:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the Blonanserin solution (at a known concentration) to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replace the collected volume with fresh transport buffer.
-
At the end of the experiment, take a sample from the donor chamber.
-
-
Quantification and Analysis:
-
Analyze the concentration of Blonanserin in all samples using a validated analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the transwell membrane.
-
C0 is the initial drug concentration in the donor chamber.
-
-
Visualizations
Experimental Workflow: In Vitro BBB Permeability Assay
Caption: Workflow for assessing Blonanserin permeability across an in vitro BBB model.
Logical Relationship: Factors Influencing Blonanserin Brain Concentration
Caption: Key factors contributing to the effective BBB penetration of Blonanserin.
References
Navigating the Nuances of Blonanserin Pharmacokinetics: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a centralized resource for researchers encountering variability in Blonanserin (B195606) pharmacokinetic (PK) studies. In this comprehensive guide, you will find detailed troubleshooting advice, frequently asked questions, structured data tables for easy comparison of PK parameters, and robust experimental protocols. Our aim is to equip you with the necessary tools to anticipate, address, and interpret the inherent variability in Blonanserin's pharmacokinetic profile, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to variability in Blonanserin plasma concentrations?
A1: The most significant factors include:
-
Food Intake: Co-administration of Blonanserin with food, particularly a high-fat meal, can dramatically increase its bioavailability.[1][2] Studies have shown that Cmax and AUC can be significantly higher in the fed state compared to the fasting state.[1]
-
Metabolism by Cytochrome P450 3A4 (CYP3A4): Blonanserin is primarily metabolized by the CYP3A4 enzyme.[1][3][4] Co-administration with strong inhibitors or inducers of this enzyme will significantly alter Blonanserin's plasma concentrations.[1][3]
-
Genetic Polymorphisms: Variations in the CYP3A4 gene can lead to inter-individual differences in enzyme activity, affecting how Blonanserin is metabolized and resulting in varied plasma levels among individuals.[5][6]
-
Drug-Drug Interactions: Concomitant use of medications that are substrates, inhibitors, or inducers of CYP3A4 will impact Blonanserin's pharmacokinetics.[1][3][4]
-
Patient Population: Factors such as age (e.g., elderly patients may have lower clearance) can influence the pharmacokinetic profile of Blonanserin.[7]
Q2: How does food intake specifically affect the pharmacokinetics of Blonanserin?
A2: Food intake, especially a high-fat meal, has been shown to increase the bioavailability of Blonanserin substantially. One study reported a 2.7-fold increase in both Cmax and AUC when administered with food.[1] Another study observed an even greater effect with a high-fat meal, leading to a roughly 5-fold increase in bioavailability.[2] This is a critical consideration for clinical trial design and patient instructions to ensure consistent drug exposure. The Tmax (time to reach maximum concentration) is also typically prolonged in the fed state.[1]
Q3: What is the primary metabolic pathway for Blonanserin and what are its major metabolites?
A3: Blonanserin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.[1][3][4] The main metabolic pathways include N-deethylation, N-oxidation, and hydroxylation.[4] The major metabolites identified are N-deethylated blonanserin (M-1) and hydroxylated blonanserin.[1] While these metabolites are considered active, their pharmacological activity is less potent than the parent drug.[4]
Q4: Are there any known drug-drug interactions that I should be aware of when designing a study?
A4: Yes, given its reliance on CYP3A4 for metabolism, several drug-drug interactions are clinically significant.
-
CYP3A4 Inhibitors: Strong inhibitors like ketoconazole, itraconazole, and clarithromycin (B1669154) can significantly increase Blonanserin plasma levels, potentially leading to adverse effects.[8] Grapefruit juice is also a potent inhibitor and has been shown to increase Blonanserin exposure by 5.82-fold.[6]
-
CYP3A4 Inducers: Strong inducers such as rifampicin, carbamazepine, and phenytoin (B1677684) can decrease Blonanserin plasma concentrations, potentially reducing its efficacy.[1]
-
Other CNS Depressants: Co-administration with other central nervous system depressants, including alcohol, can enhance the sedative effects of Blonanserin.
Troubleshooting Guide
This guide addresses common issues encountered during Blonanserin pharmacokinetic studies.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Inter-Individual Variability in PK Parameters (Cmax, AUC) | 1. Inconsistent food intake among subjects.2. Undisclosed co-medications affecting CYP3A4.3. Genetic polymorphisms in the CYP3A4 gene.4. Variability in sample collection or processing. | 1. Standardize meal plans for all subjects (e.g., administer the drug under fasting conditions or with a standardized meal).2. Obtain a thorough medication history from all subjects and provide a comprehensive list of prohibited medications.3. Consider genotyping subjects for common CYP3A4 polymorphisms to stratify the data during analysis.4. Ensure strict adherence to the sample collection and processing protocol. |
| Unexpectedly Low Blonanserin Plasma Concentrations | 1. Co-administration with a CYP3A4 inducer.2. Poor absorption in the fasting state.3. Sample degradation.4. Non-compliance of the subject. | 1. Review subject's concomitant medications for any known CYP3A4 inducers.2. Administer Blonanserin with food to enhance absorption.3. Verify the stability of Blonanserin in plasma under the storage conditions used. Ensure proper handling and storage of samples at -20°C or lower.4. Implement measures to monitor and encourage subject compliance. |
| Unexpectedly High Blonanserin Plasma Concentrations | 1. Co-administration with a CYP3A4 inhibitor.2. Subject has a poor metabolizer phenotype due to genetic factors.3. Hepatic impairment in the subject. | 1. Screen for concomitant use of CYP3A4 inhibitors, including over-the-counter products and herbal supplements (e.g., grapefruit juice).2. If feasible, genotype subjects for relevant CYP3A4 alleles.3. Assess the subject's liver function tests. Dose adjustments may be necessary for patients with hepatic impairment. |
| Inconsistent Metabolite-to-Parent Drug Ratios | 1. Variability in CYP3A4 activity.2. Saturation of metabolic pathways at higher doses.3. Analytical issues in quantifying the parent drug and its metabolites. | 1. Correlate metabolite ratios with CYP3A4 genotype if available.2. Evaluate dose-proportionality of both the parent drug and metabolites.3. Ensure the bioanalytical method is validated for the simultaneous quantification of Blonanserin and its major metabolites. |
| Poor Reproducibility of Analytical Results | 1. Issues with the bioanalytical method (e.g., matrix effects, instability).2. Inconsistent sample preparation.3. Instrument malfunction. | 1. Re-validate the bioanalytical method, paying close attention to matrix effects and analyte stability in the biological matrix.2. Ensure all technicians are thoroughly trained on the standardized sample preparation procedure.3. Perform regular maintenance and calibration of the analytical instruments (e.g., LC-MS/MS). |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Blonanserin from various studies.
Table 1: Single-Dose Pharmacokinetics of Blonanserin in Healthy Volunteers (Fasting vs. Fed)
| Parameter | 4 mg (Fasting) | 8 mg (Fasting) | 8 mg (Fed) | Reference(s) |
| Cmax (pg/mL) | 234.39 ± 150.51 | 492 | 1328.4 | [3][9] |
| AUC0-t (h*pg/mL) | 1784.25 ± 1331.17 | 3178 | 15159.4 | [3][9] |
| Tmax (h) | 1.5 | 1.5 | 3.0 | [3][9] |
| t1/2 (h) | 7.7 ± 4.63 | 11.9 ± 4.3 | 9.7 | [9] |
Table 2: Impact of CYP3A4 Modulators on Blonanserin Pharmacokinetics
| Co-administered Drug | Effect on Blonanserin PK | Fold Change in AUC | Fold Change in Cmax | Reference(s) |
| Grapefruit Juice (CYP3A4 Inhibitor) | Increased exposure | 5.82 | - | [6] |
| Nimodipine (CYP3A4 Inhibitor) | Increased exposure | Increased | Increased | [5][6] |
| Felodipine (CYP3A4 Inhibitor) | Increased exposure | Increased | Increased | [5][6] |
| Amlodipine (CYP3A4 Inhibitor) | Increased exposure | - | Increased | [5][6] |
| Carbamazepine (CYP3A4 Inducer) | Decreased exposure | Decreased plasma levels | - | [8] |
| Rifampicin (CYP3A4 Inducer) | Decreased exposure | Decreased plasma levels | - | [1] |
Experimental Protocols
Protocol 1: Determination of Blonanserin in Human Plasma using LC-MS/MS
This protocol provides a general framework for the quantitative analysis of Blonanserin in human plasma. Specific parameters may require optimization based on the instrumentation and reagents available.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 200 µL aliquot of plasma, add 20 µL of internal standard (IS) solution (e.g., a deuterated analog of Blonanserin).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Chromatographic Conditions
-
LC System: A validated HPLC or UPLC system.
-
Column: A suitable C18 or C8 reversed-phase column (e.g., Waters XBridge C8, 4.6 x 150 mm, 3.5 µm).[10]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in methanol.[10]
-
Gradient: Develop a suitable gradient elution program to achieve optimal separation of Blonanserin and its metabolites from endogenous plasma components.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 35-40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Blonanserin and the internal standard.
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each analyte to maximize signal intensity.
4. Calibration and Quality Control
-
Prepare calibration standards by spiking blank human plasma with known concentrations of Blonanserin. The typical linear range is 0.01 to 10 ng/mL.[10]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze calibration standards and QC samples alongside the study samples to ensure the accuracy and precision of the assay.
Visualizations
Caption: Experimental workflow for Blonanserin analysis in plasma.
Caption: Key factors contributing to Blonanserin PK variability.
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Evaluating the pharmacokinetics and safety of blonanserin tablets and Lonasen®: a randomized, open-label, two-period, two-sequence, self-crossover phase I clinical trial [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Gene Polymorphisms and Drug-Drug Interactions Determine the Metabolic Profile of Blonanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetics of blonanserin in Japanese adolescent and adult patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blonanserin - Prescriber's Guide [cambridge.org]
- 9. The pharmacokinetic and safety profiles of blonanserin in healthy Chinese volunteers after single fasting doses and single and multiple postprandial doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of blonanserin and its metabolite in human plasma and urine by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Blonanserin precipitation in cell culture media
Welcome to the technical support center for Blonanserin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of Blonanserin in experimental settings, with a specific focus on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved Blonanserin in DMSO, but it precipitated immediately when I added it to my cell culture medium. What happened?
A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a solvent like DMSO is rapidly introduced into an aqueous solution where it is poorly soluble.[1] Blonanserin has very low water solubility (approximately 0.0359 mg/mL)[2]. When the concentrated DMSO stock is diluted into the culture medium, the DMSO disperses, and the Blonanserin is suddenly exposed to an aqueous environment that cannot keep it in solution, causing it to precipitate.[1]
Key factors contributing to this are:
-
High Final Concentration: The target concentration of Blonanserin in your medium may exceed its aqueous solubility limit.
-
Rapid Dilution: Adding the DMSO stock directly and quickly into the full volume of media causes a rapid solvent exchange.[1]
-
Temperature of Media: Using cold media can further decrease the solubility of Blonanserin.[1]
Q2: My Blonanserin-containing media was clear initially but became cloudy after incubation. Why did this happen?
A2: Delayed precipitation can be caused by several factors related to the dynamic environment of a cell culture incubator:
-
Temperature Fluctuations: While media is pre-warmed, repeated removal of culture vessels from the incubator can cause temperature cycling, affecting compound solubility.[1]
-
pH Changes: The metabolic activity of cells can alter the pH of the culture medium over time. Blonanserin is a weak base (pKa ≈ 7.97), and its solubility is pH-dependent.[2] A shift in pH can decrease its solubility.
-
Interaction with Media Components: Blonanserin may slowly interact with salts, amino acids, or proteins in the medium, forming insoluble complexes over time.[1] Components in serum can sometimes help solubilize compounds, but this effect is limited.[1]
-
Media Evaporation: Over long-term experiments, evaporation can increase the concentration of all components, including Blonanserin, pushing it past its solubility limit.[1]
Q3: What is the best way to prepare and store a Blonanserin stock solution?
A3: The recommended solvent for preparing a Blonanserin stock solution for cell culture is fresh, anhydrous DMSO. Blonanserin is readily soluble in DMSO at concentrations of 10 mg/mL or higher.[3] It is also soluble in ethanol (B145695) and methanol.[4][5]
For storage, it is best to:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C or -80°C. Stock solutions in DMSO can be stable for up to one year when stored at -80°C.[6][7]
Q4: I see a precipitate in my media. Can I just filter it out?
A4: Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest. Filtering it out will remove an unknown amount of Blonanserin, making the final concentration in your experiment inaccurate and rendering the results unreliable.[1] The best approach is to troubleshoot the preparation method to prevent precipitation from occurring in the first place.
Q5: How much DMSO is acceptable in the final culture medium?
A5: High concentrations of DMSO can be toxic to cells. It is critical to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, and ideally below 0.1%.[1] To achieve this, you may need to prepare a more dilute intermediate stock solution from your highly concentrated primary stock.
Troubleshooting Guides
Issue 1: Immediate Precipitation of Blonanserin
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired working concentration of Blonanserin is higher than its solubility limit in the aqueous cell culture medium. | Perform a dose-response experiment starting with a very low concentration to determine the maximum soluble concentration under your specific experimental conditions. |
| Rapid Dilution / Solvent Shock | Adding a small volume of highly concentrated DMSO stock directly into a large volume of medium causes the compound to rapidly precipitate.[1] | Perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-free medium, then add this intermediate dilution to your final culture vessel. Add the compound dropwise while gently swirling the medium.[1] |
| Cold Medium | The solubility of most compounds, including Blonanserin, decreases at lower temperatures. | Always use cell culture medium that has been pre-warmed to 37°C before adding the Blonanserin stock solution.[1] |
| Poor Quality DMSO | DMSO is hygroscopic and readily absorbs water from the atmosphere. Water-containing DMSO is less effective at dissolving hydrophobic compounds.[6] | Use fresh, anhydrous, sterile-filtered DMSO for preparing stock solutions. |
Issue 2: Delayed Precipitation of Blonanserin (Post-Incubation)
| Potential Cause | Explanation | Recommended Solution |
| Media Instability | Over time, the pH of the medium can change due to cellular metabolism, affecting the solubility of the pH-sensitive Blonanserin. | Ensure your medium contains a robust buffering system (e.g., HEPES) if your cells produce high levels of acidic waste. Change the medium more frequently if necessary. |
| Interaction with Serum | Components in fetal bovine serum (FBS) or other supplements can interact with Blonanserin over time. | If possible, reduce the serum concentration. Alternatively, test different lots of serum or consider switching to a serum-free medium formulation if your cell line allows. |
| Media Evaporation | In long-term cultures, water can evaporate from the media, increasing the effective concentration of Blonanserin.[1] | Ensure the incubator has adequate humidity. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable film.[1] |
Data Presentation
Blonanserin Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | 0.0359 mg/mL (practically insoluble) | [2][6] |
| DMSO | ≥10 mg/mL | [3] |
| Ethanol | ≥17.67 mg/mL | [4][8] |
| Methanol | Soluble | [5][9] |
| Chloroform | Soluble | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Blonanserin Stock Solution in DMSO
Materials:
-
Blonanserin powder (MW: 367.5 g/mol )[10]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Methodology:
-
Calculation: To prepare a 10 mM solution, you need 3.675 mg of Blonanserin per 1 mL of DMSO.
-
Calculation: 367.5 g/mol * 0.010 mol/L = 3.675 g/L = 3.675 mg/mL
-
-
Weighing: Carefully weigh out the required amount of Blonanserin powder in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until all the Blonanserin powder is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution if needed.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in sterile cryovials. Store immediately at -20°C or -80°C to prevent degradation and water absorption.
Protocol 2: Diluting Blonanserin into Cell Culture Medium (Example for 10 µM Final Concentration)
Objective: To prepare cell culture medium with a final Blonanserin concentration of 10 µM and a final DMSO concentration of ≤0.1%.
Methodology:
-
Thaw Stock: Thaw one aliquot of the 10 mM Blonanserin stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of your complete cell culture medium (containing serum and other supplements) in a 37°C water bath.
-
Prepare Intermediate Dilution (100X):
-
Pipette 990 µL of pre-warmed, serum-free basal medium into a sterile tube.
-
Add 10 µL of the 10 mM Blonanserin stock to this tube to create a 100 µM intermediate solution.
-
Mix gently by flicking the tube or pipetting up and down. This step helps to gradually acclimate the Blonanserin to the aqueous environment.
-
-
Prepare Final Working Solution:
-
Add the intermediate solution to your final volume of pre-warmed complete culture medium at a 1:10 ratio. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of complete medium.
-
The final concentration of Blonanserin will be 10 µM.
-
The final concentration of DMSO will be 0.1% (a 1:1000 dilution from the original stock).
-
-
Application: Gently swirl the final medium to ensure even distribution and immediately add it to your cells.
Visualizations
Experimental Workflow for Blonanserin Application
Caption: Workflow for preparing and applying Blonanserin to prevent precipitation.
Troubleshooting Logic for Blonanserin Precipitation
Caption: Decision tree for troubleshooting Blonanserin precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Blonanserin = 98 HPLC 132810-10-7 [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. jocpr.com [jocpr.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. gen.biz [gen.biz]
- 9. usbio.net [usbio.net]
- 10. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Blonanserin Transdermal Patch Formulation
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist you in optimizing your Blonanserin transdermal patch formulation for consistent and effective drug delivery.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and testing of Blonanserin transdermal patches.
Q1: What are the primary challenges in developing a Blonanserin transdermal patch?
A1: The development of a Blonanserin transdermal patch primarily involves overcoming three main technical hurdles:
-
Skin Permeability: Blonanserin, like many drugs, has difficulty penetrating the stratum corneum, the outermost layer of the skin. Achieving a therapeutic flux often requires the use of penetration enhancers.[1]
-
Skin Irritation: The use of chemical penetration enhancers and the occlusive nature of the patch can lead to skin irritation, erythema, and pruritus.[1] Formulation components must be carefully selected to minimize these effects.
-
Adhesion: The patch must adhere securely to the skin for the intended duration of application (e.g., 24 hours) to ensure consistent drug delivery. Poor adhesion can result from improper formulation or environmental factors.[1]
Q2: Which polymers are commonly used for Blonanserin transdermal patches, and how do they affect drug release?
A2: Several polymers have been investigated for Blonanserin transdermal patches, including natural polymers like Xanthan Gum and synthetic polymers such as Hydroxypropyl Methylcellulose (HPMC) and Eudragit series.[2][3] The choice of polymer significantly impacts the drug release profile. For instance, hydrophilic polymers like HPMC tend to allow for a faster release rate, while more hydrophobic or matrix-forming polymers can provide a more sustained release. The ratio of different polymers can also be adjusted to achieve the desired release kinetics.
Q3: What is the role of a plasticizer in a Blonanserin transdermal patch formulation?
A3: Plasticizers are added to the polymer matrix to increase its flexibility and workability. This is crucial for ensuring the patch is comfortable to wear and conforms well to the skin, which in turn affects adhesion and drug release. Common plasticizers include propylene (B89431) glycol and glycerin.[2][4] The type and concentration of the plasticizer can influence the patch's adhesive properties and the drug's release rate.
Q4: Can Blonanserin crystallize in the patch, and how can this be prevented?
A4: Yes, drug crystallization is a potential issue in transdermal patches, especially in supersaturated systems designed to enhance skin permeation. Crystallization of Blonanserin within the patch matrix can significantly reduce the thermodynamic activity of the drug, leading to a decrease in its release and skin permeation. Strategies to prevent crystallization include:
-
Incorporating crystallization inhibitors into the formulation.
-
Selecting a polymer or a blend of polymers in which Blonanserin has high solubility.
-
Carefully controlling the drug concentration to avoid excessive supersaturation.
Q5: What is the mechanism of action of Blonanserin?
A5: Blonanserin is an atypical antipsychotic that exhibits its therapeutic effects through a combination of dopamine (B1211576) D2 receptor and serotonin (B10506) 5-HT2A receptor antagonism.[5] By blocking D2 receptors, it alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] Its antagonism of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and to mitigate the risk of extrapyramidal side effects.[5]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Inconsistent In Vitro Drug Release
Problem: High variability in the cumulative amount of Blonanserin released across different batches or even within the same batch of patches.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-uniform drug distribution in the polymer matrix | 1. Ensure complete and uniform dissolution of Blonanserin in the solvent during the formulation process.2. Optimize the mixing speed and duration.3. Evaluate the viscosity of the polymeric solution to ensure it allows for uniform dispersion. | Reduced batch-to-batch and intra-batch variability in drug content and release. |
| Inconsistent patch thickness | 1. Refine the solvent casting or extrusion method to ensure a uniform thickness across the entire patch.2. Implement stringent in-process controls for patch thickness. | Consistent patch thickness will lead to a more predictable drug release profile. |
| Polymer ratio variability | 1. Precisely control the weighing and mixing of different polymers if using a blend.2. Validate the polymer mixing process. | A consistent polymer matrix composition will ensure reproducible drug release kinetics. |
| Crystallization of Blonanserin | 1. Examine the patches under a microscope for crystal formation.2. Incorporate a crystallization inhibitor (e.g., PVP) into the formulation.3. Evaluate the effect of different polymers on Blonanserin solubility within the matrix. | A stable, amorphous dispersion of Blonanserin will provide consistent drug release. |
Guide 2: Poor Patch Adhesion
Problem: The transdermal patch detaches from the skin prematurely or fails to adhere properly upon application.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate adhesive selection | 1. Test different types of pressure-sensitive adhesives (PSAs) (e.g., acrylic, silicone-based).2. Evaluate the adhesive properties (tack, peel adhesion, shear strength) of different PSA formulations. | Selection of an adhesive with optimal properties for skin contact and duration of wear. |
| Incorrect plasticizer concentration | 1. Optimize the concentration of the plasticizer (e.g., propylene glycol). Too much can decrease cohesive strength, while too little can make the patch too rigid.2. Evaluate the effect of different plasticizers on adhesion. | A balanced plasticizer concentration will improve the flexibility and adhesive properties of the patch. |
| Presence of skin moisture or oils | 1. Ensure the skin application site is clean and dry before patch application.2. Instruct users to avoid applying lotions or creams to the area. | Improved initial tack and long-term adhesion of the patch. |
| Formulation incompatibility with adhesive | 1. Assess the compatibility of other formulation excipients (e.g., penetration enhancers) with the chosen adhesive. Some components can migrate to the adhesive interface and reduce tack. | A compatible formulation will maintain the integrity and performance of the adhesive layer. |
Guide 3: Low Skin Permeation of Blonanserin
Problem: The flux of Blonanserin across the skin in in vitro permeation tests (IVPT) is below the target therapeutic level.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient thermodynamic activity of the drug | 1. Increase the drug loading to achieve a supersaturated system, while monitoring for crystallization.2. Select a polymer matrix in which Blonanserin has a lower solubility to increase its escaping tendency. | A higher concentration gradient will drive increased drug permeation across the skin. |
| Ineffective penetration enhancer | 1. Screen a variety of penetration enhancers from different classes (e.g., fatty acids, terpenes, sulfoxides).2. Optimize the concentration of the selected penetration enhancer.[1] | Identification of an effective and non-irritating penetration enhancer will significantly increase drug flux. |
| High barrier function of the skin model | 1. Ensure the integrity of the excised skin used in the Franz diffusion cell is not compromised.2. Consider using skin from a different anatomical location or a different animal model if results are consistently low and not reflective of expected in vivo performance. | A reliable and appropriate skin model will provide more accurate permeation data. |
| Issues with the receptor medium in the Franz cell | 1. Ensure the receptor medium has adequate solubility for Blonanserin to maintain sink conditions.2. The pH of the receptor medium should be controlled to ensure the drug remains in a more permeable, unionized state if applicable. | Proper sink conditions are crucial for accurately measuring the maximum potential flux of the drug. |
III. Experimental Protocols
Protocol 1: In Vitro Drug Release Study
This protocol outlines a typical procedure for evaluating the in vitro release of Blonanserin from a transdermal patch using a paddle over disk apparatus (USP Apparatus 5).
-
Preparation of Release Medium: Prepare a phosphate (B84403) buffer solution (pH 7.4) to simulate physiological pH. De-gas the medium before use.
-
Apparatus Setup:
-
Assemble the paddle over disk apparatus.
-
Fill the vessels with a specified volume of the release medium (e.g., 900 mL).
-
Set the temperature of the water bath to maintain the medium at 32 ± 0.5 °C.
-
Set the paddle rotation speed (e.g., 50 rpm).
-
-
Sample Preparation:
-
Cut the Blonanserin transdermal patch into a specific size (e.g., 2.5 cm x 2.5 cm).
-
Place the patch on a disk assembly with the release surface facing up.
-
-
Release Study:
-
Place the disk assembly at the bottom of the vessel.
-
Start the paddle rotation.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium.
-
-
Sample Analysis:
-
Filter the collected samples.
-
Analyze the concentration of Blonanserin in the samples using a validated analytical method, such as HPLC-UV or HPLC-MS/MS.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of Blonanserin released at each time point.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 2: In Vitro Skin Permeation Study (Franz Diffusion Cell)
This protocol describes the use of a Franz diffusion cell to assess the permeation of Blonanserin through an excised skin membrane.
-
Skin Preparation:
-
Use excised human or animal skin (e.g., porcine or rat skin).
-
Carefully remove subcutaneous fat and dermis to a desired thickness.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate buffer with a co-solvent to ensure sink conditions for Blonanserin). Ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor compartment at 32 ± 1 °C using a circulating water bath.
-
Equilibrate the skin on the Franz cell for a period before applying the patch.
-
-
Permeation Study:
-
Cut the Blonanserin patch to the size of the diffusion area of the Franz cell.
-
Apply the patch to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 2, 4, 6, 8, 12, and 24 hours), collect a sample from the receptor compartment.
-
Replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the concentration of Blonanserin in the collected samples using a validated and sensitive analytical method (e.g., HPLC-MS/MS).
-
-
Data Analysis:
-
Calculate the cumulative amount of Blonanserin permeated per unit area (μg/cm²).
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Protocol 3: Adhesion Performance Testing
This protocol outlines standard methods for evaluating the adhesive properties of a Blonanserin transdermal patch.
-
Tack Test (Probe Tack Test):
-
This test measures the initial adhesion or "tack" of the patch.
-
A probe of a specified material and size is brought into contact with the adhesive surface of the patch for a defined period and under a specific pressure.
-
The force required to pull the probe away from the adhesive is measured. A higher force indicates greater tack.
-
-
Peel Adhesion Test (180° Peel):
-
This test measures the force required to remove the patch from a standard surface (e.g., stainless steel) or a skin-like substrate.
-
A strip of the patch is applied to the test surface.
-
After a specified dwell time, one end of the patch is peeled back at a 180° angle at a constant speed.
-
The force required to peel the patch is recorded.
-
-
Shear Adhesion Test (Holding Power):
-
This test evaluates the cohesive strength of the adhesive and its ability to resist shear forces.
-
A defined area of the patch is applied to a standard test panel.
-
A weight is attached to the free end of the patch, and the panel is mounted vertically.
-
The time it takes for the patch to shear off the panel is measured.
-
IV. Data Presentation
The following tables present illustrative data to demonstrate how different formulation variables can impact the performance of a Blonanserin transdermal patch.
Table 1: Effect of Polymer Type on In Vitro Release of Blonanserin
| Formulation Code | Polymer(s) | Cumulative Release at 8h (%) | Cumulative Release at 24h (%) |
| BLN-HPMC | HPMC K100M | 65.2 ± 4.1 | 92.5 ± 5.3 |
| BLN-XG | Xanthan Gum | 45.8 ± 3.5 | 78.9 ± 4.8 |
| BLN-EUD | Eudragit RL100 | 55.1 ± 3.9 | 85.3 ± 5.1 |
| BLN-HPMC-EUD | HPMC:Eudragit (1:1) | 60.5 ± 4.0 | 89.1 ± 5.0 |
Table 2: Influence of Plasticizer on Adhesion Properties
| Formulation Code | Plasticizer (5% w/w) | Tack Force (g) | Peel Adhesion (g/cm) | Shear Adhesion (min) |
| BLN-PG | Propylene Glycol | 450 ± 35 | 35 ± 3 | > 1440 |
| BLN-GLY | Glycerin | 380 ± 30 | 28 ± 2 | 1250 ± 98 |
| BLN-None | None | 250 ± 25 | 15 ± 2 | 850 ± 75 |
Table 3: Impact of Penetration Enhancer on Blonanserin Skin Flux
| Formulation Code | Penetration Enhancer (3% w/w) | Steady-State Flux (Jss) (μg/cm²/h) | Enhancement Ratio* |
| BLN-Control | None | 0.8 ± 0.1 | 1.0 |
| BLN-OA | Oleic Acid | 3.2 ± 0.4 | 4.0 |
| BLN-PG | Propylene Glycol | 1.5 ± 0.2 | 1.9 |
| BLN-TER | Terpene Blend | 4.5 ± 0.5 | 5.6 |
*Enhancement Ratio = Jss with enhancer / Jss of control
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Blonanserin's dual antagonism of D2 and 5-HT2A receptors.
Caption: Workflow for Blonanserin patch development and testing.
Caption: Logical flow for troubleshooting Blonanserin patch issues.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Formulation and Evaluation of Transdermal Patch of Blonanserin | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Evaluation of Blonanserin Transdermal Patch: Population Analysis and Simulation of Plasma Concentration and Dopamine D2 Receptor Occupancy in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Blonanserin and Risperidone: A Comparative Analysis for the Treatment of Negative Symptoms in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of blonanserin (B195606) and risperidone (B510), two second-generation antipsychotics, with a specific focus on their efficacy in mitigating the negative symptoms of schizophrenia. This document synthesizes data from randomized controlled trials and meta-analyses to offer a comprehensive overview for research and development purposes.
Efficacy in Managing Negative Symptoms
Multiple clinical studies have compared the efficacy of blonanserin and risperidone in treating the symptoms of schizophrenia, often using the Positive and Negative Syndrome Scale (PANSS) as a primary measure. The PANSS is a 30-item scale evaluating the severity of positive, negative, and general psychopathology symptoms, with each item rated on a 7-point scale.[1][2] The negative symptom subscale of the PANSS includes items such as blunted affect, emotional withdrawal, poor rapport, and lack of spontaneity.[1][2][3]
A systematic review and meta-analysis of eight randomized controlled trials with a total of 1386 participants found no statistically significant difference between blonanserin and risperidone in the improvement of PANSS total scores or the negative symptom subscale scores.[4][5] Another meta-analysis also concluded that the efficacy of blonanserin is similar to that of risperidone.[6]
While the overall consensus points to comparable efficacy, individual studies provide more granular data. A post hoc analysis of a large, 8-week, double-blind, randomized controlled trial in Japanese patients concluded that blonanserin demonstrated similar efficacy to risperidone in improving both positive and negative symptoms.[7] Similarly, a study in Chinese patients found blonanserin to be as effective as risperidone.[8]
It is important to note that while blonanserin has shown superiority over first-generation antipsychotics like haloperidol (B65202) in improving negative symptoms, its advantage over another second-generation antipsychotic like risperidone is not as clearly established.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from key comparative studies.
Table 1: Comparison of PANSS Negative Subscale Score Changes
| Study | Treatment Group | N | Baseline Mean (SD) | End of Study Mean (SD) | Mean Change (SD) | p-value (vs. Risperidone) |
| Miura et al. (Post Hoc Analysis) | Blonanserin | 156 | Not Reported | Not Reported | Not Reported | No major difference |
| Risperidone | 145 | Not Reported | Not Reported | Not Reported | ||
| Li et al. (2023 Meta-Analysis) | Blonanserin | 858 (in 5 trials) | Not Reported | Not Reported | Not Reported | > 0.05 |
| Risperidone | Not Reported | Not Reported | Not Reported | |||
| Chinese Patient Study | Blonanserin | 128 | Not Reported | Not Reported | -30.59 (Total PANSS) | Not significant (for total PANSS) |
| Risperidone | 133 | Not Reported | Not Reported | -33.56 (Total PANSS) |
Note: Specific mean and standard deviation for the PANSS negative subscale were not consistently reported across all publications.
Experimental Protocols
The methodologies of the cited studies share common features typical of clinical trials for antipsychotic medications.
Representative Experimental Workflow
Caption: A typical experimental workflow for a randomized, double-blind, comparative trial.
Key Methodological Components:
-
Patient Population: Adult patients (typically 18-65 years) with a diagnosis of schizophrenia according to DSM-IV or DSM-5 criteria.[8] Patients usually present with a PANSS total score of ≥70 at baseline.[8]
-
Study Design: The majority of studies are randomized, double-blind, active-controlled trials with a duration of 8 weeks.[7][8]
-
Dosing: Blonanserin is typically administered at a dose of 8-24 mg/day, while risperidone is administered at 2-6 mg/day.[7][8] Doses are often titrated gradually.[8]
-
Outcome Measures: The primary efficacy outcome is usually the change in the PANSS total score from baseline to the end of the study. Secondary outcomes include changes in the PANSS subscales (positive, negative, and general psychopathology), the Clinical Global Impression (CGI) scale, and safety and tolerability assessments.[7]
-
Statistical Analysis: Intention-to-treat (ITT) analysis is commonly used, with methods like the last observation carried forward (LOCF) to handle missing data.[8]
Signaling Pathways and Mechanism of Action
Both blonanserin and risperidone are atypical antipsychotics that act on dopamine (B1211576) and serotonin (B10506) receptors.[11][12][13] Their therapeutic effects on the negative symptoms of schizophrenia are thought to be mediated by their interaction with D2 and 5-HT2A receptors in the brain.[11][14][15]
Negative symptoms are hypothesized to be associated with reduced dopaminergic activity in the mesocortical pathway.[13] Blockade of 5-HT2A receptors by atypical antipsychotics is thought to increase dopamine release in this pathway, thereby potentially alleviating negative symptoms.[14]
Caption: Receptor binding profiles of blonanserin and risperidone and their putative downstream effects.
Blonanserin has a high affinity for dopamine D2 and D3 receptors and serotonin 5-HT2A receptors.[16][17] It has a low affinity for other receptors like adrenergic, muscarinic, and histamine (B1213489) receptors, which may contribute to its tolerability profile.[16] The antagonism of D3 receptors by blonanserin is also hypothesized to contribute to its effects on negative and cognitive symptoms.[17]
Risperidone is also a D2 and 5-HT2A receptor antagonist.[13][14] It has a higher affinity for 5-HT2A receptors compared to D2 receptors.[14] Risperidone also has antagonist activity at alpha-1, alpha-2, and H1 receptors, which can contribute to some of its side effects.[13]
Safety and Tolerability
While efficacy in treating negative symptoms appears comparable, the safety and tolerability profiles of blonanserin and risperidone show some differences.
Table 2: Comparison of Key Adverse Events
| Adverse Event | Blonanserin | Risperidone | Key Findings from Comparative Studies |
| Extrapyramidal Symptoms (EPS) | Higher incidence | Lower incidence | Blonanserin is associated with a higher incidence of EPS, such as akathisia.[7][8] |
| Hyperprolactinemia | Lower incidence | Higher incidence | Risperidone is associated with a higher incidence of elevated prolactin levels.[7][8] |
| Weight Gain | Lower incidence | Higher incidence | Risperidone is associated with a higher incidence of weight gain.[7][8] |
| Orthostatic Hypotension | Lower incidence | Higher incidence | Blonanserin is associated with a lower risk of orthostatic hypotension.[7] |
A meta-analysis found that compared to risperidone, blonanserin was associated with a lower incidence of serum prolactin increase and weight gain, but a higher incidence of extrapyramidal symptoms.[6] These differences in side effect profiles are important considerations in clinical practice and for future drug development.
Conclusion
Based on the available evidence, blonanserin and risperidone demonstrate comparable efficacy in improving the negative symptoms of schizophrenia as measured by the PANSS negative subscale. The choice between these two agents may therefore be guided by their differing safety and tolerability profiles. Blonanserin may be a favorable option for patients concerned about hyperprolactinemia and weight gain, while risperidone may be preferred for patients at a higher risk for extrapyramidal symptoms. Further head-to-head clinical trials with a primary outcome focused specifically on negative symptoms are warranted to delineate more subtle differences in efficacy.
References
- 1. The PANSS and other scales [panss.org]
- 2. shmsafety.com [shmsafety.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of blonanserin versus risperidone in the treatment of schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of blonanserin versus risperidone in the treatment of schizophrenia: a systematic review and meta-analysis of randomized controlled trials | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. Blonanserin vs risperidone in Japanese patients with schizophrenia: A post hoc analysis of a phase 3, 8-week, multicenter, double-blind, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of the efficacy and safety between blonanserin and risperidone for the treatment of schizophrenia in Chinese patients: A double-blind, parallel-group multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 10. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 12. nbinno.com [nbinno.com]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is Blonanserin used for? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Unveiling the Side Effects: Extrapyramidal Symptoms Caused by Blonanserin - Academic Bulletin of Mental Health [mentalhealthbulletin.org]
A Preclinical Head-to-Head: Unpacking the Efficacies of Blonanserin and Olanzapine
For Immediate Release
In the landscape of antipsychotic drug development, a nuanced understanding of preclinical efficacy is paramount for informing clinical potential. This guide provides a comparative analysis of Blonanserin (B195606), a newer atypical antipsychotic, and Olanzapine (B1677200), a widely prescribed second-generation agent. By examining their performance in established preclinical models, we offer researchers, scientists, and drug development professionals a data-driven resource to delineate their distinct pharmacological profiles.
At a Glance: Key Preclinical Differentiators
Blonanserin distinguishes itself with a higher affinity for dopamine (B1211576) D2 and D3 receptors compared to serotonin (B10506) 5-HT2A receptors, a characteristic that sets it apart from many other atypical antipsychotics, including Olanzapine. Notably, preclinical in vivo studies suggest that Blonanserin achieves significant dopamine D3 receptor occupancy at therapeutically relevant doses, a feature not as prominently observed with Olanzapine. This differential D3 receptor engagement may underlie some of the observed differences in their effects on negative and cognitive symptoms in animal models.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of the receptor binding profiles and in vivo receptor occupancy of Blonanserin and Olanzapine.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Blonanserin (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D2 | 0.142[1], 0.284[2] | 12.8[3] |
| Dopamine D3 | 0.494[2] | 1.2 |
| Serotonin 5-HT2A | 0.812[1] | 7.3 |
| Serotonin 5-HT2C | 26.4 | 102 |
| Histamine H1 | 765 | 30 |
| Muscarinic M1 | 100 | - |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative In Vivo Receptor Occupancy
| Parameter | Blonanserin | Olanzapine | Study Animal |
| Dopamine D2 Receptor Occupancy | |||
| ED50 (mg/kg, p.o.) for Methamphetamine-induced Hyperactivity Inhibition | 0.66[4] | 3.56[4] | Rat |
| Estimated Occupancy at ED50 | 91.5%[4] | 80.9%[4] | Rat |
| ID50 (mg/kg, IP) | - | 0.6[5] | Rat |
| EC50 (ng/mL) in healthy humans | 0.39[2] | - | Human |
| Dopamine D3 Receptor Occupancy | |||
| Estimated Occupancy at ED50 for Methamphetamine-induced Hyperactivity Inhibition | 76.8%[4] | Not determined (low)[4] | Rat |
| ID50 (mg/kg, IP) | - | 1.2[5] | Rat |
| EC50 (ng/mL) in healthy humans | 0.40[2] | Not occupied[6] | Human |
| Serotonin 5-HT2A Receptor Occupancy | |||
| ID50 (mg/kg, IP) | - | 0.15[5] | Rat |
Experimental Protocols: Methodological Insights
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of preclinical findings. Below are the protocols for key experiments cited in this guide.
Receptor Binding Affinity Assays
Objective: To determine the in vitro binding affinity (Ki) of Blonanserin and Olanzapine for various neurotransmitter receptors.
Methodology:
-
Tissue Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., D2, D3, 5-HT2A) are prepared.
-
Radioligand Binding: A specific radioligand for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (Blonanserin or Olanzapine).
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
In Vivo Receptor Occupancy Studies
Objective: To determine the in vivo occupancy of dopamine D2 and D3 receptors by Blonanserin and Olanzapine at behaviorally effective doses.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.[7]
-
Drug Administration: Animals are administered various doses of Blonanserin, Olanzapine, or vehicle orally (p.o.) or intraperitoneally (i.p.).[4][5]
-
Radiotracer Injection: At a specified time after drug administration, a radiotracer with high affinity for the target receptors (e.g., [3H]-(+)-PHNO for D2/D3) is injected intravenously.
-
Brain Tissue Analysis: After a set period to allow for tracer distribution and binding, the animals are euthanized, and their brains are rapidly removed and dissected. The radioactivity in specific brain regions rich in the target receptors (e.g., striatum for D2, cerebellum for D3) is measured.
-
Data Analysis: The percentage of receptor occupancy is calculated by comparing the specific binding of the radiotracer in drug-treated animals to that in vehicle-treated animals. The dose that produces 50% occupancy (ID50 or ED50) is then determined.[4][5]
Phencyclidine (PCP)-Induced Social Deficit Model
Objective: To evaluate the efficacy of Blonanserin and Olanzapine in reversing negative symptom-like behavior (social withdrawal) in an animal model of schizophrenia.
Methodology:
-
Animal Model: Male ddY mice are used.
-
PCP Administration: Mice receive subcutaneous (s.c.) injections of PCP (10 mg/kg/day) or saline for 14 consecutive days to induce a chronic schizophrenia-like state.[8]
-
Drug Treatment: Following the PCP regimen, mice are administered Blonanserin, Olanzapine, or vehicle.
-
Social Interaction Test: The test is conducted in a novel, neutral environment. A test mouse is placed in an arena with an unfamiliar mouse. The duration of social behaviors (e.g., sniffing, following, grooming) is recorded over a set period.
-
Data Analysis: The total time spent in social interaction is compared between the different treatment groups. A significant increase in social interaction time in the drug-treated PCP mice compared to the vehicle-treated PCP mice indicates efficacy.[8] In one study, Blonanserin, but not Olanzapine or haloperidol (B65202), significantly ameliorated the PCP-induced social deficit.[8]
Conditioned Avoidance Response (CAR) Model
Objective: To assess the antipsychotic-like activity of Blonanserin and Olanzapine. This model has high predictive validity for clinical antipsychotic efficacy.[7][9]
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door is used. The floor of each compartment can deliver a mild electric footshock.
-
Training: A conditioned stimulus (CS), such as a light or tone, is presented for a short period, followed by an unconditioned stimulus (US), the footshock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal fails to move during the CS, it can escape the shock by moving to the other compartment after the shock has started (escape response).
-
Drug Testing: Once the animals are trained to a stable level of avoidance, they are treated with Blonanserin, Olanzapine, or vehicle before the test session.
-
Data Collection: The number of avoidance responses, escape responses, and failures to respond are recorded.
-
Data Analysis: A selective suppression of the conditioned avoidance response without a significant effect on the escape response is indicative of antipsychotic-like activity.[9] Both Olanzapine and other antipsychotics have been shown to disrupt conditioned avoidance responding.[7][10]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the preclinical comparison of Blonanserin and Olanzapine.
Caption: Receptor binding profiles of Blonanserin and Olanzapine.
References
- 1. Switching Antipsychotics to Blonanserin in Patients with Schizophrenia: An Open-label, Prospective, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Dopamine D3 and D2 Receptor Occupancies by a Single Dose of Blonanserin in Healthy Subjects: A Positron Emission Tomography Study With [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. researchgate.net [researchgate.net]
- 5. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of dopamine D3 receptor occupancy by blonanserin using [11C]-(+)-PHNO in schizophrenia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contextual and behavioral control of antipsychotic sensitization induced by haloperidol and olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blonanserin ameliorates social deficit through dopamine-D3 receptor antagonism in mice administered phencyclidine as an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 10. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antipsychotic Effects of Blonanserin in Non-Human Primates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antipsychotic effects of Blonanserin in non-human primates with other established antipsychotic agents. The information is supported by experimental data from preclinical studies, offering insights into its efficacy and mechanism of action in a translationally relevant animal model.
Executive Summary
Blonanserin is an atypical antipsychotic agent characterized by its potent antagonism of dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT2A receptors.[1][2] Preclinical studies in non-human primates, specifically common marmosets, have demonstrated its potential to ameliorate cognitive deficits, a key challenge in the treatment of schizophrenia. While direct comparative efficacy data against other antipsychotics in non-human primates remains limited in publicly available literature, this guide synthesizes the existing evidence to provide a framework for its evaluation.
Comparative Efficacy in Non-Human Primates
A pivotal study in common marmosets investigated the effects of Blonanserin on executive function using an object retrieval with detour (ORD) task. This task assesses an animal's ability to inhibit a prepotent response and execute a more complex, goal-directed action, a measure of cognitive flexibility often impaired in schizophrenia.
Key Findings:
-
Blonanserin, at a dose of 0.1 mg/kg, successfully reversed the decrease in success rate in the ORD task induced by both the dopamine D3 receptor-preferring agonist (+)-PD-128907 and the NMDA receptor antagonist ketamine.
-
The cognitive deficits were induced in the difficult trials of the task, suggesting that Blonanserin is effective in ameliorating executive dysfunction under high cognitive load.
While this study did not directly compare Blonanserin to other antipsychotics, it provides crucial validation of its pro-cognitive effects in a primate model. The reversal of ketamine-induced deficits is particularly significant, as ketamine is widely used to model schizophrenia-like cognitive impairment in both animals and humans.[3][4]
Data Presentation
Table 1: Effect of Blonanserin on Executive Function in Common Marmosets
| Treatment Group | Task Condition | Outcome Measure | Result |
| (+)-PD-128907 (1 mg/kg) | Difficult Trial | Success Rate | Decreased |
| Blonanserin (0.1 mg/kg) + (+)-PD-128907 | Difficult Trial | Success Rate | Reversed the decrease |
| Ketamine (sub-anesthetic dose) | Difficult Trial | Success Rate | Decreased |
| Blonanserin (0.1 mg/kg) + Ketamine | Difficult Trial | Success Rate | Reversed the decrease |
Data synthesized from a study on the effects of Blonanserin in common marmosets.
Experimental Protocols
Object Retrieval with Detour (ORD) Task in Common Marmosets
This task is designed to assess executive function and behavioral flexibility in non-human primates.
Apparatus:
-
A transparent box with an open front and a small opening on one side.
-
A food reward is placed inside the box, visible to the marmoset but not directly accessible from the front.
Procedure:
-
Habituation: The marmoset is familiarized with the testing environment and the apparatus.
-
Easy Trials: The food reward is placed in a location that is easily accessible through the side opening.
-
Difficult Trials: The food reward is placed in a position where the marmoset must inhibit the prepotent response of reaching directly towards the visible reward and instead detour its reach through the side opening.
-
Drug Administration: Blonanserin, vehicle, or a challenging agent (e.g., (+)-PD-128907 or ketamine) is administered prior to the testing session.
-
Data Collection: The success rate (percentage of successful retrievals) and latency to retrieve the reward are recorded.
Signaling Pathways and Experimental Workflows
Blonanserin's Mechanism of Action
Blonanserin exerts its antipsychotic effects primarily through the blockade of dopamine D2/D3 and serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.[1][2] The high affinity for D3 receptors may be particularly relevant to its pro-cognitive effects.[5][6]
Blonanserin's primary mechanism of action.
Experimental Workflow for Evaluating Blonanserin in a Non-Human Primate Model of Cognitive Impairment
The following diagram outlines a typical experimental workflow for assessing the efficacy of Blonanserin in a non-human primate model of schizophrenia-related cognitive deficits.
References
- 1. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 2. Atypical antipsychotic properties of blonanserin, a novel dopamine D2 and 5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketamine disrupts gaze patterns during face viewing in the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketamine anesthesia during the first week of life can cause long-lasting cognitive deficits in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D3 receptor antagonism contributes to blonanserin-induced cortical dopamine and acetylcholine efflux and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Blonanserin and Haloperidol on Dopamine and Serotonin Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Blonanserin and Haloperidol, focusing on their occupancy of dopamine (B1211576) and serotonin (B10506) receptors. The information is supported by experimental data from Positron Emission Tomography (PET) studies and in-vitro binding assays.
Executive Summary
Blonanserin, an atypical antipsychotic, and Haloperidol, a typical antipsychotic, both exert their therapeutic effects primarily through antagonism of the dopamine D2 receptor. However, their broader receptor binding profiles, particularly concerning the serotonin 5-HT2A and dopamine D3 receptors, differentiate their pharmacological actions and potential side-effect profiles. PET imaging studies have provided valuable in-vivo data on the dose-dependent occupancy of these receptors, offering insights into their mechanisms of action at clinically relevant doses. While direct head-to-head PET imaging studies in the same patient cohort are limited, a comparative analysis of data from separate studies provides a clear picture of their distinct receptor interaction profiles.
Quantitative Data Presentation
Dopamine D2 Receptor Occupancy
The following table summarizes the striatal dopamine D2 receptor occupancy data for Blonanserin and Haloperidol as measured by PET imaging with the radioligand [¹¹C]raclopride.
| Drug | Dose | Mean D2 Receptor Occupancy (%) | Patient Population | Reference |
| Blonanserin | 8 mg/day | 60.8 (± 3.0) | Schizophrenia Patients | [1] |
| 16 mg/day | 73.4 (± 4.9) | Schizophrenia Patients | [1] | |
| 24 mg/day | 79.7 (± 2.3) | Schizophrenia Patients | [1] | |
| Haloperidol | 2 mg/day | 53 - 74 | Schizophrenia Patients | |
| 1.0 - 2.5 mg/day | 38 - 87 | First-Episode Schizophrenia | ||
| 30-50 mg (decanoate) | 73 (1 week post-injection) | Schizophrenia Outpatients | ||
| 30-50 mg (decanoate) | 52 (4 weeks post-injection) | Schizophrenia Outpatients |
Dopamine D3 Receptor Occupancy
Blonanserin has a notable affinity for the D3 receptor, which is comparable to its D2 affinity. PET studies using the D2/D3 radioligand [¹¹C]-(+)-PHNO have quantified this occupancy. Haloperidol's D3 occupancy in humans has been less extensively studied with PET.
| Drug | Dose | Brain Region | Mean D3 Receptor Occupancy (%) | Patient Population | Reference |
| Blonanserin | 12 mg (single dose) | Globus Pallidus | 75.7 (± 8.6) | Healthy Volunteers | [2] |
| 12 mg (single dose) | Substantia Nigra | 72.4 (± 11.0) | Healthy Volunteers | [2] | |
| 12.8 (± 5.6) mg/day | Globus Pallidus | 48.9 (± 12.4) | Schizophrenia Patients | [3] | |
| 12.8 (± 5.6) mg/day | Substantia Nigra | 34.0 (± 20.6) | Schizophrenia Patients | [3] |
Serotonin 5-HT2A Receptor Affinity
| Drug | 5-HT2A Receptor Ki (nM) | Reference |
| Blonanserin | 0.64 | [2] |
| Haloperidol | ~20-50 |
Note: Ki values can vary between different studies and experimental conditions.
Experimental Protocols
PET Imaging for Dopamine Receptor Occupancy
A typical experimental workflow for determining dopamine receptor occupancy using PET is outlined below.
1. Subject Selection:
-
Participants are recruited based on the study's inclusion and exclusion criteria (e.g., diagnosis of schizophrenia, healthy volunteers).
-
Informed consent is obtained from all participants.
2. Drug Administration:
-
For acute dosing studies, a single dose of the drug (e.g., Blonanserin 12 mg) is administered.
-
For chronic dosing studies, patients are stabilized on a fixed daily dose of the medication (e.g., Blonanserin 8, 16, or 24 mg/day; Haloperidol 2 mg/day) for a specified period (e.g., at least 4 weeks)[1].
3. Radioligand Administration and PET Scanning:
-
A baseline PET scan is often performed before drug administration.
-
Following drug administration (at a time point determined by the drug's pharmacokinetics), a second PET scan is conducted.
-
A radioligand selective for the receptor of interest is injected intravenously as a bolus. Common radioligands include:
-
[¹¹C]raclopride: For dopamine D2 receptors in the striatum.
-
[¹¹C]-(+)-PHNO: For both dopamine D2 and D3 receptors.
-
[¹¹C]FLB 457: For extrastriatal dopamine D2 receptors.
-
-
Dynamic PET data is acquired over a specific duration (e.g., 90 minutes).
4. Data Analysis:
-
The PET data is used to calculate the binding potential (BPND) of the radioligand in specific brain regions.
-
Receptor occupancy is calculated as the percentage reduction in BPND after drug administration compared to the baseline (drug-free) state. The formula is:
-
Occupancy (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] * 100
-
Mandatory Visualization
Caption: Workflow of a typical receptor occupancy PET study.
Caption: Antagonistic action on dopamine and serotonin receptors.
Discussion and Interpretation
The compiled data reveals a clear distinction in the receptor occupancy profiles of Blonanserin and Haloperidol.
Dopamine D2 Receptor: Both drugs achieve significant D2 receptor occupancy, which is considered the primary mechanism for their antipsychotic efficacy. The therapeutic window for D2 receptor occupancy is generally accepted to be between 65% and 80% to achieve an antipsychotic effect while minimizing extrapyramidal symptoms (EPS). The data indicates that both Blonanserin and Haloperidol can achieve this therapeutic range at clinically relevant doses.
Dopamine D3 Receptor: Blonanserin demonstrates substantial occupancy of the D3 receptor, at levels comparable to its D2 occupancy[2][3]. Antagonism of the D3 receptor is hypothesized to contribute to pro-cognitive effects and potentially a lower incidence of EPS. This high D3 receptor occupancy is a key differentiator of Blonanserin from many other antipsychotics, including Haloperidol.
Serotonin 5-HT2A Receptor: Blonanserin exhibits a high affinity for the 5-HT2A receptor, a characteristic shared with other atypical antipsychotics. This property is thought to contribute to a lower risk of EPS and potential benefits for negative symptoms and cognitive function. In contrast, Haloperidol has a significantly lower affinity for the 5-HT2A receptor. This difference in 5-HT2A receptor binding is a fundamental distinction between typical and atypical antipsychotics and likely underlies some of the differences in their side-effect profiles. The lack of direct in-vivo 5-HT2A PET data for both drugs in a comparative setting is a limitation, and the interpretation relies on in-vitro affinity data.
Conclusion
Blonanserin and Haloperidol, while both potent D2 receptor antagonists, exhibit distinct receptor occupancy profiles. Blonanserin's significant and comparable occupancy of both D2 and D3 receptors, coupled with its high affinity for 5-HT2A receptors, aligns with its classification as an atypical antipsychotic. This profile may contribute to a broader spectrum of efficacy, particularly concerning negative and cognitive symptoms, and a more favorable side-effect profile compared to Haloperidol. Haloperidol's action is more selective for the D2 receptor, which, while effective for positive symptoms, is also associated with a higher propensity for extrapyramidal side effects due to the lower 5-HT2A receptor blockade. These findings, derived from in-vivo PET imaging and in-vitro binding studies, provide a neurobiological basis for the clinical differences observed between these two antipsychotic agents. Further direct comparative PET studies, particularly for 5-HT2A receptor occupancy, would be valuable to confirm and extend these findings.
References
- 1. Striatal and extrastriatal dopamine D2 receptor occupancy by a novel antipsychotic, blonanserin: a PET study with [11C]raclopride and [11C]FLB 457 in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Dopamine D3 and D2 Receptor Occupancies by a Single Dose of Blonanserin in Healthy Subjects: A Positron Emission Tomography Study With [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
A Cross-Study Comparison of Blonanserin's Metabolic Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic side effect profile of Blonanserin (B195606), a second-generation antipsychotic, with other commonly prescribed atypical antipsychotics. The information is compiled from a comprehensive review of randomized controlled trials and systematic meta-analyses, offering supporting experimental data and detailed methodologies to inform research and drug development efforts.
Introduction to Blonanserin's Pharmacological Profile
Blonanserin is an atypical antipsychotic characterized by its unique receptor binding profile. It acts as a potent antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Notably, Blonanserin exhibits low affinity for histamine (B1213489) H1 and serotonin 5-HT2C receptors, a characteristic that is hypothesized to contribute to its generally favorable metabolic profile, particularly concerning weight gain.[1][2] Understanding this profile is crucial for contextualizing its metabolic side effects in comparison to other agents that have more significant interactions with these receptors.
Comparative Analysis of Metabolic Side Effects
The following tables summarize the quantitative data on the metabolic side effects of Blonanserin compared to other atypical antipsychotics, including risperidone (B510), olanzapine (B1677200), aripiprazole (B633), and quetiapine (B1663577). Data is extracted from head-to-head clinical trials and comprehensive meta-analyses.
Weight Gain
Table 1: Comparison of Antipsychotic-Induced Weight Gain (Mean Change in kg)
| Antipsychotic | Blonanserin | Risperidone | Olanzapine | Aripiprazole | Quetiapine |
| Mean Weight Gain (kg) | +0.8 to +3.46 | +1.66 to +5.6 | +4.5 to +7.5 | No significant change | +0.58 to +3.19 |
| Study Duration | 8-24 weeks | 8-12 weeks | 6-12 weeks | 24 weeks | 6-52 weeks |
| Citations | [3][4][5] | [3][6] | [6][7] | [4] | [8][9] |
Note: Weight gain can vary significantly based on study duration, patient population, and dosage.
A systematic review and meta-analysis of four randomized controlled trials found that Blonanserin produced less weight gain compared to risperidone (weighted mean difference = -0.86 kg).[2][10] In a 24-week trial comparing Blonanserin to aripiprazole, no significant difference in weight change was observed between the two groups.[4] In contrast, studies involving olanzapine consistently show a higher propensity for significant weight gain.[6][7] Data for quetiapine from a meta-analysis of eight studies showed a mean weight gain of 0.58 kg at low doses.[8]
Glucose Metabolism
Table 2: Comparison of Effects on Glucose Metabolism
| Antipsychotic | Effect on Fasting Glucose |
| Blonanserin | No significant change reported in comparative studies.[2][10] |
| Risperidone | No significant changes in short-term studies.[6] |
| Olanzapine | Associated with significantly increased glucose levels compared to placebo and some other atypicals.[11] |
| Aripiprazole | Generally considered to have a neutral effect on glucose metabolism.[12] |
| Quetiapine | Can lead to elevations in fasting glucose, particularly at higher doses.[13] |
In direct comparisons with risperidone and haloperidol, Blonanserin did not show any significant differences in blood glucose or HbA1c levels.[2][10] Olanzapine has been more consistently associated with adverse effects on glucose homeostasis.[11]
Lipid Metabolism
Table 3: Comparison of Effects on Lipid Profile
| Antipsychotic | Effect on Total Cholesterol | Effect on Triglycerides |
| Blonanserin | No significant changes reported in comparative studies with risperidone and haloperidol.[2][10] | No significant changes reported in comparative studies with risperidone and haloperidol.[2][10] |
| Risperidone | Significant increases in total cholesterol observed in some studies.[6] | No significant changes in some short-term studies.[6] |
| Olanzapine | Significant increases in total cholesterol and triglycerides.[6][7] | Significant increases in triglycerides.[6][7] |
| Aripiprazole | Generally considered to have a neutral effect on lipid metabolism.[12] | Generally considered to have a neutral effect on lipid metabolism.[12] |
| Quetiapine | Can lead to elevations in total cholesterol and triglycerides.[13] | Can lead to elevations in triglycerides.[13] |
A meta-analysis found no significant differences in blood lipid levels between Blonanserin and risperidone or haloperidol.[2][10] In contrast, olanzapine treatment has been associated with a significant worsening of the lipid profile.[6][7]
Experimental Protocols
This section details the methodologies of key randomized controlled trials cited in this guide to provide a framework for understanding the presented data.
Blonanserin vs. Risperidone (8-Week, Double-Blind, Randomized Controlled Trial)[3][14][15]
-
Objective: To evaluate the efficacy and safety of Blonanserin compared to risperidone in patients with schizophrenia.
-
Patient Population: 302 patients in Japan diagnosed with schizophrenia according to DSM-IV criteria.
-
Intervention: Patients were randomly assigned to receive either Blonanserin (8-24 mg/day) or risperidone (2-6 mg/day) for 8 weeks.
-
Metabolic Assessments:
-
Body weight was measured at baseline and at regular intervals throughout the study.
-
Fasting blood samples were collected at baseline and at the end of the study to measure glucose, total cholesterol, and triglycerides.
-
Prolactin levels were also assessed.
-
-
Statistical Analysis: Non-inferiority of Blonanserin to risperidone was assessed based on the change in the Positive and Negative Syndrome Scale (PANSS) total score. Metabolic parameters were compared between the two groups using appropriate statistical tests.
Blonanserin vs. Olanzapine (12-Week, Prospective, Observational, Parallel Group Study)[7]
-
Objective: To compare the efficacy, safety, and tolerability of Blonanserin and olanzapine in patients with schizophrenia.
-
Patient Population: Patients aged 18-50 with a diagnosis of schizophrenia.
-
Intervention: Patients were assigned to receive either Blonanserin or olanzapine for 12 weeks.
-
Metabolic Assessments:
-
Vital signs, including weight, were monitored at baseline and at follow-up visits at weeks 4, 8, and 12.
-
Fasting blood samples were collected to monitor lipid profiles and blood sugar levels.
-
-
Statistical Analysis: Efficacy was assessed using the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale. Safety and tolerability, including metabolic changes, were compared between the two groups.
Blonanserin vs. Aripiprazole (24-Week, Rater-Masked, Randomized Trial)[4]
-
Objective: To directly compare the efficacy and safety of Blonanserin and aripiprazole for the treatment of schizophrenia.
-
Patient Population: 44 patients with schizophrenia who had not taken any antipsychotic medication for more than 2 weeks before enrollment.
-
Intervention: Patients were randomized to receive either aripiprazole (6-30 mg/day) or Blonanserin (4-24 mg/day) for 24 weeks.
-
Metabolic Assessments:
-
Weight change was monitored as an adverse event.
-
Other adverse events, including those related to metabolism, were recorded.
-
-
Statistical Analysis: The primary outcome was the improvement in the PANSS total score at week 24. The incidence of adverse events, including weight change, was compared between the two groups.
Signaling Pathways and Metabolic Dysregulation
The metabolic side effects of atypical antipsychotics are thought to be mediated by their interactions with various neurotransmitter receptors. The following diagrams illustrate the proposed signaling pathways involved.
Antagonism of the D2 receptor by antipsychotics inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) and protein kinase A (PKA) activity. This cascade can potentially modulate insulin secretion from pancreatic β-cells.[14][15]
Inverse agonism at hypothalamic H1 receptors, a property of many atypical antipsychotics but less so for Blonanserin, leads to the activation of AMP-activated protein kinase (AMPK).[16][17] This, in turn, is associated with increased appetite and decreased energy expenditure, contributing to weight gain.[18]
Antagonism of 5-HT2A receptors modulates the phospholipase C (PLC) and protein kinase C (PKC) signaling cascade. While the direct link to metabolic side effects is complex, this pathway has been implicated in the regulation of lipid metabolism.[19][20][21][22][23]
Antagonism of hypothalamic 5-HT2C receptors, a property of some atypical antipsychotics but not significantly of Blonanserin, can lead to a reduction in the activity of pro-opiomelanocortin (POMC) neurons. This results in decreased satiety and increased food intake, contributing to weight gain.[24][25][26]
Conclusion
The available evidence from randomized controlled trials and meta-analyses suggests that Blonanserin has a relatively favorable metabolic side effect profile compared to several other atypical antipsychotics, particularly concerning weight gain. Its low affinity for histamine H1 and serotonin 5-HT2C receptors likely contributes to this advantage. However, as with all antipsychotic medications, monitoring of metabolic parameters is recommended. Further long-term, head-to-head comparative studies are warranted to more definitively establish the long-term metabolic safety of Blonanserin in diverse patient populations. This guide provides a foundation for researchers and clinicians to make informed decisions and to guide future research in this critical area of psychopharmacology.
References
- 1. Metabolic side effects in persons with schizophrenia during mid‐ to long‐term treatment with antipsychotics: a network meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Cardiometabolic Risks of Blonanserin and Perospirone in the Management of Schizophrenia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - Public Library of Science - Figshare [plos.figshare.com]
- 3. Blonanserin vs risperidone in Japanese patients with schizophrenia: A post hoc analysis of a phase 3, 8‐week, multicenter, double‐blind, randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized trial of aripiprazole vs blonanserin for the treatment of acute schizophrenia and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psychiatrist.com [psychiatrist.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Adverse Effects of Low-Dose Quetiapine: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. D2-Like Receptors Mediate Dopamine-Inhibited Insulin Secretion via Ion Channels in Rat Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. researchgate.net [researchgate.net]
- 17. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. physoc.org [physoc.org]
- 19. researchgate.net [researchgate.net]
- 20. A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: the involvement of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Profile of 5-HT2A receptor involved in signaling cascades associated to intracellular inflammation and apoptosis in hepatocytes and its role in carbon tetrachloride-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Functions of 5-HT2A receptor and its antagonists in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 5-HT2A Receptor and 5-HT Degradation Play a Crucial Role in Atherosclerosis by Modulating Macrophage Foam Cell Formation, Vascular Endothelial Cell Inflammation, and Hepatic Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Insulin signaling inhibits the 5-HT2C receptor in choroid plexus via MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Serotonin receptor 2C and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Insulin signaling inhibits the 5-HT2C receptor in choroid plexus via MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Blonanserin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of the atypical antipsychotic drug Blonanserin and its metabolites in biological matrices. The information presented is intended to assist researchers and drug development professionals in selecting and implementing the most suitable analytical method for their specific research needs, ranging from pharmacokinetic studies to routine therapeutic drug monitoring.
Introduction to Blonanserin
Blonanserin is an atypical antipsychotic agent primarily used in the treatment of schizophrenia.[1] It exhibits a high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[3][4][5] The major active metabolite is N-desethyl blonanserin, with other metabolites including N-oxide, ethylenediamine, and carboxylate forms.[6] Accurate and reliable quantification of Blonanserin and its metabolites is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and maintaining patient safety.
Metabolic Pathway of Blonanserin
The metabolic conversion of Blonanserin primarily involves N-deethylation and hydroxylation. The pathway illustrates the generation of its major active and inactive metabolites.
Caption: Metabolic pathway of Blonanserin.
Comparison of Bioanalytical Methods
The simultaneous determination of Blonanserin and its metabolites in biological fluids like plasma and urine is predominantly achieved using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. However, alternative methods such as High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection have also been developed, particularly for the analysis of the parent drug in pharmaceutical formulations.
LC-MS/MS Methods: A Head-to-Head Comparison
Several validated LC-MS/MS methods have been reported for the simultaneous quantification of Blonanserin and its metabolites. The following tables summarize and compare the key parameters of some of these methods.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 (Wen et al., 2012)[7] | Method 2 (Zhou et al., 2013)[6] | Method 3 (Unnamed)[7] |
| Matrix | Human Plasma, Urine | Human Plasma | Rat Plasma |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with ethyl acetate (B1210297) and dichloromethane | Solid-Phase Extraction (SPE) | Protein Precipitation |
| Chromatographic Column | Agilent Eclipse Plus C18 | Acquity UPLC CSH C18 | Agilent Eclipse Plus C18 (4.6 × 100 mm, 3.5 μm) |
| Mobile Phase | Acetonitrile (B52724) and 5mM ammonium (B1175870) formate (B1220265)/0.1% formic acid buffer (87:13, v/v) | Gradient elution with acetonitrile and water containing 5mM ammonium formate and 0.1% formic acid | Methanol (B129727)/water (75:25, v/v, 5mM ammonium formate) and acetonitrile with 0.1% formic acid |
| Flow Rate | Not Specified | 0.5 mL/min | 0.5 mL/min |
| Run Time | ~5.5 min | ~3.5 min | Not Specified |
Table 2: Validation Parameters
| Parameter | Method 1 (Wen et al., 2012)[7] | Method 2 (Zhou et al., 2013)[6] | Method 3 (Unnamed)[7] |
| Analytes | Blonanserin, N-desethyl blonanserin | Blonanserin, N-desethyl form, N-oxide form, Ethylenediamine form, Carboxylate form | Blonanserin, N-desethyl blonanserin |
| Linearity Range (ng/mL) | 0.01 - 2 | 0.01 - 1 | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.01 | 0.01 | Not Specified |
| Intra-day Precision (%RSD) | < 8.0% | < 15% | Not Specified |
| Inter-day Precision (%RSD) | < 8.0% | < 15% | Not Specified |
| Accuracy (%RE) | < 6.6% | 85 - 115% | Not Specified |
| Recovery | Not Specified | Consistent at two concentration levels | Not Specified |
Alternative Method: HPLC with Fluorescence Detection
An alternative to LC-MS/MS is HPLC with fluorescence detection. While specific details of a validated method for Blonanserin and its metabolites are not extensively published in readily available literature, one study mentions a validated HPLC method with fluorescence detection for their simultaneous determination.[7] The primary drawback noted for this method was a longer run time of up to 30 minutes.[7] Generally, HPLC with fluorescence detection can offer good sensitivity but may lack the specificity of mass spectrometric detection, especially in complex biological matrices.
Experimental Protocols
Generalized LC-MS/MS Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Blonanserin and its metabolites using LC-MS/MS.
Caption: Generalized workflow for LC-MS/MS bioanalysis.
Detailed Steps:
-
Sample Collection and Storage: Biological samples (plasma, urine, etc.) are collected and stored under appropriate conditions (typically -20°C or lower) to ensure analyte stability.
-
Sample Preparation: This is a critical step to remove interfering substances and concentrate the analytes. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Analytes are partitioned between the aqueous sample and an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Analytes are retained on a solid sorbent while interferences are washed away. The analytes are then eluted with a suitable solvent.
-
-
Chromatographic Separation: The prepared sample is injected into an HPLC or UPLC system. The analytes are separated on a reversed-phase column (e.g., C18) using a mobile phase typically consisting of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. Detection is usually performed in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Data Analysis: The peak areas of the analytes are measured and used to construct a calibration curve. The concentrations of the analytes in the unknown samples are then determined from this curve.
Conclusion
The choice of a bioanalytical method for Blonanserin and its metabolites depends on the specific requirements of the study. LC-MS/MS methods offer the highest sensitivity and selectivity, allowing for the simultaneous quantification of the parent drug and multiple metabolites with low limits of quantification. Among the LC-MS/MS methods, a trade-off exists between the simplicity of sample preparation (protein precipitation), the cleanliness of the extract (SPE), and the potential for matrix effects. The UPLC-MS/MS method offers a significantly shorter run time, which is advantageous for high-throughput analysis. While HPLC with fluorescence detection presents a potential alternative, its longer analysis time and potential for lower specificity may limit its application for complex pharmacokinetic studies in biological matrices. Researchers should carefully consider the validation parameters and experimental conditions of each method to select the most appropriate approach for their drug development and research needs.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Blonanserin vs. Aripiprazole: A Comparative Analysis of Cognitive Enhancement in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical efficacy of two atypical antipsychotics, blonanserin (B195606) and aripiprazole (B633), in enhancing cognitive function in animal models of cognitive impairment. The following sections detail their mechanisms of action, present quantitative data from relevant studies, outline experimental protocols, and visualize key signaling pathways.
Introduction
Cognitive impairment is a core feature of schizophrenia and other neuropsychiatric disorders, representing a significant unmet medical need. Atypical antipsychotics are evaluated not only for their ability to manage psychosis but also for their potential to improve cognitive deficits. Blonanserin, a dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT2A receptor antagonist, and aripiprazole, a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist/5-HT2A antagonist, have both shown promise in this domain. This guide synthesizes findings from animal studies to offer a comparative perspective on their cognitive-enhancing properties.
Mechanism of Action
The distinct pharmacological profiles of blonanserin and aripiprazole underpin their differential effects on cognitive domains.
Blonanserin exhibits a high affinity for dopamine D2 and particularly D3 receptors, where it acts as a potent antagonist.[1][2] Its antagonism of D3 receptors in the prefrontal cortex is thought to contribute to the enhancement of cortical dopamine and acetylcholine (B1216132) efflux, which is crucial for cognitive processes.[3][4] Furthermore, its serotonin 5-HT2A antagonism may also play a role in mitigating cognitive deficits.[5][6]
Aripiprazole 's primary mechanism is its partial agonism at dopamine D2 receptors.[7][8] This allows it to act as a "dopamine system stabilizer," reducing dopaminergic neurotransmission in hyperdopaminergic states (e.g., mesolimbic pathway) and increasing it in hypodopaminergic states (e.g., mesocortical pathway), the latter being associated with cognitive and negative symptoms of schizophrenia.[8] Its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors also contribute to its overall effect on cognition.[7][9]
Data Presentation: Cognitive Performance in Animal Models
The following tables summarize the quantitative data from studies investigating the effects of blonanserin and aripiprazole on cognitive performance in animal models of pharmacologically-induced cognitive impairment, primarily through the Novel Object Recognition Test (NORT).
Table 1: Blonanserin Efficacy in the Novel Object Recognition Test (NORT)
| Animal Model | Cognitive Deficit Induction | Blonanserin Dose (mg/kg, p.o.) | Key Findings | Reference |
| Mice | Phencyclidine (PCP) | 3 | Significantly ameliorated PCP-induced impairment in visual-recognition memory. | [10] |
| Rats | Phencyclidine (PCP) | 1 | Improved PCP-induced NOR deficit. | [4][11] |
| Rats | Phencyclidine (PCP) | 0.3 | Sub-effective dose, but improved NOR deficit when combined with a sub-effective dose of a D3 antagonist. | [3] |
Table 2: Aripiprazole Efficacy in Animal Models of Cognitive Impairment
| Animal Model | Cognitive Deficit Induction | Aripiprazole Dose (mg/kg) | Cognitive Task | Key Findings | Reference |
| Rats | Dizocilpine (MK-801) | 2 or 10 | Social Recognition Test | Dose-dependently prevented memory decline. | [9] |
| Mice | Dizocilpine (MK-801) | 0.3 | Novel Object Recognition Test | Reversed MK-801-induced deficit in memory retention. | [12] |
| Mice | Dizocilpine (MK-801) | Not specified | Morris Water Maze | Improved spatial learning and memory deficits. | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Phencyclidine (PCP)-Induced Cognitive Impairment Model with Novel Object Recognition Test (NORT) (for Blonanserin)
1. Animal Model:
-
Species: Male ddY mice.
-
Cognitive Deficit Induction: Repeated administration of phencyclidine (PCP) at a dose of 10 mg/kg, i.p., once daily for 14 days. This regimen is used to induce a state of cognitive impairment relevant to schizophrenia.[6][10]
2. Novel Object Recognition Test (NORT) Protocol:
-
Habituation: Mice are individually habituated to the testing box (e.g., 40 x 40 x 40 cm) for 10 minutes for 3 consecutive days.
-
Training (Familiarization) Session: On the test day, two identical objects are placed in the box, and a mouse is allowed to explore them for 10 minutes.
-
Retention Interval: A delay of 24 hours is typically used.
-
Test Session: The mouse is returned to the box, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object during a 5-minute session is recorded.
-
Drug Administration: Blonanserin (e.g., 3 mg/kg, p.o.) is administered 60 minutes before the training session.
-
Data Analysis: A discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher index indicates better recognition memory.
Dizocilpine (MK-801)-Induced Cognitive Impairment Model (for Aripiprazole)
1. Animal Model:
-
Species: Male Albino Swiss mice or male Lister Hooded rats.
-
Cognitive Deficit Induction: A single injection of Dizocilpine (MK-801), an NMDA receptor antagonist, is administered to induce a transient cognitive deficit. Doses typically range from 0.15 to 0.3 mg/kg, i.p.[12][14]
2. Cognitive Testing Protocols:
-
Novel Object Recognition Test (NORT):
-
Procedure: Similar to the protocol described for blonanserin, with habituation, training, and test sessions.
-
Drug Administration: Aripiprazole (e.g., 0.3 mg/kg, i.p.) is administered 30-60 minutes before the MK-801 injection, which is given 30 minutes before the training session.[12]
-
-
Morris Water Maze (MWM):
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water, with a hidden escape platform.
-
Procedure: Mice are trained over several days to find the hidden platform using distal visual cues. Each day consists of multiple trials from different starting positions.
-
Probe Trial: After training, the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.
-
Drug Administration: Aripiprazole is administered prior to the daily training sessions.[13]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for blonanserin and aripiprazole's effects on cognitive enhancement and a typical experimental workflow.
Caption: Blonanserin's Pro-Cognitive Signaling Pathway.
Caption: Aripiprazole's Dopamine System Stabilization.
Caption: Workflow for Pre-clinical Cognitive Testing.
Conclusion
Both blonanserin and aripiprazole demonstrate cognitive-enhancing effects in animal models of pharmacologically-induced cognitive deficits. Blonanserin's potent D3 receptor antagonism appears to be a key driver of its pro-cognitive effects, particularly in models of NMDA receptor hypofunction. Aripiprazole's unique mechanism as a dopamine D2 partial agonist allows it to modulate dopamine signaling in a state-dependent manner, which is also beneficial for cognition.
References
- 1. Possible effect of blonanserin on gambling disorder: A clinical study protocol and a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D3 receptor antagonism contributes to blonanserin-induced cortical dopamine and acetylcholine efflux and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PM430. Blonanserin reversed phencyclidine-induced novel object recognition deficit and induced cortical dopamine and acetylcholine efflux through dopamine D3 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blonanserin ameliorates phencyclidine-induced visual-recognition memory deficits: the complex mechanism of blonanserin action involving D₃-5-HT₂A and D₁-NMDA receptors in the mPFC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blonanserin Ameliorates Phencyclidine-Induced Visual-Recognition Memory Deficits: the Complex Mechanism of Blonanserin Action Involving D3-5-HT2A and D1-NMDA Receptors in the mPFC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term Effects of Aripiprazole Treatment during Adolescence on Cognitive Function and Dopamine D2 Receptor Expression in Neurodevelopmentally Normal Rats [cpn.or.kr]
- 8. Place of the partial dopamine receptor agonist aripiprazole in the management of schizophrenia in adults: a Delphi consensus study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MK-801-induced deficits in social recognition in rats: reversal by aripiprazole, but not olanzapine, risperidone, or cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blonanserin reverses the phencyclidine (PCP)-induced impairment in novel object recognition (NOR) in rats: role of indirect 5-HT(1A) partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined treatment with aripiprazole and antidepressants reversed some MK-801-induced schizophrenia-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aripiprazole combined with nerve growth factor improves cognitive function in mice with schizophrenia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of aripiprazole on MK-801-induced prepulse inhibition deficits and mitogen-activated protein kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Blonanserin's effects on prolactin levels versus other antipsychotics
For Immediate Release
A comprehensive review of clinical data reveals that the atypical antipsychotic Blonanserin (B195606) demonstrates a favorable profile regarding its impact on prolactin levels when compared to several other antipsychotic agents, particularly Risperidone (B510) and Haloperidol (B65202). This analysis, aimed at researchers, scientists, and drug development professionals, synthesizes findings from multiple studies to provide a clear comparison of Blonanserin's effects on this critical endocrine parameter.
Hyperprolactinemia, or elevated prolactin levels, is a common side effect of many antipsychotic drugs, resulting from the blockade of dopamine (B1211576) D2 receptors in the tuberoinfundibular pathway of the brain.[1][2] This can lead to various adverse effects, including menstrual irregularities, galactorrhea, gynecomastia, and sexual dysfunction, potentially impacting patient adherence to treatment.[1] Blonanserin, a dopamine D2 and serotonin (B10506) 5-HT2A receptor antagonist, has been shown in several studies to have a lower propensity for causing prolactin elevation.[3][4][5][6]
Quantitative Comparison of Prolactin Level Changes
The following table summarizes the quantitative data from various comparative studies on the effects of Blonanserin and other antipsychotics on serum prolactin levels.
| Antipsychotic Agent | Study Population | Dosage | Duration | Mean Prolactin Level/Change | Incidence of Hyperprolactinemia | Source |
| Blonanserin | Schizophrenia Patients | 8-24 mg/day | 8 weeks | Lower increase compared to Risperidone | 52.31% | [7] |
| Risperidone | Schizophrenia Patients | 2-6 mg/day | 8 weeks | Prolactin elevations were 2.41-fold higher than Blonanserin | 67.16% | [7][8][9] |
| Blonanserin | Acute-Phase Schizophrenia | 2.5, 5, 10 mg/day | 6 weeks | No persistent elevation observed | Not specified | [3] |
| Haloperidol | Acute-Phase Schizophrenia | 10 mg/day | 6 weeks | Persistent elevation in prolactin levels | Not specified | [3] |
| Blonanserin | Schizophrenia Patients | Not specified | Not specified | Mean: 49.8 ± 45.5 ng/mL | Lower than Risperidone and Amisulpride | [10] |
| Risperidone | Schizophrenia Patients | Not specified | Not specified | Mean: 80.2 ± 52.0 ng/mL | Higher than Blonanserin and Olanzapine | [10] |
| Olanzapine | Schizophrenia Patients | Not specified | Not specified | Mean: 43.3 ± 47.2 ng/mL | Lower than Risperidone and Amisulpride | [10] |
| Amisulpride | Schizophrenia Patients | Not specified | Not specified | Mean: 122.4 ± 56.0 ng/mL | Higher than Blonanserin and Olanzapine | [10] |
| Aripiprazole (B633) | Schizophrenia Patients | 6-30 mg/day | 24 weeks | No significant difference compared to Blonanserin | No significant difference | [11][12] |
Experimental Protocols
The data presented above are derived from various clinical trials. While specific protocols differ between studies, a general methodology for comparing the effects of antipsychotics on prolactin levels can be outlined.
A Typical Randomized Controlled Trial Protocol:
-
Study Design: A multi-center, randomized, double-blind, parallel-group study is a common design.[3][7][13]
-
Patient Population: Adult patients diagnosed with schizophrenia according to established criteria (e.g., DSM-IV-TR) are recruited.[3][7][14] Inclusion criteria often specify a certain severity of symptoms, measured by scales like the Positive and Negative Syndrome Scale (PANSS).[3][7]
-
Treatment Arms: Patients are randomly assigned to receive one of the study drugs (e.g., Blonanserin, Risperidone, Haloperidol, or placebo) for a predefined period, typically ranging from 6 to 24 weeks.[3][11][14] Dosages may be fixed or flexible within a specified range.[7][13]
-
Data Collection: Serum prolactin levels are measured at baseline and at regular intervals throughout the study.[15] Efficacy is assessed using scales such as PANSS, and safety and tolerability are monitored through the recording of adverse events, including those related to hyperprolactinemia.
-
Statistical Analysis: Statistical methods are employed to compare the changes in prolactin levels and the incidence of hyperprolactinemia between the different treatment groups.
Signaling Pathways and Experimental Workflow
The regulation of prolactin secretion and the mechanism by which antipsychotics interfere with this process can be visualized through signaling pathway diagrams. Furthermore, the workflow of a typical clinical trial designed to assess these effects can be illustrated.
Dopamine's inhibitory effect on prolactin secretion and its blockade by antipsychotics.
Workflow of a comparative clinical trial for antipsychotic effects on prolactin.
References
- 1. Frontiers | Treatment of antipsychotic-induced hyperprolactinemia: an umbrella review of systematic reviews and meta-analyses [frontiersin.org]
- 2. Antipsychotic-induced Hyperprolactinemia in aging populations: Prevalence, implications, prevention and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy and safety of blonanserin compared with haloperidol in acute-phase schizophrenia: a randomized, double-blind, placebo-controlled, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 5. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Model-based analysis of therapeutic efficacy of blonanserin and risperidone in schizophrenia patients and effects on prolactin: A randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolactin Level Changes according to Atypical Antipsychotics Use: A Study Based on Clinical Data Warehouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized trial of aripiprazole vs blonanserin for the treatment of acute schizophrenia and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized trial of aripiprazole vs blonanserin for the treatment of acute schizophrenia and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blonanserin vs risperidone in Japanese patients with schizophrenia: A post hoc analysis of a phase 3, 8-week, multicenter, double-blind, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and tolerability of Blonanserin in the patients with schizophrenia: a randomized, double-blind, risperidone-compared trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Switching Antipsychotics to Blonanserin in Patients with Schizophrenia: An Open-label, Prospective, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of blonanserin versus risperidone in the treatment of schizophrenia: a systematic review and meta-analysis of randomized controlled trials | springermedizin.de [springermedizin.de]
- 17. Efficacy and safety of blonanserin versus risperidone in the treatment of schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Blonanserin and Other Atypical Antipsychotics: Long-Term Efficacy and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term efficacy and safety of Blonanserin (B195606), a second-generation antipsychotic, with other commonly used atypical antipsychotics. The information is intended to support research, scientific inquiry, and drug development efforts in the field of psychiatry.
Executive Summary
Blonanserin is an atypical antipsychotic that has demonstrated efficacy in the long-term management of schizophrenia.[1] Its unique receptor binding profile, characterized by high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, contributes to its therapeutic effects.[2] Long-term studies have shown that Blonanserin is effective in improving scores on the Positive and Negative Syndrome Scale (PANSS) and is generally well-tolerated.[1][3] However, like other antipsychotics, it is associated with a risk of extrapyramidal symptoms (EPS).[4] In terms of metabolic side effects, long-term data suggests Blonanserin has a minimal impact on weight gain and other metabolic parameters.[4][5] This guide presents available long-term comparative data, details of experimental protocols, and visualizations of relevant biological pathways and study designs to facilitate a comprehensive assessment of Blonanserin's place in the atypical antipsychotic landscape.
Data Presentation
Table 1: Long-Term Efficacy of Blonanserin vs. Other Atypicals (PANSS Total Score Change from Baseline)
| Medication | Study Duration | Study Population | Mean Change in PANSS Total Score (± SD) | Comparator | Mean Change in PANSS Total Score (± SD) - Comparator |
| Blonanserin | 52 Weeks | Adolescents with Schizophrenia | -24.9 (± 20.76) | Placebo (from DB phase) | -25.6 (± 21.71) (for former placebo group) |
| Blonanserin | 3 Years | First-Episode & Relapsed Schizophrenia | -35 (approx.) | N/A | N/A |
| Blonanserin | 1 Year | First-Episode Schizophrenia | Significant Improvement (p<0.05) | N/A | N/A |
Note: Direct long-term, head-to-head comparative data for Blonanserin against other specific atypical antipsychotics like Olanzapine, Quetiapine, and Ziprasidone is limited. The data presented for Blonanserin is from open-label or retrospective studies. The placebo data is from the baseline of an open-label extension study, representing the change from the start of the preceding double-blind trial.
Table 2: Long-Term Safety Profile of Blonanserin vs. Other Atypicals (Incidence of Key Adverse Events)
| Adverse Event | Blonanserin | Risperidone | Olanzapine | Quetiapine | Ziprasidone |
| Extrapyramidal Symptoms (EPS) | 38.7% (52-week adolescent study)[3]; 74.2% (3-year retrospective study, with antiparkinsonian medication use)[4] | Higher risk of hyperprolactinemia[2] | Data from long-term comparative trials with Blonanserin is limited. | Data from long-term comparative trials with Blonanserin is limited. | Data from long-term comparative trials with Blonanserin is limited. |
| Weight Gain (>7% increase) | Minimal increase in BMI over 3 years[4] | Higher risk than Blonanserin[5] | Associated with significant weight gain | Associated with weight gain[5] | Lower risk of weight gain |
| Prolactin Elevation | No significant change over 3 years[4] | Higher risk than Blonanserin[2] | Data from long-term comparative trials with Blonanserin is limited. | Data from long-term comparative trials with Blonanserin is limited. | Lower risk of prolactin elevation |
| Total Cholesterol (TC) Increase | Statistically significant increase over 3 years[4] | Data from long-term comparative trials with Blonanserin is limited. | Associated with dyslipidemia | Associated with dyslipidemia | Lower risk of dyslipidemia |
| Triglycerides (TG) Increase | Statistically significant increase over 3 years[4] | Data from long-term comparative trials with Blonanserin is limited. | Associated with dyslipidemia | Associated with dyslipidemia | Lower risk of dyslipidemia |
Note: The data for Blonanserin is from long-term open-label and retrospective studies. Comparative data for other atypicals is based on findings from various studies and meta-analyses, and may not be from direct head-to-head long-term trials with Blonanserin.
Experimental Protocols
Representative Protocol for a Long-Term (52-Week) Open-Label Extension Study of Blonanserin:
This protocol is a synthesis of methodologies reported in long-term studies of Blonanserin.[1][3]
1. Study Design: A 52-week, multicenter, open-label extension study for patients who have completed a preceding short-term (e.g., 6-week) randomized, double-blind, placebo-controlled trial.
2. Patient Population:
-
Inclusion Criteria: Patients aged 12 years or older diagnosed with schizophrenia according to DSM-5 criteria, who have completed the preceding double-blind trial.
-
Exclusion Criteria: Patients with a history of substance abuse within a specified period, significant unstable medical conditions, or known hypersensitivity to Blonanserin.
3. Treatment:
-
Oral Blonanserin administered twice daily, with a flexible dose titration schedule (e.g., 4-24 mg/day) based on the treating physician's judgment of efficacy and tolerability.
4. Efficacy Assessments:
-
Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 52.
-
Secondary Efficacy Endpoints:
-
Change from baseline in PANSS subscale scores (positive, negative, and general psychopathology).
-
Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Improvement (CGI-I) scores.
-
Global Assessment of Functioning (GAF) score.
-
5. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs) at each study visit.
-
Extrapyramidal Symptoms (EPS): Assessed using standardized scales such as the Drug-Induced Extrapyramidal Symptoms Scale (DIEPSS), Abnormal Involuntary Movement Scale (AIMS), and the Barnes Akathisia Rating Scale (BARS).
-
Metabolic Monitoring:
-
Body weight and Body Mass Index (BMI) measured at baseline and regular intervals.
-
Fasting plasma glucose, HbA1c, and lipid profile (total cholesterol, LDL, HDL, triglycerides) measured at baseline and specified follow-up visits.
-
-
Prolactin Levels: Serum prolactin levels measured at baseline and at the end of the study.
-
Other Safety Measures: Physical examinations, vital signs, electrocardiograms (ECGs), and standard laboratory safety tests (hematology, blood chemistry, and urinalysis).
6. Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population, using methods such as a mixed model for repeated measures (MMRM) to analyze the change in PANSS total score from baseline. Safety data is summarized descriptively.
Mandatory Visualization
References
- 1. Long-term oral blonanserin treatment for schizophrenia: a review of Japanese long-term studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Safety and Efficacy of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 52-Week, Multicenter, Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effectiveness and safety of blonanserin in young and middle-aged female patients with schizophrenia: data from a post-marketing surveillance - PMC [pmc.ncbi.nlm.nih.gov]
A meta-analysis of clinical trials comparing Blonanserin to other second-generation antipsychotics
A Comparative Guide for Researchers and Drug Development Professionals
Blonanserin (B195606), a second-generation (atypical) antipsychotic, has demonstrated a unique pharmacological profile, primarily acting as an antagonist at dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors.[1][2] This guide provides a meta-analysis of key clinical trials, offering a comparative overview of Blonanserin's efficacy and safety against other second-generation antipsychotics (SGAs) for the treatment of schizophrenia. The quantitative data from these trials are summarized for ease of comparison, and detailed experimental methodologies are provided.
Efficacy: A Comparative Look
Meta-analyses of randomized controlled trials (RCTs) suggest that the overall efficacy of Blonanserin in treating the symptoms of schizophrenia is comparable to that of other SGAs.[3][4] However, specific head-to-head comparisons have revealed some nuances.
Key Efficacy Findings:
-
Overall Symptoms: In pooled analyses, no significant differences were found in the reduction of total Positive and Negative Syndrome Scale (PANSS) scores between Blonanserin and other antipsychotics, including risperidone (B510).[5][6][7]
-
Positive Symptoms: Blonanserin demonstrated similar efficacy to other SGAs in reducing positive symptoms as measured by the PANSS positive subscale.[5]
-
Negative Symptoms: Some studies suggest Blonanserin may have a more beneficial effect on negative symptoms compared to the first-generation antipsychotic haloperidol (B65202).[6] When compared with aripiprazole (B633), one meta-analysis indicated greater efficacy for Blonanserin on the PANSS negative subscale.[5]
-
Superiority vs. Aripiprazole: A meta-analysis of two studies (n=70) found that Blonanserin showed greater efficacy in improving PANSS total and positive subscale scores compared to aripiprazole.[4][5]
Safety and Tolerability Profile
Blonanserin exhibits a distinct tolerability profile when compared to other SGAs, with notable differences in the incidence of extrapyramidal symptoms (EPS), hyperprolactinemia, and metabolic side effects.[3][4]
Key Safety and Tolerability Findings:
-
Extrapyramidal Symptoms (EPS): Compared to risperidone, Blonanserin is associated with a higher incidence of akathisia and tremor.[3][7] Conversely, it has a lower risk of EPS compared to haloperidol.[3]
-
Hyperprolactinemia: Blonanserin consistently demonstrates a lower risk of causing hyperprolactinemia (elevated prolactin levels) compared to risperidone and haloperidol.[3][4][5]
-
Weight Gain: Blonanserin is associated with less weight gain compared to risperidone.[3][7]
-
Discontinuation Rates: No significant differences in treatment discontinuation rates due to any cause, inefficacy, or adverse events were found between Blonanserin and other pooled antipsychotics.[5][6] However, one meta-analysis reported a higher incidence of all-cause discontinuation with Blonanserin compared to risperidone and paliperidone (B428) combined.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from meta-analyses of clinical trials comparing Blonanserin with other antipsychotics.
Table 1: Efficacy of Blonanserin vs. Other Antipsychotics (Meta-Analysis Data)
| Outcome | Comparator(s) | Metric | Result (95% CI) | p-value | Reference(s) |
| PANSS Total Score | Pooled Antipsychotics | SMD | No significant difference | 0.84 | [5] |
| PANSS Total Score | Aripiprazole | WMD | -10.62 (-17.67 to -3.56) | 0.003 | [4] |
| PANSS Total Score | Risperidone | MD | 0.17 (-2.65 to 2.99) | 0.91 | [7] |
| PANSS Positive Subscale | Pooled Antipsychotics | SMD | No significant difference | 0.94 | [5] |
| PANSS Positive Subscale | Aripiprazole | SMD | -0.82 (-1.35 to -0.28) | 0.003 | [5] |
| PANSS Negative Subscale | Pooled Antipsychotics | SMD | No significant difference | 0.24 | [5] |
| PANSS Negative Subscale | Haloperidol | WMD | -1.29 (-2.29 to -0.30) | 0.01 | [6] |
| Response Rate | Pooled Antipsychotics | RR | No significant difference | 0.92 | [5] |
SMD: Standardized Mean Difference; WMD: Weighted Mean Difference; MD: Mean Difference; RR: Risk Ratio; CI: Confidence Interval.
Table 2: Safety and Tolerability of Blonanserin vs. Other Antipsychotics (Meta-Analysis Data)
| Outcome | Comparator(s) | Metric | Result (95% CI) | p-value | Reference(s) |
| All-Cause Discontinuation | Pooled Antipsychotics | RR | No significant difference | 0.375 | [5] |
| All-Cause Discontinuation | Risperidone + Paliperidone | RR | 1.373 (1.088 to 1.734) | 0.008 | [4] |
| Hyperprolactinemia | Pooled Antipsychotics | RR | 0.64 (0.51 to 0.80) | <0.001 | [5] |
| Blood Prolactin Increase | Pooled Antipsychotics | SMD | -0.57 (-0.86 to -0.29) | <0.001 | [5] |
| Akathisia | Risperidone | RR | Higher with Blonanserin | <0.05 | [7] |
| Tremor | Risperidone | RR | Higher with Blonanserin | <0.05 | [3] |
| Weight Gain | Risperidone | RR | Lower with Blonanserin | <0.05 | [7] |
| Use of Antiparkinsonian Drugs | Pooled Antipsychotics | RR | 1.34 (1.12 to 1.62) | 0.002 | [5] |
RR: Risk Ratio; SMD: Standardized Mean Difference; CI: Confidence Interval.
Experimental Protocols
The following sections detail the methodologies of key randomized controlled trials cited in the meta-analyses.
Blonanserin vs. Risperidone (Yang et al., 2010)
-
Study Design: A multicenter, randomized, double-blind, parallel-group study conducted in Korea.[3]
-
Patient Population: Patients aged 18 to 65 years diagnosed with schizophrenia according to DSM-IV criteria.[3]
-
Interventions: Patients were randomized to receive either Blonanserin (flexible dose) or risperidone (flexible dose) for 8 weeks.[3]
-
Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in the PANSS total score at week 8.[3]
-
Secondary Outcome Measures: Included changes in PANSS subscale scores, Clinical Global Impression-Severity (CGI-S), and safety assessments (adverse events, vital signs, laboratory tests).[3]
-
Statistical Analysis: The primary analysis was a non-inferiority test for the change in PANSS total score. Safety analyses were descriptive.[3]
Blonanserin vs. Aripiprazole (Kishi et al., 2016)
-
Study Design: A 24-week, rater-masked, randomized trial conducted in Japan.[4]
-
Patient Population: Patients with schizophrenia who had not taken any antipsychotic medication for more than two weeks prior to enrollment.[4]
-
Interventions: Patients were randomized to receive either aripiprazole (6-30 mg/day) or Blonanserin (4-24 mg/day).[4]
-
Primary Outcome Measure: Improvement in PANSS total score at week 24.[4]
-
Secondary Outcome Measures: Included PANSS subscale scores, 21-item Hamilton Rating Scale for Depression (HAMD-21) score, response rate, discontinuation rate, and individual adverse events.[4]
-
Statistical Analysis: Efficacy was assessed using an analysis of covariance (ANCOVA) on the change from baseline in PANSS total scores.[1][4]
Blonanserin vs. Haloperidol (Garcia et al., 2009)
-
Study Design: A 6-week, randomized, double-blind, placebo- and active-controlled, international, multicenter study.[5]
-
Patient Population: Patients with an acute exacerbation of schizophrenia, a PANSS score ≥70, and a CGI-S score ≥4.[5]
-
Interventions: Patients were randomized to one of five treatment groups: Blonanserin 2.5 mg, 5 mg, or 10 mg; haloperidol 10 mg; or placebo, all administered once daily.[5]
-
Primary Outcome Measure: The change from baseline in the PANSS total score at week 6.[5]
-
Secondary Outcome Measures: Included changes in PANSS subscales, CGI scores, and safety assessments focusing on EPS and prolactin levels.[5]
-
Statistical Analysis: The primary efficacy analysis was performed using an ANCOVA model on the last observation carried forward (LOCF) dataset.[5]
Visualizing Methodologies and Pathways
To further elucidate the processes and mechanisms discussed, the following diagrams are provided.
Caption: PRISMA flow diagram for a meta-analysis of Blonanserin trials.
Caption: Receptor binding profiles of Blonanserin and other SGAs.
Conclusion
This meta-analysis indicates that Blonanserin is an effective antipsychotic with an efficacy comparable to other second-generation agents for the overall treatment of schizophrenia. Its primary distinguishing features lie in its safety and tolerability profile, particularly its lower propensity for inducing hyperprolactinemia and weight gain compared to some other SGAs like risperidone. However, it may be associated with a higher risk of certain extrapyramidal symptoms, such as akathisia. The choice of antipsychotic should be individualized based on a patient's specific symptoms, comorbidities, and tolerability concerns. Further long-term comparative studies are warranted to more definitively establish the relative benefits and risks of Blonanserin in the management of schizophrenia.
References
- 1. dovepress.com [dovepress.com]
- 2. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 3. Efficacy and tolerability of Blonanserin in the patients with schizophrenia: a randomized, double-blind, risperidone-compared trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized trial of aripiprazole vs blonanserin for the treatment of acute schizophrenia and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of blonanserin compared with haloperidol in acute-phase schizophrenia: a randomized, double-blind, placebo-controlled, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Blonanserin versus haloperidol in Japanese patients with schizophrenia: A phase 3, 8‐week, double‐blind, multicenter, randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Blonanserin Dihydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Blonanserin (B195606) dihydrochloride (B599025), an atypical antipsychotic, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance with regulatory standards and minimizing environmental impact.
Hazard Profile of Blonanserin Dihydrochloride
Understanding the inherent risks of a substance is the first step toward safe handling and disposal. According to safety data sheets (SDS), blonanserin is classified with the following hazards:
-
Harmful if swallowed: This indicates acute oral toxicity.[1][2]
-
May cause long-lasting harmful effects to aquatic life: This highlights its potential as an environmental hazard.[1]
Given these properties, it is imperative that this compound is not disposed of through standard waste streams or sanitary sewers.
Regulatory Framework for Pharmaceutical Waste
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] For certain pharmaceuticals, the Drug Enforcement Administration (DEA) also has specific disposal requirements.[3][4] A key regulation, Subpart P of the RCRA, explicitly prohibits the sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities.[4] While research laboratories may operate under different specific regulations, adopting these best practices is crucial for environmental protection.
| Hazard Classification | GHS Codes | Key Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302 | P264: Wash thoroughly after handling.[2] |
| P270: Do not eat, drink or smoke when using this product.[2] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] | ||
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 4) | H413 | P273: Avoid release to the environment.[2] |
| P501: Dispose of contents/ container to an approved waste disposal plant.[2] |
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
The following protocol outlines the recommended procedure for the disposal of this compound from a research or laboratory environment. This procedure is designed to be compliant with general principles of chemical waste management.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
2. Segregation of Waste:
-
This compound waste, including pure compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and solutions, should be segregated from general laboratory waste.
-
Use a designated, clearly labeled, and sealed waste container for all this compound waste. The container should be made of a material compatible with the chemical.
3. Small Quantities of Pure Compound:
-
For small residual amounts of the solid compound, it is recommended to collect it in a designated hazardous waste container.
-
Do not mix with other incompatible waste streams.
4. Contaminated Labware and Debris:
-
Any items that have come into direct contact with this compound, such as filter paper, contaminated vials, or cleaning materials, must be considered hazardous waste.
-
Place these items in the designated, sealed waste container.
5. Aqueous Solutions:
-
Aqueous solutions containing this compound should not be poured down the drain.[1]
-
Collect all aqueous waste in a clearly labeled, sealed container designated for hazardous aqueous waste.
6. Final Disposal:
-
All collected this compound waste must be disposed of through an approved hazardous waste management service.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves completing a hazardous waste manifest and ensuring the waste is properly packaged and labeled.
-
Incineration at a licensed facility is a common and required method for treating hazardous pharmaceutical waste.[4]
For unused or expired medication in non-laboratory settings, the primary recommendation is to use a drug take-back program.[3][6] If a take-back program is not available, the FDA advises against flushing unless the medication is on a specific "flush list" (blonanserin is not).[7] The alternative is to mix the medication with an undesirable substance like coffee grounds or cat litter, place it in a sealed container, and dispose of it in the household trash.[8][9][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Blonanserin D5|MSDS [dcchemicals.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. fda.gov [fda.gov]
- 7. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 8. dea.gov [dea.gov]
- 9. Pages - Medication Safety and Disposal [njconsumeraffairs.gov]
- 10. morriscountynj.gov [morriscountynj.gov]
Personal protective equipment for handling Blonanserin dihydrochloride
[15] Blonanserin (B195606) | C23H30FN3 - PubChem Blonanserin is an atypical antipsychotic approved in Japan in January, 2008. It offers improved tolerability as it lacks side effects such as extrapyramidal symptoms, excessive sedation, or hypotension. As a second-generation (atypical) antipsychotic, it is significantly more efficacious in the treatment of the negative symptoms of schizophrenia compared to first-generation (typical) antipsychotics. Blonanserin is a relatively new atypical antipsychotic commercialized by Dainippon Sumitomo Pharma in Japan and Korea for the treatment of schizophrenia. Relative to many other antipsychotics, blonanserin has an improved tolerability profile, lacking side effects such as extrapyramidal symptoms, excessive sedation, or hypotension. As with many second-generation (atypical) antipsychotics it is significantly more efficacious in the treatment of the negative symptoms of schizophrenia compared to first-generation (typical) antipsychotics such as haloperidol. 1 Essential Safety and Handling Guidance for Blonanserin Dihydrochloride (B599025)
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients (APIs) like Blonanserin dihydrochloride is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[2][3] It may also cause long-lasting harmful effects to aquatic life.[2][3] While some sources indicate no skin or eye irritation, others suggest it may cause skin and eye irritation.[3] To mitigate these risks, a comprehensive PPE strategy is essential.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are impermeable and resistant to the product. |
| Body Protection | Laboratory Coat | Fully fastened to protect against skin contact. |
| Respiratory Protection | Not generally required with adequate ventilation. | Use a NIOSH-approved respirator if dusts are generated and ventilation is inadequate. |
Safe Handling and Emergency Procedures
Adherence to proper handling protocols is critical to minimize exposure and prevent accidents.
Handling Protocols
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Spill Management: In case of a spill, avoid dust formation.[3] Use personal protective equipment.[2][3] Absorb spills with an inert material and place in a suitable, closed container for disposal.[2][3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water.[2][3] Do NOT induce vomiting.[2] Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[2] |
| Inhalation | Move the person to fresh air.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste contaminated with this compound should be considered hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[2][3]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
